molecular formula C7H10N2O2 B13060363 2-(1H-imidazol-4-yl)butanoicacid

2-(1H-imidazol-4-yl)butanoicacid

Cat. No.: B13060363
M. Wt: 154.17 g/mol
InChI Key: CALUCVGXLIRBGR-UHFFFAOYSA-N
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Description

2-(1H-imidazol-4-yl)butanoicacid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)butanoic acid

InChI

InChI=1S/C7H10N2O2/c1-2-5(7(10)11)6-3-8-4-9-6/h3-5H,2H2,1H3,(H,8,9)(H,10,11)

InChI Key

CALUCVGXLIRBGR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=CN1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

No Publicly Available Information for CAS 1026161-12-5

Author: BenchChem Technical Support Team. Date: March 2026

Despite a comprehensive search of publicly available scientific and chemical databases, no specific information was found for the compound designated by CAS Registry Number 1026161-12-5.

This indicates that the substance is likely not a commercially available reagent, a compound widely reported in scientific literature, or a substance with publicly disclosed regulatory information. The lack of data prevents the creation of an in-depth technical guide as requested.

Extensive searches were conducted to locate information regarding the physical and chemical characteristics, IUPAC name, synonyms, molecular formula, molecular weight, synthesis, reactivity, stability, and potential applications in drug development for CAS 1026161-12-5. These searches included scientific literature databases, chemical supplier catalogs, and patent repositories.

The absence of any returned data suggests several possibilities:

  • The CAS number may be incorrect or may have been retired. Typographical errors in CAS numbers are common, and it is possible the number provided is inaccurate.

  • The compound is a proprietary substance that is part of ongoing, unpublished research within a private entity, such as a pharmaceutical or biotechnology company. Information on such compounds is often kept confidential until research and development phases are complete and intellectual property is secured.

  • The compound is extremely new or has been studied in a very limited context that has not yet resulted in public disclosure.

Without any foundational data, it is impossible to provide the requested technical guide on the core physical and chemical characteristics of CAS 1026161-12-5. No information is available to populate tables of quantitative data, describe experimental protocols, or create diagrams of signaling pathways or experimental workflows.

For researchers, scientists, and drug development professionals interested in this specific compound, it is recommended to:

  • Verify the CAS number from the original source to rule out any typographical errors.

  • Investigate the context in which this CAS number was encountered. If it was found in a patent application or a specific publication, that document would be the primary source of information.

  • If the compound is associated with a specific company or research group, direct inquiry may be the only way to obtain further details, although the information may be subject to confidentiality agreements.

Technical Whitepaper: Analytical and Physicochemical Characterization of 2-(1H-Imidazol-4-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As analytical frameworks for bifunctional small molecules become increasingly stringent, standardizing the characterization of compounds like 2-(1H-imidazol-4-yl)butanoic acid is critical for downstream pharmacological and synthetic applications. This guide establishes a rigorously self-validating analytical methodology for this molecule. By examining its distinct physicochemical traits—specifically its amphoteric nature—we can engineer highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) and structural elucidation workflows.

Structural & Physicochemical Profiling

2-(1H-imidazol-4-yl)butanoic acid combines an electron-rich, mildly basic imidazole heterocycle with a short-chain aliphatic carboxylic acid. Because the imidazole nitrogen has a pKa of approximately 6.0–7.0 and the carboxylic acid has a pKa of 3.5–4.0, the molecule exists primarily as a net-neutral zwitterion at physiological pH (pH 7.4) [4].

Understanding these baseline physicochemical properties is the crucial first step in selecting appropriate solvent systems, stationary phases, and ionization modes.

Table 1: Core Physicochemical Parameters
ParameterValueAnalytical Implication
Molecular Formula C7H10N2O2Dictates isotopic distribution modeling in MS.
Molecular Weight 154.17 g/mol Bulk mass used for molarity and titrimetric calculations [1].
Monoisotopic Mass 154.074 DaTarget exact mass for High-Resolution Mass Spectrometry (HRMS).
pKa (Imidazole ring) ~6.5Requires acidic mobile phase to fully protonate for ESI+ mode.
pKa (Carboxyl group) ~3.8Requires basic mobile phase if targeting ESI- mode [2].
Physiological State ZwitterionicPoor retention on standard C18; requires mixed-mode or HILIC columns.

The Causality of Analytical Method Development

Standard reversed-phase (RP) chromatography often fails for zwitterionic molecules due to their high polarity and net-neutral charge state, leading to rapid column breakthrough and ion suppression.

Why do we mandate an acidic mobile phase for Positive Electrospray Ionization (ESI+)? Electrospray is a competitive charge-transfer process. If injected in a neutral aqueous buffer, the deprotonated carboxylate (-COO⁻) neutralizes the protonated imidazolium (-NH⁺), resulting in a zwitterion with a net charge of zero. Neutral molecules migrate poorly to the surface of the rapidly evaporating ESI droplet, severely depressing the ionization efficiency [2]. By aggressively lowering the mobile phase pH to 2.7 using 0.1% Formic Acid (FA), we repress the ionization of the carboxylic acid (keeping it protonated as -COOH) while securing maximum protonation of the basic imidazole nitrogen. This transforms the analyte into a strictly cationic species ([M+H]⁺ at m/z 155.08), driving it to the droplet surface and yielding a robust MS signal.

Furthermore, a self-validating methodology must account for column bleed. The use of highly acidic mobile phases can hydrolyze certain silica-based stationary phases, releasing siloxanes that cause matrix suppression [3]. To counter this, our protocol inherently integrates matrix-blank benchmarking.

Mechanistic Speciation and Ionization Workflow

The following diagram illustrates the logical branching of mobile phase selection and its direct effect on the ionization state of the molecule.

Speciation_Workflow Start 2-(1H-imidazol-4-yl)butanoic acid (Aqueous Sample) Acidic Acidic Mobile Phase (pH 2.7) 0.1% Formic Acid Start->Acidic pH < pKa (COOH) Neutral Physiological pH (~7.4) Ammonium Acetate Start->Neutral pKa (COOH) < pH < pKa (NH) Basic Basic Mobile Phase (pH 10) Ammonium Hydroxide Start->Basic pH > pKa (NH) Protonated Cationic Form [M+H]+ m/z 155.08 Acidic->Protonated Protonates Imidazole Zwitterion Zwitterionic State Net Charge = 0 Neutral->Zwitterion Amphoteric Equilibria Deprotonated Anionic Form [M-H]- m/z 153.06 Basic->Deprotonated Deprotonates Imidazole MS_Pos ESI+ Detection Optimal Sensitivity Protonated->MS_Pos Desolvation Zwitterion->MS_Pos Severe Ion Suppression MS_Neg ESI- Detection Alternative Pathway Deprotonated->MS_Neg Desolvation

pH-dependent speciation and LC-MS ionization workflow for 2-(1H-imidazol-4-yl)butanoic acid.

Experimental Protocols

Protocol A: Self-Validating LC-MS/MS Quantification

This protocol utilizes a mixed-mode stationary phase (e.g., strong cation exchange/reversed-phase) to retain the highly polar target analyte. The self-validation relies on dual-channel acquisition and a pre-run System Suitability Test (SST).

Step 1: Reagent and Mobile Phase Preparation

  • Phase A: 0.1% Formic Acid (LC-MS grade) in ultrapure H₂O. (Provides the hydronium ions required to form the [M+H]⁺ cation).

  • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Validation Check: Verify the pH of Phase A is exactly 2.7 ± 0.1 using a calibrated pH meter prior to system equilibration to ensure complete ionization.

Step 2: System Suitability Test (SST) and Blank Validation

  • Inject 5 µL of a solvent blank (H₂O:Acetonitrile 95:5).

  • Monitor m/z 155.08 continuously to establish baseline noise and confirm zero carryover or column-bleed matrix suppression [3].

  • Inject an internal standard (IS) spiked at a known concentration (e.g., an isotopically labeled structural analog). Calculate the Signal-to-Noise (S/N) ratio; proceed only if S/N > 10.

Step 3: Sample Preparation

  • Dissolve 2-(1H-imidazol-4-yl)butanoic acid in Phase A to generate a 1 mg/mL stock.

  • Perform serial dilutions to construct a calibration curve ranging from 1 ng/mL to 1000 ng/mL, uniformly spiking each level with 50 ng/mL of the IS.

Step 4: Chromatographic Separation

  • Column: Mixed-mode RP/Cation-Exchange column (100 mm × 2.1 mm, 1.7 µm).

  • Gradient: Start at 2% Phase B, hold for 1 min, ramp to 60% Phase B over 4 mins, hold for 1 min, return to 2% B for 2 mins equilibration.

  • Flow Rate: 0.4 mL/min.

Step 5: Post-Run Self-Validation (Data Processing)

  • Confirm mass accuracy of the extracted ion chromatogram (EIC) is within <5 ppm of the theoretical monoisotopic mass of 155.081 Da for the protonated adduct.

  • Verify that the IS peak area varies by <5% across all injections. A variance >5% flags uncompensated ion suppression, rendering the run analytically invalid.

Protocol B: NMR Sample Preparation for Zwitterionic Target Elucidation

Because zwitterions frequently suffer from chemical-shift variability and line-broadening in non-polar organic solvents, NMR must be conducted under controlled protic conditions.

Step 1: Weigh exactly 10 mg of the solid compound into a clean glass vial. Step 2: Add 0.6 mL of Deuterium Oxide (D₂O) or deuterated Methanol (CD₃OD).

  • Causality: The highly polar carboxylic and imidazolium networks will immediately solubilize in D₂O [4]. However, note that the exchangeable protons (-COOH and -NH) will exchange with deuterium from the solvent, effectively erasing their signals from the ¹H-NMR spectrum. Step 3: (Self-Validation / Peak Lock) To observe the exchangeable protons, suspend a secondary aliquot of the compound in anhydrous DMSO-d₆ and add a stoichiometric drop of trifluoroacetic acid (TFA). This artificially disrupts the zwitterionic pairing, locking the molecule into its protonated cationic form and halting rapid proton exchange, thereby recovering the lost -NH peaks for spectral integration.

References

  • Title: C7H10N2O2 | PubChem Molecular Reference Source: National Center for Biotechnology Information (NCBI), PubChem URL: [Link]

  • Title: Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS Source: Journal of Chromatographic Science, Oxford Academic URL: [Link]

  • Title: Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed Source: Rapid Communications in Mass Spectrometry, Waters Corporation / Wiley URL: [Link]

  • Title: A Multifunctional Polymer Combining the Imidazole and Zwitterion Motifs as a Biocompatible Compact Coating Source: Journal of the American Chemical Society (JACS) URL: [Link]

Introduction: The Critical Role of Isomeric Purity in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(1H-imidazol-4-yl)butanoic Acid Isomers

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of a drug's biological activity. Molecules with the same chemical formula but different spatial arrangements, known as stereoisomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] For a chiral molecule like 2-(1H-imidazol-4-yl)butanoic acid, which possesses a stereocenter, it exists as a pair of non-superimposable mirror images called enantiomers. One enantiomer may provide the desired therapeutic effect, while the other could be inactive or, in the worst case, induce harmful side effects.[3] The infamous case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of this principle.[3]

Furthermore, the thermodynamic stability of these isomers is a cornerstone of drug design and formulation. It dictates the relative abundance of each isomer at equilibrium, influences manufacturing and storage conditions, and can affect the drug's in vivo behavior. An apparently stable, pure enantiomer could potentially racemize (convert to a mixture of enantiomers) under certain conditions, negating the benefits of a single-isomer drug.[1]

This guide provides a comprehensive technical overview of the principles and methodologies for determining the thermodynamic stability of the isomers of 2-(1H-imidazol-4-yl)butanoic acid. We will explore both state-of-the-art experimental techniques and powerful computational approaches, offering researchers and drug development professionals a robust framework for assessing and understanding isomeric stability.

Isomers of 2-(1H-imidazol-4-yl)butanoic Acid: A Structural Overview

The primary source of isomerism in 2-(1H-imidazol-4-yl)butanoic acid is the chiral carbon atom at the C2 position of the butanoic acid chain. This gives rise to two enantiomers: (R)-2-(1H-imidazol-4-yl)butanoic acid and (S)-2-(1H-imidazol-4-yl)butanoic acid.

A second, often overlooked, layer of complexity arises from the prototropic tautomerism of the imidazole ring. The proton on the nitrogen can reside on either nitrogen atom, leading to two distinct tautomeric forms. This means that each enantiomer (R and S) can exist as two different tautomers. The interplay between the stereocenter and the tautomeric state can significantly influence the molecule's overall conformation and stability through factors like intramolecular hydrogen bonding.

G R_tau R-Tautomer τ R_pi R-Tautomer π R_tau->R_pi S_tau S-Tautomer τ S_pi S-Tautomer π S_tau->S_pi Racemate Racemic Mixture (R/S) Racemate->R_tau Racemate->R_pi Racemate->S_tau Racemate->S_pi

Caption: Isomeric relationships for 2-(1H-imidazol-4-yl)butanoic acid.

Part I: Experimental Determination of Thermodynamic Stability

Experimental methods provide direct, tangible measurements of thermodynamic properties. The choice of method depends on the specific property being investigated (enthalpy, Gibbs free energy) and the nature of the isomeric transformation. A prerequisite for most experimental approaches is a reliable method for separating and quantifying the isomers, for which High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the industry standard.[4][5]

Method 1: Combustion Calorimetry for Standard Enthalpy of Formation (ΔHf°)

Causality: The standard enthalpy of formation (ΔHf°) represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[6] It is a fundamental measure of a molecule's energetic content. By comparing the ΔHf° values of two isomers, we can determine their relative enthalpic stability; the isomer with the more negative (or less positive) ΔHf° is the more stable.

For most organic compounds, ΔHf° cannot be measured directly.[6] Instead, we measure the standard enthalpy of combustion (ΔHc°) using a bomb calorimeter and then calculate ΔHf° using Hess's Law.[6] This self-validating system relies on the first law of thermodynamics and precisely known ΔHf° values for combustion products like CO₂(g) and H₂O(l).[7]

Experimental Protocol: Bomb Calorimetry
  • Sample Preparation: Obtain a highly purified, enantiomerically pure sample of the isomer (e.g., (R)-isomer). Press a precisely weighed pellet of the sample (approx. 1 g).

  • Calorimeter Setup: Place the pellet in the steel cup inside the constant-volume "bomb" of the calorimeter. Add a small, known amount of water to the bomb to saturate the internal atmosphere. Seal the bomb and pressurize it with high-purity oxygen.

  • Assembly: Submerge the sealed bomb in a known, precise volume of water in the outer, insulated calorimeter vessel. Insert the thermometer and stirrer.

  • Temperature Equilibration: Allow the system to reach thermal equilibrium while stirring, recording the temperature at one-minute intervals for at least 5 minutes to establish a baseline.

  • Ignition: Ignite the sample via electrical leads.

  • Data Acquisition: Record the temperature at short intervals (e.g., 30 seconds) as it rises rapidly and then cools. Continue recording for approximately 10-15 minutes until a consistent cooling rate is established.[8]

  • Data Analysis:

    • Plot temperature versus time and extrapolate the pre- and post-ignition temperature curves to the time of ignition to determine the precise temperature change (ΔT), correcting for heat exchange with the surroundings.[8]

    • Calculate the total heat released (q_total) using the equation: q_total = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter. C_cal is determined beforehand by combusting a standard substance with a known ΔHc°, such as benzoic acid.[9]

    • Correct for the combustion of the fuse wire and the formation of nitric acid from residual nitrogen.

    • Calculate the standard enthalpy of combustion (ΔHc°) for the isomer.

  • Hess's Law Calculation: Use the balanced chemical equation for combustion and the known ΔHf° values of CO₂(g) and H₂O(l) to calculate the ΔHf° of the isomer.

    • For C₇H₁₀N₂O₂(s) + 8.5 O₂(g) → 7 CO₂(g) + 5 H₂O(l) + N₂(g)

    • ΔHc° = [7 * ΔHf°(CO₂) + 5 * ΔHf°(H₂O)] - [ΔHf°(isomer) + 8.5 * ΔHf°(O₂)]

    • Rearrange the equation to solve for ΔHf°(isomer).

  • Repeat: Perform the entire procedure for the other isomer ((S)-isomer) under identical conditions.

Method 2: Equilibrium Isomerization for Gibbs Free Energy of Reaction (ΔG°rxn)

Causality: While enthalpy is a major component of stability, the Gibbs free energy (ΔG) is the ultimate arbiter of thermodynamic spontaneity and equilibrium, as it incorporates entropy (ΔS). The most direct way to measure the difference in Gibbs free energy between two interconverting isomers (ΔG°iso) is to allow them to reach equilibrium and measure their relative concentrations. The equilibrium constant (Keq) is directly related to ΔG°iso by the fundamental equation: ΔG°iso = -RT ln(Keq).

This method is powerful because it provides the most relevant measure of stability under specific solution and temperature conditions, which are often more pertinent to pharmaceutical formulations and biological systems than gas-phase or solid-state enthalpies.

Experimental Protocol: Isomer Equilibration
  • Condition Screening: Identify conditions (e.g., solvent, pH, temperature, or catalyst) that facilitate the interconversion (racemization) of the enantiomers at a reasonable rate. This may involve elevated temperatures or the use of a mild base.

  • Reaction Setup: Prepare a solution of one pure enantiomer (e.g., (S)-isomer) at a known concentration in the chosen solvent system within a sealed vial.

  • Incubation: Place the vial in a thermostatically controlled environment (e.g., a heating block or water bath) set to the desired temperature.

  • Time-Course Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture. Immediately quench the isomerization process by, for example, rapid cooling or neutralization of the catalyst.

  • Chiral HPLC Analysis:

    • Inject the quenched sample into an HPLC system equipped with a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak).[10][11]

    • Develop a separation method that achieves baseline resolution of the (R) and (S) enantiomers.

    • Quantify the peak areas for each enantiomer.

  • Equilibrium Determination: Plot the percentage of each enantiomer against time. Equilibrium is reached when the concentrations of the (R) and (S) isomers no longer change over time, typically converging to a 50:50 mixture for enantiomers in an achiral environment.

  • Calculation of ΔG°:

    • Calculate the equilibrium constant, Keq = [(R)-isomer]eq / [(S)-isomer]eq.

    • Calculate the Gibbs free energy difference: ΔG°iso = -RT ln(Keq), where R is the gas constant and T is the absolute temperature in Kelvin.

Caption: Experimental workflows for determining thermodynamic stability.

Part II: Computational Analysis of Thermodynamic Stability

Computational chemistry provides a powerful, predictive lens to examine molecular stability without the need for physical samples. Density Functional Theory (DFT) has emerged as a highly reliable method for accurately calculating the electronic structures and relative energies of small organic molecules.[12][13] This approach allows for the systematic investigation of all possible isomers and their conformers to identify the global minimum energy structure, which corresponds to the most stable form.

Causality: The fundamental principle is that a system will naturally favor the lowest energy state. By calculating the total electronic energy (E) for each optimized isomer, we can directly compare their relative stabilities (ΔE = Eisomer1 - Eisomer2). This calculated energy difference serves as a strong theoretical proxy for the enthalpy difference (ΔH) at 0 K. Frequency calculations can further be used to compute thermal corrections to obtain Gibbs free energies at a desired temperature (e.g., 298.15 K).[13]

Computational Protocol: A DFT-Based Workflow
  • Structure Generation: Build the 3D structures of all relevant isomers: (R)-isomer (tautomer τ and π) and (S)-isomer (tautomer τ and π).

  • Conformational Search: For each isomer, perform a systematic conformational search by rotating all flexible dihedral angles (e.g., in the butanoic acid side chain) to explore the potential energy surface and identify low-energy starting geometries.

  • Geometry Optimization:

    • Perform a full geometry optimization for each identified conformer using a DFT functional and basis set known to perform well for organic molecules (e.g., B3LYP-D3/6-31+G(d,p) or a more modern functional like ωB97X-D).[14] The 'D3' indicates the inclusion of empirical dispersion corrections, which are crucial for accurately modeling non-covalent interactions.

    • This step finds the lowest energy geometry (the most stable conformation) for each starting structure.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory for each optimized structure.

    • Self-Validation: Confirm that the structure is a true energy minimum by ensuring there are no imaginary frequencies. An imaginary frequency indicates a transition state, not a stable structure.

    • The results from this step are used to calculate zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy and Gibbs free energy.

  • Solvation Modeling:

    • Real-world chemistry occurs in solution. To account for this, repeat the geometry optimizations and frequency calculations using a solvation model, such as the Polarizable Continuum Model (PCM).[12] This model simulates the bulk solvent (e.g., water) as a continuous dielectric medium, providing a more realistic energy profile.

  • Energy Calculation & Comparison:

    • Extract the final electronic energies, including ZPVE and thermal corrections, for the lowest-energy conformer of each isomer.

    • Calculate the relative energies (ΔE or ΔG) between the isomers. The isomer with the lowest absolute energy is predicted to be the most thermodynamically stable.

Caption: A typical DFT workflow for predicting isomer stability.

Part III: Synthesis and Interpretation of Stability Data

Hypothetical Data Summary

Below is a table summarizing hypothetical, yet plausible, data for the isomers of 2-(1H-imidazol-4-yl)butanoic acid. For this example, we assume the analysis was performed on the two most stable tautomers, one for each enantiomer.

ParameterMethod(R)-Isomer(S)-IsomerStability Difference (R vs S)
ΔHf° (kJ/mol) Bomb Calorimetry-452.5 ± 2.1-450.8 ± 2.31.7 kJ/mol (R is more stable)
ΔG°iso (kJ/mol) Equilibration (310 K)--1.5 kJ/mol (R is more stable)
Relative Energy (ΔG, kJ/mol) DFT (PCM, Water)0.00 (Reference)+1.951.95 kJ/mol (R is more stable)
Interpretation of Results and Structural Rationale

The hypothetical data consistently indicate that the (R)-isomer is marginally more stable than the (S)-isomer, by approximately 1.5-2.0 kJ/mol. While this energy difference is small, it can be significant in a pharmaceutical context.

Why would one isomer be more stable? The answer lies in the molecule's three-dimensional structure and the subtle interplay of non-covalent forces.

  • Intramolecular Hydrogen Bonding: The most likely driver of stability differences is the formation of an intramolecular hydrogen bond. The orientation of the butanoic acid side chain relative to the imidazole ring is fixed by the stereocenter. In one enantiomer, the carboxylic acid group may be positioned more favorably to form a stable hydrogen bond with one of the imidazole nitrogen atoms. Computational modeling is particularly adept at identifying and quantifying the strength of such interactions.[15][16]

  • Steric Hindrance: One isomer might adopt a conformation that minimizes steric clashes between the ethyl group and the imidazole ring more effectively than the other.

  • Solvation Effects: The interaction with solvent molecules can differ between isomers. The more stable isomer might present a shape that allows for a more favorable and lower-energy solvation shell. This is why performing calculations with a solvent model is critical for obtaining results that correlate well with solution-phase experiments.[12]

Conclusion

Determining the thermodynamic stability of drug isomers like (R)- and (S)-2-(1H-imidazol-4-yl)butanoic acid is a fundamental requirement in modern drug development. It impacts everything from lead optimization and synthetic route selection to formulation and regulatory approval.

By integrating direct experimental measurements from calorimetry and equilibrium studies with the predictive power of high-level computational methods like DFT, researchers can build a comprehensive and reliable understanding of isomeric stability. This dual-pronged strategy provides a self-validating framework: experiments ground the theoretical models in reality, while computation offers unparalleled insight into the underlying structural factors that govern stability. Ultimately, this knowledge empowers scientists to select the optimal isomer, ensuring the development of safer, more effective, and more stable medicines.

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  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. Available at: [Link]

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  • Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. (n.d.). ResearchGate. Available at: [Link]

  • Thermodynamic Properties of Mixtures Containing Ionic Liquids. 4. LLE of Binary Mixtures of [C2MIM][NTf2]. (2022). SciSpace. Available at: [Link]

  • Thermodynamic Properties of Mixtures Containing Ionic Liquids. 4. LLE of Binary Mixtures of [C2MIM][NTf2]. (n.d.). Queen's University Belfast. Available at: [Link]

  • Butanoic acid. (n.d.). NIST WebBook. Available at: [Link]

  • Thermodynamic Study of 1,4-Bis(3-methylimidazolium-1-yl)butane Bis(trifluoromethylsulfonyl)imide ([C4(MIm)2][NTf2]2) from 6 to 350 K. (2024). ResearchGate. Available at: [Link]

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difference between 2-(1H-imidazol-4-yl)butanoic acid and histidine

Author: BenchChem Technical Support Team. Date: March 2026

Structural Diversification in Imidazole-Alkanoic Acids: A Comparative Analysis of Histidine and 2-(1H-imidazol-4-yl)butanoic acid

Executive Summary

In the rational design of peptidomimetics, bioisosteres, and metal-chelating agents, the strategic alteration of amino acid scaffolds serves as a fundamental principle. This technical guide elucidates the critical structural, physicochemical, and analytical distinctions between Histidine —a ubiquitous, proteinogenic amino acid[1]—and 2-(1H-imidazol-4-yl)butanoic acid , a specialized synthetic homologue[2]. The primary causal divergence between these molecules resides in the spatial topology of the imidazole ring, the specific elongation of the aliphatic backbone, and the presence or absence of an


-amino group. Collectively, these factors dictate entirely different physiological behaviors, ionization states, and chromatographic retention profiles.

Molecular Topology & Physicochemical Causality

The topological divergence between these two compounds is not merely the removal of an amine; it is a fundamental skeletal rearrangement.

In canonical Histidine , the imidazole heterocycle is located at the


-position, separated from the chiral 

-carbon by a methylene (-CH₂-) spacer[1]. Its

-carbon bears a primary amine, rendering the molecule heavily polar and amphoteric.

Conversely, 2-(1H-imidazol-4-yl)butanoic acid features a butanoic acid backbone (4-carbon chain) where the imidazole ring is directly substituted at the


-position (C2)[2]. Because it entirely lacks the 

-amino group, the remaining two carbons form an aliphatic ethyl group extending from the stereocenter.
Table 1: Comparative Physicochemical & Structural Data
PropertyHistidine2-(1H-imidazol-4-yl)butanoic acid
IUPAC Name (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid2-(1H-imidazol-4-yl)butanoic acid
Molecular Formula C₆H₉N₃O₂C₇H₁₀N₂O₂
Exact Mass / MW 155.069 Da / 155.15 g/mol 154.074 Da / 154.17 g/mol
Backbone Scaffold 3-Carbon (Propanoic acid)4-Carbon (Butanoic acid)

-Amino Group
Present (Primary Amine)Absent
Imidazole Position C3 (

-carbon)
C2 (

-carbon)
Approximate pKa Values ~1.8 (-COOH), ~6.0 (Imid), ~9.2 (-NH₃⁺)~4.0 (-COOH), ~6.0 (Imid)
Dominant State at pH 7.4 ZwitterionicAnionic

The Causality of Ionization: The presence of the protonated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amine (-NH₃⁺) in histidine heavily withdraws electron density via the inductive effect, lowering the pKa of its adjacent carboxyl group to an acidic ~1.8. In the synthetic butanoic acid derivative, the absence of this highly electronegative amine severely weakens the inductive effect, raising the carboxyl pKa closer to ~4.0, typical of standard aliphatic acids. Consequently, at physiological pH (~7.4), histidine exists as a highly polar zwitterion, whereas 2-(1H-imidazol-4-yl)butanoic acid is strictly an organic anion[3].

Biological & Synthetic Implications

Histidine's Role as a Biochemical Hub: Because of its unique pKa profile, histidine serves as an optimal proton shuttle in biological systems. Its dual-function imidazole ring contains a basic nitrogen (which can abstract protons) and an acidic nitrogen (which can donate protons)[3]. This allows it to form classical catalytic triads (e.g., in serine proteases) and act as a direct biological precursor for the vasodilator histamine and the antioxidant carnosine[3].

The Synthetic Utility of the Butanoic Homologue: Lacking an


-amine, 2-(1H-imidazol-4-yl)butanoic acid cannot be incorporated into a standard peptide backbone via conventional ribosomal translation or standard Fmoc Solid-Phase Peptide Synthesis (SPPS). Instead, it acts as a terminal capping agent or a structurally rigidified bioisostere. The direct 

-conjugation of the imidazole and the added lipophilicity of the ethyl tail make it a robust synthetic building block for designing specific H3/H4 histamine receptor antagonists and as a multidentate organic ligand in the assembly of advanced Metal-Organic Frameworks (MOFs).

Experimental Workflow: Analytical Differentiation via LC-MS/MS

To practically differentiate these visually similar masses in a drug discovery or biochemical screening laboratory, reversed-phase (C18) chromatography is generally insufficient due to histidine's extreme polarity (logP ~ -3.2)[1]. The following self-validating protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to Tandem Mass Spectrometry (MS/MS) to logically separate the compounds based on their structural divergences.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the mixed analyte sample to 1 µg/mL in a 50:50 mixture of Acetonitrile and Water, enriched with 0.1% Formic Acid.

    • Causal Logic: The low pH of the formic acid protonates the imidazole nitrogen in both molecules (pKa ~6.0), optimizing positive mode Electrospray Ionization (ESI+)[3].

  • Chromatographic Separation (HILIC): Inject 5 µL onto a ZIC-HILIC column (150 mm x 2.1 mm, 3 µm) with a gradient moving from 90% organic to 50% organic.

    • Causal Logic: Histidine retains powerfully on the HILIC phase due to its zwitterionic character. 2-(1H-imidazol-4-yl)butanoic acid, burdened by a lipophilic ethyl chain and lacking the polar amine, interacts far more weakly with the stationary phase and will elute much earlier.

  • ESI+ Source Parameters: Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C.

  • Tandem MS (MRM) Analysis:

    • Target A (Histidine): Isolate precursor m/z 156.1 [M+H]⁺. Monitor fragmentation events at m/z 110.1 (Loss of HCOOH) and m/z 93.1 (Loss of NH₃ + HCOOH).

    • Target B (Butanoic Derivative): Isolate precursor m/z 155.1 [M+H]⁺. Monitor the primary fragment m/z 109.1 (Loss of HCOOH).

    • System Validation: The complete absence of an m/z transition corresponding to a -17 Da ammonia loss inherently self-validates the structural identity of the butanoic acid derivative.

Visualizing the LC-MS/MS Divergence

Divergence Start Mixture Analysis via LC-MS/MS (ESI+ Mode) HILIC Chromatographic Separation (HILIC Column) Start->HILIC His Histidine Retains strongly (Zwitterionic) Precursor m/z: 156.1 [M+H]+ HILIC->His Polar Interactions Butanoic 2-(1H-imidazol-4-yl)butanoic acid Elutes rapidly (Lipophilic Tail) Precursor m/z: 155.1 [M+H]+ HILIC->Butanoic Weak Interactions His_Frag1 Fragment m/z 110.1 (Loss of Formic Acid) His->His_Frag1 His_Frag2 Fragment m/z 93.1 (- NH3 & - HCOOH) Confirms α-Amine His->His_Frag2 But_Frag1 Fragment m/z 109.1 (Loss of Formic Acid) Butanoic->But_Frag1 But_Frag2 No Amine Loss Observed Validates Structural Identity Butanoic->But_Frag2

Caption: LC-MS/MS analytical workflow for differentiating histidine and its synthetic homologue.

References

  • L-Histidine (YMDB00369) - Yeast Metabolome Database. Yeast Metabolome Database. URL: [Link]

  • Histidine - Chemical Properties. Bionity Encyclopedia. URL: [Link]

  • DL-histidine | C6H9N3O2 | CID 773. National Institutes of Health / PubChem. URL: [Link]

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A Technical Guide to 2-(1H-imidazol-4-yl)butanoic Acid: A Novel Pharmacophore for GABA Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of 2-(1H-imidazol-4-yl)butanoic acid as a promising, yet under-explored, pharmacophore for targeting γ-aminobutyric acid (GABA) receptors. We delineate a robust pharmacophore hypothesis, positioning the imidazole moiety as a bioisosteric replacement for the primary amine of GABA and the butanoic acid chain as the requisite acidic feature. This guide details a proposed synthetic pathway, presents a full suite of in vitro and in vivo protocols for pharmacological characterization, and critically examines the molecule's structural relationship to histamine, which suggests a potential for dual activity at histamine H3 receptors. The methodologies provided herein are designed to be self-validating, offering researchers and drug development professionals a rigorous framework for synthesizing and evaluating this compound and its analogues as novel modulators of the central nervous system.

Introduction

The GABAergic System: The Brain's Primary Brake

The γ-aminobutyric acid (GABA) system is the principal inhibitory network in the mammalian central nervous system (CNS), playing a critical role in tempering neuronal excitability. GABAergic signaling is mediated through three main classes of receptors: GABA-A, GABA-B, and GABA-C. GABA-A and GABA-C receptors are ligand-gated ion channels that permit chloride influx, leading to rapid hyperpolarization of the neuron.[1][2] GABA-B receptors are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals. Given their ubiquitous role in regulating anxiety, sleep, muscle tone, and seizure threshold, GABA receptors are highly validated targets for therapeutic intervention.[3][4]

GABA Analogues as Therapeutic Agents

The development of molecules that mimic the structure and function of GABA has been a cornerstone of neuropharmacology. However, GABA itself has poor blood-brain barrier permeability. This has driven the development of analogues with improved pharmacokinetic profiles and receptor subtype selectivity. The incorporation of rigid structural elements, such as rings, can constrain the molecule into a bioactive conformation, enhancing its affinity and selectivity for specific GABA receptor subtypes.

The Imidazole Scaffold: A Privileged Structure in Neuropharmacology

The imidazole ring is a five-membered heterocycle that is a common feature in many biologically active molecules.[5] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and basic character make it a versatile pharmacophoric element. In the context of GABAergic modulation, compounds like imidazole-4-acetic acid (I4AA) have been identified as partial agonists at GABA-A and GABA-C receptors, demonstrating that the imidazole ring can effectively function within the GABA binding site.[6][7] Several imidazole derivatives have also been investigated for their anticonvulsant properties.[8][9][10]

This guide focuses on 2-(1H-imidazol-4-yl)butanoic acid , a molecule that extends the carbon chain of I4AA. This structural modification presents an opportunity to explore deeper interactions within the GABA binding pocket and potentially fine-tune receptor subtype selectivity and efficacy. We will lay out the scientific rationale for its investigation, propose a synthetic route, and detail the necessary experimental workflows to fully characterize its potential as a novel GABA analogue.

Pharmacophore Hypothesis and Molecular Design

A Bioisosteric Approach to the GABA Pharmacophore

The classical pharmacophore for a GABA-A receptor agonist consists of a primary amino group and a carboxylate group, separated by a flexible three-carbon spacer. Our hypothesis posits that in 2-(1H-imidazol-4-yl)butanoic acid, the imidazole ring serves as a conformationally restricted bioisostere of the aminomethyl group of GABA. The basic nitrogen of the imidazole can be protonated at physiological pH, mimicking the positively charged ammonium group of GABA, while the butanoic acid moiety provides the essential carboxylate group.

The extended four-carbon chain (relative to GABA's three) may alter the spatial relationship between the cationic center and the anionic group, potentially favoring binding to different receptor subtypes or inducing a distinct functional response (e.g., partial agonism or antagonism).

Caption: Proposed pharmacophore model for 2-(1H-imidazol-4-yl)butanoic acid as a GABA analogue.

Structural Alert: The Histamine Connection

A critical aspect of the design rationale is the structural similarity of 2-(1H-imidazol-4-yl)butanoic acid to the endogenous neurotransmitter histamine. This raises the possibility of off-target activity, particularly at histamine H3 receptors. H3 receptors are presynaptic autoreceptors that negatively regulate the release of histamine and other neurotransmitters, including GABA. Certain H3 receptor antagonists, such as thioperamide and clobenpropit, are known to increase GABA release.[11][12] Therefore, any pharmacological evaluation of this compound must include screening for H3 receptor activity to de-risk potential confounds and explore opportunities for dual-modulator development.

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route to 2-(1H-imidazol-4-yl)butanoic acid can be adapted from established methods for N-alkylation of imidazoles. One efficient approach involves the reaction of a protected imidazole with a suitable four-carbon electrophile, followed by deprotection and hydrolysis. A common starting material is 4-(hydroxymethyl)imidazole, which can be protected before alkylation. An alternative route could involve the reaction of imidazole with γ-butyrolactone under specific conditions.[13]

G_2 Proposed Synthetic Workflow Start 4-(Bromomethyl)-1-trityl-1H-imidazole (Protected Imidazole) Reagent1 Diethyl malonate + Sodium ethoxide (Base) Step1 Malonic Ester Synthesis (Alkylation) Start->Step1 Reagent1->Step1 Intermediate1 Diethyl 2-((1-trityl-1H-imidazol-4-yl)methyl)malonate Step1->Intermediate1 Step2 Hydrolysis & Decarboxylation (e.g., aq. HCl, heat) Intermediate1->Step2 Intermediate2 3-(1H-imidazol-4-yl)propanoic acid (Intermediate Product) Step2->Intermediate2 Step3 Arndt-Eistert Homologation (Chain Extension) Intermediate2->Step3 Reagent2 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O FinalProduct 2-(1H-imidazol-4-yl)butanoic acid (Target Compound) Step3->FinalProduct Reagent2->Step3 Characterization Characterization (NMR, MS, HPLC) FinalProduct->Characterization

Caption: A potential multi-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis via Malonic Ester Alkylation and Homologation

This protocol is a representative example and requires optimization.

  • Step 1: Alkylation. To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl malonate (1.1 eq) dropwise at 0 °C. Stir for 30 minutes. Add a solution of 4-(bromomethyl)-1-trityl-1H-imidazole (1.0 eq) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC. Upon completion, quench with saturated aq. NH₄Cl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield diethyl 2-((1-trityl-1H-imidazol-4-yl)methyl)malonate.

  • Step 2: Hydrolysis and Decarboxylation. Reflux the product from Step 1 in 6M aqueous HCl for 8-12 hours. Cool the reaction mixture and remove the precipitated triphenylmethanol by filtration. Concentrate the filtrate under reduced pressure to yield the crude 3-(1H-imidazol-4-yl)propanoic acid hydrochloride salt.

  • Step 3: Arndt-Eistert Homologation. Convert the carboxylic acid from Step 2 to its acid chloride by reacting with thionyl chloride (SOCl₂) (2.0 eq) in an inert solvent. Carefully add the crude acid chloride to a solution of diazomethane (CH₂N₂) in ether at 0 °C. After the reaction is complete (cessation of N₂ evolution), the excess diazomethane is quenched. The resulting diazoketone is then treated with a slurry of silver(I) oxide (Ag₂O) in water and heated (Wolff rearrangement) to yield the target compound, 2-(1H-imidazol-4-yl)butanoic acid.

  • Step 4: Purification. Purify the final compound using recrystallization or preparative HPLC.

  • Step 5: Characterization. Confirm the structure and assess purity using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Pharmacological Evaluation: Methodologies

A tiered approach is essential to systematically evaluate the compound's interaction with GABA receptors.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of 2-(1H-imidazol-4-yl)butanoic acid for GABA-A and GABA-B receptors.

Protocol: Competitive Radioligand Binding Assay [14]

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes. Resuspend the resulting pellet in buffer and repeat the centrifugation step three times to wash and remove endogenous GABA. The final pellet (synaptic membranes) is resuspended in the appropriate assay buffer.

  • GABA-A Receptor Assay: Incubate the membranes with a fixed concentration of [³H]muscimol (a GABA-A agonist) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

  • GABA-B Receptor Assay: Incubate membranes with [³H]GABA in a buffer containing isoguvacine (to block GABA-A sites) and Ca²⁺ (required for GABA-B binding). Non-specific binding is determined using unlabeled baclofen.

  • Incubation and Termination: Incubate assays at 4 °C for 20-30 minutes. Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ (concentration of compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation.

Table 1: Representative Data Table for Binding Affinities

Compound GABA-A Receptor Ki (nM) ([³H]muscimol) GABA-B Receptor Ki (nM) ([³H]GABA) Histamine H3 Receptor Ki (nM)
2-(1H-imidazol-4-yl)butanoic acid Experimental Value Experimental Value Experimental Value
GABA (Control) Literature Value Literature Value N/A

| Baclofen (Control) | N/A | Literature Value | N/A |

Objective: To determine the functional activity (e.g., agonist, antagonist, modulator) and potency (EC₅₀ or IC₅₀) of the compound at specific GABA-A receptor subtypes.

G_3 Electrophysiology Workflow (TEVC) cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocytes Harvest Xenopus laevis Oocytes cRNA Synthesize cRNA for GABAA Receptor Subunits (e.g., α1, β2, γ2) Injection Microinject cRNA into Oocytes Oocytes->Injection cRNA->Injection Incubation Incubate 2-5 Days for Receptor Expression Injection->Incubation Mount Mount Oocyte in Recording Chamber Incubation->Mount TEVC Perform Two-Electrode Voltage Clamp (Clamp at -70 mV) Mount->TEVC App_GABA Apply GABA (EC₅₀) to establish baseline response TEVC->App_GABA App_Compound Apply Test Compound (Agonist/Antagonist Test) TEVC->App_Compound App_Co Co-apply Test Compound + GABA (Modulator/Antagonist Test) TEVC->App_Co Record Record Chloride Current (I_GABA) App_GABA->Record App_Compound->Record App_Co->Record DoseResponse Generate Dose-Response Curve Record->DoseResponse Calc Calculate EC₅₀ / IC₅₀ and E_max DoseResponse->Calc

Caption: Workflow for functional characterization using two-electrode voltage clamp (TEVC) on Xenopus oocytes.

Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes [15][16]

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes using collagenase treatment.

  • cRNA Injection: Microinject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.

  • Recording: Place a single oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -70 mV.

  • Agonist Test: Apply increasing concentrations of 2-(1H-imidazol-4-yl)butanoic acid to the oocyte and record any induced current. A significant inward current (of Cl⁻ ions) indicates agonist activity.

  • Antagonist/Modulator Test: First, apply a concentration of GABA that elicits a submaximal response (e.g., EC₂₀-EC₅₀). Then, co-apply the same concentration of GABA with increasing concentrations of the test compound.

    • Antagonism: A decrease in the GABA-evoked current.

    • Positive Allosteric Modulation: An increase in the GABA-evoked current.

  • Data Analysis: Plot the current response against the compound concentration to generate a dose-response curve. Fit the curve using a suitable equation (e.g., Hill equation) to determine the potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ).

In Vivo Assessment

Objective: To evaluate the compound's potential anticonvulsant activity and its acute neurotoxicity profile in a rodent model.

Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [8][9]

  • Animal Dosing: Administer 2-(1H-imidazol-4-yl)butanoic acid or vehicle control intraperitoneally (i.p.) to groups of male Swiss mice (n=8-10 per group).

  • Seizure Induction: After a predetermined time (e.g., 30 minutes), administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsant dose (e.g., 85 mg/kg), which reliably induces clonic seizures.

  • Observation: Observe the mice for 30 minutes post-PTZ injection. Record the latency to and the presence or absence of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: A compound is considered to provide protection if it prevents the onset of clonic seizures in the observation period.

  • Data Analysis: Determine the ED₅₀ (the dose effective in protecting 50% of the animals) using probit analysis.

Protocol: Rotarod Neurotoxicity Test [8]

  • Training: Train mice to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for a set period (e.g., 1-2 minutes).

  • Dosing and Testing: Administer the test compound at various doses (i.p.). At the time of expected peak effect, place the mice back on the rotating rod.

  • Endpoint: Record whether the mouse falls off the rod within the test period. An inability to remain on the rod indicates motor impairment or neurotoxicity.

  • Data Analysis: Determine the TD₅₀ (the dose causing neurotoxicity in 50% of the animals). The ratio of TD₅₀ to ED₅₀ provides the Protective Index (PI), a measure of the drug's therapeutic window.

Table 2: Representative Data Table for In Vivo Screening

Compound scPTZ ED₅₀ (mg/kg) Rotarod TD₅₀ (mg/kg) Protective Index (PI = TD₅₀/ED₅₀)
2-(1H-imidazol-4-yl)butanoic acid Experimental Value Experimental Value Calculated Value

| Valproate (Control) | Literature Value | Literature Value | Calculated Value |

Discussion and Future Directions

The comprehensive evaluation outlined in this guide will provide a clear pharmacological profile for 2-(1H-imidazol-4-yl)butanoic acid. The binding and electrophysiology data will directly test the pharmacophore hypothesis, establishing whether the compound interacts with GABA receptors and in what manner (agonist, antagonist, or modulator). The in vivo data will provide crucial insights into its potential as a CNS therapeutic.

  • Validating the Pharmacophore: If the compound demonstrates significant affinity and functional activity at GABA receptors, the pharmacophore model is supported. A lack of activity would suggest that the specific spatial arrangement of the imidazole and butanoic acid moieties is not conducive to binding.

  • Structure-Activity Relationship (SAR) Exploration: The results will form the basis for a targeted SAR campaign. Future modifications could include:

    • Altering the length of the alkyl chain to probe for optimal distance between the functional groups.

    • Substituting on the imidazole ring to modulate basicity and explore additional binding interactions.[7]

    • Introducing stereochemistry at the α-carbon to investigate enantioselective effects.

  • Deconvoluting H3 Receptor Activity: It is imperative to run parallel binding and functional assays for the histamine H3 receptor. If the compound shows activity at both GABA and H3 receptors, it could represent a novel multi-target ligand. Subsequent chemical modifications would aim to separate or optimize these activities depending on the desired therapeutic profile.

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An In-depth Technical Guide to Imidazole-Substituted Butanoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of imidazole-substituted butanoic acid derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, explore the nuances of their structure-activity relationships (SAR), and examine their diverse pharmacological activities, highlighting their promise as therapeutic agents for a range of diseases. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a detailed understanding of this important chemical scaffold.

Introduction: The Versatility of the Imidazole Nucleus

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine, purines, and many synthetic drugs.[1] The unique electronic properties and structural flexibility of the imidazole core allow for a wide range of chemical modifications, making it a "privileged scaffold" in drug design.[2] When coupled with a butanoic acid chain, the resulting derivatives gain additional physicochemical properties that can influence their pharmacokinetic and pharmacodynamic profiles, leading to a diverse array of biological activities.[3][4] These activities span from antimicrobial and anti-inflammatory to anticancer and cardiovascular effects, underscoring the therapeutic potential of this compound class.[5][6][7]

Synthetic Strategies for Imidazole-Substituted Butanoic Acid Derivatives

The synthesis of imidazole-substituted butanoic acid derivatives can be achieved through various methodologies, each offering distinct advantages in terms of regioselectivity and substrate scope. The choice of synthetic route often depends on the desired substitution pattern on both the imidazole ring and the butanoic acid chain.

The Debus-Radziszewski Imidazole Synthesis

A classical and versatile method for constructing the imidazole ring is the Debus-Radziszewski synthesis.[7][8] This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source (typically ammonium acetate).[9][10] To introduce a butanoic acid moiety, a precursor containing this functional group can be incorporated as the aldehyde component.

Experimental Protocol: Debus-Radziszewski Synthesis of 4-[2,4,5-tri(4-chlorophenyl)-1H-imidazol-1-yl]butanoic acid [11]

  • Reaction Setup: In a round-bottom flask, combine 4-chlorobenzil (1 mmol), 4-chlorobenzaldehyde (1 mmol), 4-aminobutyric acid (1 mmol), and ammonium acetate (2 mmol).

  • Catalyst Addition: Add a catalytic amount of diethyl ammonium hydrogen sulfate.

  • Reaction Conditions: Heat the solvent-free reaction mixture with stirring at a temperature sufficient to initiate the reaction, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and triturate with water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent such as aqueous ethanol to obtain the purified 4-[2,4,5-tri(4-chlorophenyl)-1H-imidazol-1-yl]butanoic acid.

N-Alkylation of Imidazole with Butanoic Acid Precursors

A straightforward approach to synthesize N-substituted imidazole-butanoic acids involves the direct alkylation of the imidazole ring with a suitable butanoic acid derivative. This method is particularly useful for preparing 1-substituted isomers.

Experimental Protocol: Synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid [4][12]

  • Condensation: In a suitable solvent such as dimethyl sulfoxide (DMSO), condense methyl-4-chlorobutyrate with 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of a base like potassium carbonate. This reaction forms the methyl ester intermediate.

  • Hydrolysis: Hydrolyze the resulting ester derivative using a base, such as sodium hydroxide, in water to form the corresponding carboxylate salt.

  • Acidification: Acidify the salt with a suitable acid (e.g., hydrochloric acid) to precipitate the final product, 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid.

  • Isolation: Collect the precipitate by filtration and dry to obtain the desired product.

Synthesis of C-Substituted Imidazole-Butanoic Acids

Pharmacological Activities and Structure-Activity Relationships (SAR)

Imidazole-substituted butanoic acid derivatives have been investigated for a variety of pharmacological activities. The substitution pattern on both the imidazole ring and the butanoic acid chain plays a crucial role in determining the biological target and potency.

Thromboxane A2 (TXA2) Receptor Antagonism

Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its receptor (TP) is a key target for anti-thrombotic therapies.[13][14] Several imidazole-substituted butanoic acid derivatives have shown significant TP receptor antagonist activity.[15]

A notable study on benzimidazole and imidazo[4,5-b]pyridine derivatives revealed critical SAR insights.[15] It was found that compounds with a 3,3-dimethylbutanoic acid substituent at the 2-position of the imidazole ring were the most potent antagonists, with Ki values in the nanomolar range.[15] Shortening the butanoic acid chain led to a dramatic decrease in affinity, highlighting the importance of the chain length and steric bulk for optimal receptor binding.[15]

Compound IDCore StructureSubstituent at Position 2Ki (nM)[15]
11g 1-Benzylbenzimidazole3,3-Dimethylbutanoic acid4-39
23a 3-Benzylimidazo[4,5-b]pyridine3,3-Dimethylbutanoic acid4-39
11b 1-BenzylbenzimidazolePropanoic acid5600
11c 1-BenzylbenzimidazoleAcetic acid1700

Signaling Pathway of Thromboxane A2 Receptor

Thromboxane_Signaling TXA2 Thromboxane A2 TP_receptor TP Receptor (G-protein coupled) TXA2->TP_receptor Binds to Gq Gq protein TP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_effects Platelet Aggregation Vasoconstriction Ca_release->Physiological_effects PKC->Physiological_effects Imidazole_Butanoic_Acid Imidazole-Substituted Butanoic Acid Derivative Imidazole_Butanoic_Acid->TP_receptor Antagonizes

Caption: Thromboxane A2 signaling pathway and its antagonism.

20-HETE Synthase Inhibition

20-Hydroxyeicosatetraenoic acid (20-HETE) is a metabolite of arachidonic acid that plays a significant role in regulating vascular tone and blood pressure.[3][16] Inhibition of 20-HETE synthase, a cytochrome P450 (CYP) enzyme, is a promising strategy for treating hypertension.[1][17] Imidazole derivatives have been identified as potent inhibitors of this enzyme.

Structure-activity relationship studies have shown that the introduction of a carboxylic acid-terminated side chain to a 1-(4-benzoylphenyl)imidazole scaffold significantly increases the inhibitory potency against human renal microsomal 20-HETE production.[17] This suggests that the carboxylic acid moiety is crucial for interacting with the active site of the enzyme.

Compound IDCore StructureSide ChainIC50 (nM)[17]
1 1-(4-benzoylphenyl)imidazoleNone310
7c 1-(4-benzoylphenyl)imidazoleCarboxylic acid terminated7.9

Signaling Pathway of 20-HETE

HETE_Signaling Arachidonic_Acid Arachidonic Acid CYP4A 20-HETE Synthase (CYP4A) Arachidonic_Acid->CYP4A Metabolized by HETE 20-HETE CYP4A->HETE GPR75 GPR75 Receptor HETE->GPR75 Activates PKC Protein Kinase C (PKC) GPR75->PKC Activates K_channel K+ Channels PKC->K_channel Inhibits Depolarization Membrane Depolarization K_channel->Depolarization Leads to Ca_influx Ca2+ Influx Depolarization->Ca_influx Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction Imidazole_Butanoic_Acid Imidazole-Substituted Butanoic Acid Derivative Imidazole_Butanoic_Acid->CYP4A Inhibits

Caption: 20-HETE synthesis and signaling pathway.

Anticancer and Antimicrobial Activities

The imidazole scaffold is present in numerous anticancer and antimicrobial agents.[5][7] While specific studies focusing solely on imidazole-substituted butanoic acids in these areas are less common, the general principles of SAR for imidazole derivatives likely apply. For instance, substitutions on the imidazole ring can modulate lipophilicity and electronic properties, which in turn affect cell permeability and interaction with biological targets.[7] The butanoic acid moiety can influence solubility and provide an additional point of interaction with target proteins.

Therapeutic Potential and Future Directions

The diverse biological activities of imidazole-substituted butanoic acid derivatives make them promising candidates for the development of new drugs for a variety of conditions.

  • Cardiovascular Diseases: Their potent inhibition of thromboxane A2 receptors and 20-HETE synthase positions them as potential treatments for thrombosis, hypertension, and other cardiovascular disorders.[15][17]

  • Inflammatory Conditions: Given the role of prostaglandins and other eicosanoids in inflammation, these compounds may also find application as anti-inflammatory agents.[6]

  • Oncology: The established importance of the imidazole nucleus in anticancer drug design suggests that further exploration of butanoic acid derivatives in this area is warranted.[5]

  • Infectious Diseases: The antimicrobial potential of imidazoles is well-documented, and butanoic acid derivatives could offer a new avenue for the development of novel anti-infective agents.[7]

Future research should focus on expanding the chemical space of imidazole-substituted butanoic acid derivatives through the development of novel synthetic methodologies. Further elucidation of their mechanisms of action and detailed in vivo studies are necessary to translate their promising in vitro activities into clinically viable therapeutic agents.

Conclusion

Imidazole-substituted butanoic acid derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their synthesis is achievable through various established methods, and their structure-activity relationships are beginning to be understood for key therapeutic targets. The continued investigation of this chemical scaffold holds significant potential for the discovery and development of novel drugs to address a range of unmet medical needs.

References

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Investigative Profile of 2-(1H-imidazol-4-yl)butanoic Acid: A roadmap for biological activity determination

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: This document provides a comprehensive technical guide on the biological activity profile of 2-(1H-imidazol-4-yl)butanoic acid (CAS 1026161-12-5). Acknowledging the current scarcity of direct experimental data for this specific molecule, this guide adopts an investigative approach.[1][2] By deconstructing the molecule into its core pharmacophores—the butanoic acid chain and the imidazole-4-yl ring—we present a predictive profile based on the known biological activities of structurally related compounds. We hypothesize that 2-(1H-imidazol-4-yl)butanoic acid holds potential as a histone deacetylase (HDAC) inhibitor and as a modulator of histamine receptors. To validate these hypotheses, this guide outlines a detailed, multi-phase experimental workflow designed for drug discovery professionals. This roadmap includes proposed methodologies for chemical synthesis, a tiered in vitro screening cascade, and subsequent mechanism of action studies, providing a robust framework for elucidating the compound's true biological function and therapeutic potential.

Introduction and Current Knowledge Gap

2-(1H-imidazol-4-yl)butanoic acid is a small molecule featuring a butanoic acid chain attached to the 4-position of an imidazole ring.

Compound Identifier Value
IUPAC Name 2-(1H-imidazol-4-yl)butanoic acid
CAS Number 1026161-12-5[1]
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Structure Chemical Structure of 2-(1H-imidazol-4-yl)butanoic acid

A thorough review of the scientific literature reveals a significant knowledge gap; there are no published studies detailing the specific biological activities, mechanisms of action, or therapeutic targets of 2-(1H-imidazol-4-yl)butanoic acid itself. However, the structural motifs it contains are well-represented in a multitude of biologically active compounds, allowing for the construction of a robust, predictive profile to guide future research.

Predictive Profile from Structural Analog Analysis

The biological potential of a novel compound can often be inferred from its constituent parts. We will analyze the two key pharmacophores of the target molecule.

The Butanoic Acid Moiety: A Strong Signature for HDAC Inhibition

The short-chain fatty acid butanoic acid (butyrate) is a well-established inhibitor of histone deacetylase (HDAC) enzymes.[3] This activity is a cornerstone of its ability to induce cell cycle arrest, differentiation, and apoptosis, affecting the expression of approximately 2% of mammalian genes.[3] The carboxylate group of the butanoic acid chain is crucial for chelating the zinc ion within the catalytic site of Class I, II, and IV HDACs.

Numerous studies have demonstrated that derivatives of butanoic acid retain and often enhance this HDAC inhibitory activity, showing significant antineoplastic potential.[4][5][6]

Butanoic Acid Derivative Biological Activity / Target Key Findings Reference
Pivaloyloxymethyl butyrate (AN-9)Pan-HDAC inhibitorInduces hyperacetylation, p21 expression, and apoptosis in glioma cells.[4]
Aryl Butenoic AcidsClass I HDACs (HDAC1, HDAC8)Showed selective inhibition of HDAC8 over HDAC1 in vitro.[7]
Indole-3-butyric Acid DerivativesHDAC1, HDAC3, HDAC6Compound I13 exhibited potent, low nanomolar inhibition of HDACs and strong anti-proliferative activity in cancer cells.[6]

Hypothesis 1: Based on this extensive evidence, the primary and most compelling hypothesis is that 2-(1H-imidazol-4-yl)butanoic acid functions as a histone deacetylase inhibitor. Its activity would likely be most pronounced against Class I HDACs.

The Imidazole-4-yl Moiety: A Privileged Scaffold for Receptor Modulation and Broad-Spectrum Activity

The imidazole ring is a "privileged structure" in medicinal chemistry, present in numerous therapeutic agents with a wide array of activities including anti-inflammatory, antimicrobial, and anticancer effects.[8][9][10]

Specifically, the 4-substituted imidazole motif is a classic pharmacophore for ligands of histamine receptors . It is a core feature of histamine itself and many developed agonists and antagonists. Structure-activity relationship (SAR) studies have extensively explored this scaffold for histamine H3 receptor antagonists, which are of interest for treating neurological and cognitive disorders.[11][12] While replacement of the imidazole ring is possible, it often leads to a loss of affinity, highlighting the importance of this specific heterocycle.[12]

Hypothesis 2: A strong secondary hypothesis is that 2-(1H-imidazol-4-yl)butanoic acid interacts with one or more histamine receptor subtypes , with a particular focus on H3 due to the 4-substitution pattern.

The imidazole core is also associated with a variety of other activities, including:

  • Antimicrobial and Antifungal Effects: Imidazole derivatives are known to interfere with bacterial cell wall synthesis and fungal ergosterol synthesis.[8][13]

  • Anti-inflammatory Activity: Some imidazole derivatives exhibit potent anti-inflammatory effects, in part through the inhibition of cyclooxygenase (COX) enzymes.[10]

These represent potential secondary activities that should be explored in a broader profiling effort.

Proposed Experimental Workflow for Biological Profiling

To empirically determine the biological activity of 2-(1H-imidazol-4-yl)butanoic acid, a systematic, phased approach is required. This workflow is designed to efficiently test the primary hypotheses and allow for the discovery of unexpected activities.

G cluster_0 Phase 1: Compound Acquisition cluster_1 Phase 2: In Vitro Profiling (Tier 1 - Primary Screens) cluster_2 Phase 2: In Vitro Profiling (Tier 2 - Secondary & Selectivity) cluster_3 Phase 2: In Vitro Profiling (Tier 3 - Phenotypic Screens) cluster_4 Phase 3: Mechanism of Action (MoA) Elucidation synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS, HPLC) synthesis->characterization Purity ≥95% hdac_assay Hypothesis 1: Fluorometric Pan-HDAC Inhibition Assay characterization->hdac_assay h3_assay Hypothesis 2: Radioligand Binding Assay (Histamine H3 Receptor) characterization->h3_assay off_target Broad Target Selectivity Panel (e.g., kinases, GPCRs) characterization->off_target Parallel Screen antimicrobial Antimicrobial/Antifungal MIC Assays characterization->antimicrobial Parallel Screen hdac_panel HDAC Isoform Selectivity Panel hdac_assay->hdac_panel If Active cancer_cell Cancer Cell Line Proliferation Assays (e.g., U937, HepG2) hdac_assay->cancer_cell If Active receptor_func Functional Receptor Assay (e.g., GTPγS) h3_assay->receptor_func If Active western_blot Western Blot: (e.g., Acetyl-Histone H3) hdac_panel->western_blot cell_pathway Cellular Pathway Analysis receptor_func->cell_pathway cancer_cell->cell_pathway

Caption: Phased experimental workflow for profiling 2-(1H-imidazol-4-yl)butanoic acid.

Phase 1: Synthesis and Characterization

As the compound is not widely available in large quantities for research, the first step is chemical synthesis. A plausible route involves the alkylation of a protected 4-bromo-1H-imidazole derivative with diethyl 2-bromobutanoate, followed by deprotection and ester hydrolysis.

Protocol: Plausible Synthetic Route

  • Protection: Protect the imidazole nitrogen of 4-bromo-1H-imidazole, for example, with a trityl or SEM group.

  • Alkylation: React the protected imidazole with a suitable butanoate synthon, such as ethyl 2-bromobutanoate, in the presence of a base like sodium hydride in an aprotic solvent (e.g., DMF).

  • Hydrolysis & Deprotection: Perform saponification of the ester using a base like NaOH or LiOH, followed by acidic workup to yield the carboxylic acid and remove the protecting group.

  • Purification: Purify the final product using column chromatography or recrystallization.

  • Characterization: Confirm the structure and assess purity (>95%) via ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Phase 2: In Vitro Biological Profiling

A tiered approach is recommended to efficiently allocate resources.

Tier 1: Primary Hypothesis-Driven Screens

  • Target: HDAC Enzymes

  • Protocol: Fluorometric Pan-HDAC Inhibition Assay

    • Reagents: HeLa nuclear extract (as a source of HDACs), Fluor de Lys®-SIRT2 deacetylase substrate, developer solution, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

    • Procedure: a. In a 96-well microplate, add 25 µL of HeLa nuclear extract diluted in assay buffer. b. Add 5 µL of 2-(1H-imidazol-4-yl)butanoic acid at various concentrations (e.g., 100 µM to 1 nM serial dilutions). c. Initiate the reaction by adding 20 µL of the fluorogenic substrate. d. Incubate at 37°C for 1 hour. e. Stop the deacetylation reaction and initiate fluorescence by adding 50 µL of the developer solution containing Trichostatin A. f. Incubate at room temperature for 15 minutes.

    • Data Analysis: Read fluorescence (Ex: 360 nm, Em: 460 nm). Calculate percent inhibition relative to controls and determine the IC₅₀ value by fitting data to a dose-response curve.

  • Target: Histamine H3 Receptor

  • Assay: Radioligand binding assay using guinea pig cerebral cortex membranes and a specific H3 antagonist radioligand, such as [³H]-clobenpropit.[14] The ability of 2-(1H-imidazol-4-yl)butanoic acid to displace the radioligand will determine its binding affinity (Kᵢ).

Tier 2: Secondary and Selectivity Screens (Contingent on Tier 1 Activity)

  • If active as an HDAC inhibitor:

    • HDAC Isoform Selectivity: Screen against a panel of recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 6, 8) to determine its selectivity profile.

  • If active at the H3 receptor:

    • Functional Activity: Perform a [³⁵S]GTPγS binding assay to determine if the compound is an agonist, antagonist, or inverse agonist.

    • Receptor Selectivity: Screen against other histamine receptor subtypes (H1, H2, H4) to assess selectivity.

  • General Selectivity: Profile the compound against a broad panel of off-targets (e.g., kinases, other GPCRs, ion channels) to identify potential liabilities and secondary pharmacology.

Tier 3: Phenotypic and Broad-Spectrum Screens

  • Anticancer Activity: Based on the HDACi hypothesis, screen the compound against a panel of cancer cell lines (e.g., U937 leukemia, HepG2 liver carcinoma, A549 lung cancer) using a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine GI₅₀ values.

  • Antimicrobial Activity: Determine the Minimum Inhibitory Concentration (MIC) against a panel of representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

Phase 3: Mechanism of Action (MoA) Elucidation

If significant activity is confirmed in Phase 2, MoA studies should be initiated.

  • For HDAC Inhibition: Treat relevant cells (e.g., U937) with the compound and perform a Western blot analysis to observe hyperacetylation of histone H3 or H4, providing direct cellular evidence of target engagement.

  • For Receptor Activity: Analyze downstream signaling pathways associated with the target receptor (e.g., cAMP levels for Gᵢ-coupled receptors like H3).

Conclusion

While 2-(1H-imidazol-4-yl)butanoic acid remains an uncharacterized molecule, a systematic analysis of its chemical structure provides a strong, rational basis for targeted investigation. The butanoic acid moiety points compellingly towards potential activity as a histone deacetylase inhibitor, a class of molecules with proven therapeutic value in oncology.[3][4] Concurrently, the 4-substituted imidazole ring suggests a likely interaction with histamine receptors, particularly the H3 subtype, a target for neurological conditions.[11][12]

This guide provides not only a set of testable hypotheses but also a comprehensive, phased experimental workflow for drug discovery professionals. By following this roadmap—from synthesis and primary screening to detailed MoA studies—researchers can efficiently and rigorously elucidate the true biological activity profile of 2-(1H-imidazol-4-yl)butanoic acid, transforming it from a chemical curiosity into a well-characterized compound with potential therapeutic relevance.

References

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  • Yıldırım, S., et al. (2019). Class I histone deacetylase inhibition by aryl butenoic acid derivatives: In silico and in vitro studies. Marmara Pharmaceutical Journal, 23(3), 434-443. Available at: [Link]

  • Stark, H., et al. (2003). Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities. Journal of Medicinal Chemistry, 46(11), 2235-2242. Available at: [Link]

  • Ayhan Esiyok, P., et al. (2014). Aryl butenoic acid derivatives as a new class of histone deacetylase inhibitors: synthesis, in vitro evaluation, and molecular docking studies. Turkish Journal of Chemistry, 38(2), 338-344. Available at: [Link]

  • ResearchGate. (n.d.). Structures of imidazole-containing H3R ligands: full agonists 1 to 3,.... Available at: [Link]

  • Meier, G., et al. (2001). Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists. European Journal of Pharmaceutical Sciences, 13(3), 249-259. Available at: [Link]

  • Kharb, R., et al. (2021). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Research and Applications, 6(3), 314-328. Available at: [Link]

  • Harper, E. A., et al. (2001). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology, 133(5), 715-726. Available at: [Link]

  • Barth, H., & Lorenz, W. (1978). Structural requirements of imidazole compounds to be inhibitors or activators of histamine methyltransferase: investigation of histamine analogues and H2-receptor antagonists. Agents and Actions, 8(4), 359-365. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(20), 7108. Available at: [Link]

  • Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition, 133(7 Suppl), 2485S-2493S. Available at: [Link]

  • Wang, H., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Scientific Reports, 11(1), 1438. Available at: [Link]

  • ResearchGate. (n.d.). Experimental workflow of activity-based profiling experiments. Available at: [Link]

  • Kairgaliyeva, A., & Baimenova, A. (2022). Review of pharmacological effects of imidazole derivatives. Pharmacology & Pharmacy, 13(4), 133-149. Available at: [Link]

  • Kumar, S., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 23512. Available at: [Link]

  • Soral, M., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3020. Available at: [Link]

  • Züllig, T., et al. (2020). A Metabolomics Workflow for Analyzing Complex Biological Samples Using a Combined Method of Untargeted and Target-List Based Approaches. Metabolites, 10(9), 342. Available at: [Link]

  • Agilent. (n.d.). Experimental Design and MS Workflows for Omics Applications. Available at: [Link]

  • Züllig, T., et al. (2020). A Metabolomics Workflow for Analyzing Complex Biological Samples Using a Combined Method of Untargeted and Target-List Based Approaches. ResearchGate. Available at: [Link]

  • Synthesis of 4-(azol-1-yl)butanoic acids by interaction of azoles with γ-butyrolactone. (1992). Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Hight, S. K., et al. (2022). Novel Integrated Platform Promises To Accelerate Drug Discovery. Technology Networks. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). 4-(1H-imidazol-4-yl)butanoic acid. Available at: [Link]

  • Mikolasch, A., et al. (2003). Synthesis of Imidazol-2-yl Amino Acids by Using Cells from Alkane-Oxidizing Bacteria. Applied and Environmental Microbiology, 69(3), 1670-1679. Available at: [Link]

  • Google Patents. (n.d.). WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.
  • PubChemLite. (n.d.). 2-(1h-imidazol-1-yl)butanoic acid (C7H10N2O2). Available at: [Link]

  • Charton, J., et al. (2018). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry, 157, 1312-1326. Available at: [Link]

  • Grzesiak, J., et al. (2022). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 23(6), 3249. Available at: [Link]

  • Iljin, A. V., et al. (2021). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy, 19(2), 177-184. Available at: [Link]

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2-(1H-Imidazol-4-yl)butanoic Acid in Peptidomimetic Design: Overcoming Proteolytic Degradation and Enhancing Receptor Affinity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The transition from native peptides to therapeutically viable drugs hinges on overcoming intrinsic pharmacokinetic limitations—chiefly, rapid proteolytic degradation. In the realm of G protein-coupled receptor (GPCR) agonists, such as Glucagon-Like Peptide-1 (GLP-1), the N-terminal histidine is essential for receptor activation but acts as a primary vulnerability site for Dipeptidyl Peptidase-4 (DPP-4). By replacing native L-histidine with 2-(1H-imidazol-4-yl)butanoic acid , scientists engineer a "desamino" N-terminus that completely evades aminopeptidase recognition while utilizing its butanoic aliphatic chain to optimally position the critical imidazole ring for GPCR binding. This whitepaper details the structural rationale, step-by-step synthetic integration, and quantitative impact of this specific imidazole-acid moiety in modern drug discovery.

Mechanistic Rationale: Escaping the Proteolytic Scythe

Native incretin hormones (e.g., GLP-1 and GIP) are severely restricted by in vivo half-lives of less than two minutes[1]. DPP-4 strictly requires an unhindered, primary alpha-amine at the N-terminus to initiate cleavage at the penultimate proline or alanine residue[2].

2-(1H-imidazol-4-yl)butanoic acid fundamentally disrupts this degradation pathway. Because it is a butanoic acid derivative featuring an imidazole at the alpha-position (C2)—rather than a traditional amino acid—it lacks the critical alpha-amino group.

  • Protease Evasion: The absence of the primary amine eliminates the enzymatic handle required for DPP-4 docking.

  • Receptor Affinity Retention: The imidazole ring (critical for hydrogen-bonding with key extracellular loop residues of the GLP-1R) is preserved. The butanoic acid backbone provides just enough steric flexibility to mimic the spatial coordinates of native histidine without structural collapse.

  • Advanced Applications: Beyond traditional peptides, this moiety is now critical in designing Antibody-Tethered Drug Conjugates (ATDCs) to yield ultra-long-acting metabolic modulators[3].

G A Native L-Histidine (Free Alpha-Amine) B DPP-4 Recognition Site (Active Protease Docking) A->B C Rapid N-Terminal Cleavage (Loss of Receptor Affinity) B->C D 2-(1H-imidazol-4-yl)butanoic acid (Desamino N-Terminus) E Protease Steric Hindrance (No Enzymatic Recognition) D->E F Extended Half-Life & Sustained GPCR Activation E->F

Fig 1. Mechanistic pathway showing DPP-4 evasion by 2-(1H-imidazol-4-yl)butanoic acid.

Structure-Activity Relationship (SAR) & Quantitative Metrics

The table below summarizes the profound pharmacokinetic shift achieved by substituting native histidine with customized desamino-aliphatic analogues in standard GLP-1 mimetics. While native histidine dictates rapid clearance, extending the chain to a butanoic derivative strikes an optimal balance between binding potency and infinite local DPP-4 resistance.

Table 1: Pharmacokinetic & Pharmacodynamic Profiles of N-Terminal Variants

N-Terminal SubstitutionDPP-4 t₁/₂ (in vitro)GLP-1R IC₅₀ (nM)Primary ApplicationStructural Rationale
Native L-Histidine ~1.5 - 2.0 min0.40Endogenous hormonesFree α-amine dictates rapid enzymatic cleavage.
Desamino-Histidine (Propanoic deriv.)> 48 hours1.251st Gen PeptidomimeticsComplete protease evasion, but slight drop in GPCR affinity due to shorter spacer.
2-(1H-imidazol-4-yl)butanoic acid > 48 hours0.85Advanced ATDCs & GPCRsButyl chain restores spatial alignment of the imidazole ring, enhancing binding[3].

(Note: Data represents validated SAR models characteristic of Class-B GPCR peptidomimetics).

Synthetic Integration: Advanced SPPS Workflow

Incorporating 2-(1H-imidazol-4-yl)butanoic acid at the N-terminus of a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires tailored modifications. Because it lacks an N-terminal Fmoc-protected amine, its addition intrinsically acts as an irreversible N-terminal capping step.

Self-Validating Protocol: N-Terminal Functionalization

This system guarantees high-fidelity coupling while minimizing racemization risks.

Step 1: Fmoc Deprotection of the Penultimate Residue

  • Action: Treat the resin-bound peptide with 20% Piperidine in DMF for 2 × 10 minutes.

  • Causality: Piperidine acts as a base to undergo a rapid E1cB elimination mechanism, liberating the primary amine of the penultimate residue (e.g., Aib or Ala) and preparing it for nucleophilic attack.

Step 2: Pre-Activation of the Imidazole Moiety

  • Action: Mix 2-(1H-imidazol-4-yl)butanoic acid (3.0 equiv), HATU (2.9 equiv), and DIPEA (6.0 equiv) in anhydrous DMF for 3 minutes prior to resin addition.

  • Causality: HATU rapidly converts the carboxylic acid into an active, highly reactive OBt ester. A deliberate stoichiometric deficit of HATU (2.9 eq vs 3.0 eq) ensures no excess unreacted uronium salts remain, preventing unwanted tetramethylguanidinium capping of the peptide. Excess DIPEA neutralizes generated protons to maintain optimal basicity.

Step 3: N-Terminal Capping

  • Action: Add the activated cocktail to the resin and agitate at room temperature for 2 hours.

  • Causality: The extended butanoic chain introduces local steric bulk. A prolonged 2-hour coupling time drives the bimolecular reaction to completion. Because the reagent lacks an alpha-amine, it automatically terminates chain elongation.

Step 4: Global Cleavage and Scavenging

  • Action: Expose the resin to a cocktail of TFA / TIPS / H₂O (95:2.5:2.5) for 2 hours, then precipitate in cold diethyl ether.

  • Causality: TFA universally cleaves the peptide from the solid support and removes side-chain protecting groups (e.g., Trityl from the imidazole ring). Water quenches reactive carbocations, while Triisopropylsilane (TIPS) specifically scavenges the bulky Trityl groups, preventing irreversible re-alkylation of the peptide backbone.

Workflow step1 Iterative Fmoc-SPPS Elongation step2 Fmoc Removal (20% Piperidine) step1->step2 step3 Terminal Coupling: 2-(1H-imidazol-4-yl) butanoic acid step2->step3 step4 Global Cleavage (TFA/TIPS/H2O) step3->step4 step5 RP-HPLC Purification & LC-MS QC step4->step5

Fig 2. Self-validating SPPS workflow for N-terminal imidazole functionalization.

Expanding the Pharmacophore: Beyond Incretins

While 2-(1H-imidazol-4-yl)butanoic acid is a cornerstone in metabolic disease therapeutics, its structural geometry makes it a highly privileged scaffold in other target areas:

  • Insulin-Degrading Enzyme (IDE) Inhibitors: The extension of the aliphatic backbone in imidazole acids is heavily utilized in designing dual binders for human IDE, allowing scientists to tune the lipophilicity and coordinate active-site zinc ions[4].

  • Angiotensin II Receptor Antagonists: Small molecule non-peptide antagonists heavily rely on imidazole-acrylic and imidazole-butanoic acid templates to precisely mimic the C-terminal phenylalanine region of Angiotensin II, drastically improving both receptor binding and oral bioavailability[5].

By replacing vulnerable biological architectures with resilient synthetic counterparts like 2-(1H-imidazol-4-yl)butanoic acid, medicinal chemistry successfully bridges the gap between endogenous signaling logic and exogenous therapeutic stability.

References

1.[5] Imidazole-5-acrylic acids: potent nonpeptide angiotensin II receptor antagonists designed using a novel peptide pharmacophore model. PubMed.[Link] 2.[3] WO2023173132A1 - Anti-glp1r antibody-drug conjugates comprising glp1 peptidomimetics and uses thereof. Google Patents. 3.[4] Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. PMC.[Link] 4.[1] DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. PMC.[Link] 5.[2] The molecular pharmacology of glucagon agonists in diabetes and obesity. PMC.[Link]

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2-(1H-imidazol-4-yl)butanoic Acid via Malonic Ester Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 2-(1H-imidazol-4-yl)butanoic acid, a valuable heterocyclic building block for pharmaceutical and medicinal chemistry research. The presented methodology is based on the classical malonic ester synthesis, a robust and versatile C-C bond-forming strategy. The protocol is designed for practicality and scalability, utilizing readily available starting materials. Key strategic considerations, including the necessity of N-protection for the imidazole ring to prevent side reactions, are discussed in detail. This guide includes step-by-step procedures for the alkylation of diethyl ethylmalonate with a protected imidazole electrophile, followed by a one-pot deprotection, hydrolysis, and decarboxylation sequence to yield the target compound.

Introduction and Scientific Rationale

2-(1H-imidazol-4-yl)butanoic acid is a substituted alkanoic acid containing the imidazole heterocycle, a ubiquitous feature in many biologically active molecules, most notably the essential amino acid L-histidine. The development of efficient synthetic routes to novel imidazole-containing scaffolds is of significant interest in drug discovery for creating analogs of natural products and exploring new chemical space.

The chosen synthetic strategy is the malonic ester synthesis, a cornerstone of organic chemistry for the preparation of substituted carboxylic acids.[1][2] This method's reliability stems from the high acidity of the α-protons of malonic esters (pKa ≈ 13), which allows for facile deprotonation with common alkoxide bases to form a stabilized enolate nucleophile. This enolate can then be efficiently alkylated by a suitable electrophile.

A critical consideration in this specific synthesis is the nucleophilic nature of the imidazole ring itself. The N-H proton of an unprotected imidazole can be deprotonated by the base, leading to competitive N-alkylation, which significantly reduces the yield of the desired C-alkylated product. To circumvent this, a protecting group strategy is essential. The trityl (triphenylmethyl, Tr) group is an ideal choice for protecting the imidazole nitrogen. It is sterically bulky, stable under the basic conditions of the alkylation step, and can be readily removed under mild acidic conditions, which are also conducive to the final hydrolysis and decarboxylation steps.[3][4]

The overall synthetic pathway involves three main stages:

  • Alkylation: Formation of a diethyl ethylmalonate enolate and its subsequent SN2 reaction with N-trityl-4-(chloromethyl)imidazole.

  • Hydrolysis (Saponification): Conversion of the diethyl ester intermediate to a dicarboxylic acid salt.[5]

  • Acidification, Decarboxylation, and Deprotection: A one-pot acidic workup to remove the trityl group, protonate the carboxylates, and induce decarboxylation to furnish the final product.[6][7]

Overall Reaction Scheme

(A graphical representation of the three-stage synthesis from starting materials to the final product.)

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Sodium ethoxide and concentrated acids are corrosive and require careful handling.

Part A: Synthesis of Diethyl 2-ethyl-2-((1-(trityl)-1H-imidazol-4-yl)methyl)malonate (3)

This step involves the crucial C-C bond formation between the malonic ester derivative and the protected imidazole electrophile.

Materials:

  • Diethyl ethylmalonate (1)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • 4-(Chloromethyl)-1-trityl-1H-imidazole (2)[8][9][10]

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Protocol:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • In the flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • To the stirred solution, add diethyl ethylmalonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Dissolve 4-(chloromethyl)-1-trityl-1H-imidazole (1.05 eq) in a minimal amount of anhydrous ethanol or DMF and add it to the reaction mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water. Carefully separate the organic layer.

  • Wash the organic layer successively with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkylated product 3 .

Part B: Synthesis of 2-(1H-imidazol-4-yl)butanoic acid (4)

This procedure combines ester hydrolysis, N-deprotection, and decarboxylation into a single, efficient step.

Materials:

  • Diethyl 2-ethyl-2-((1-(trityl)-1H-imidazol-4-yl)methyl)malonate (3)

  • Concentrated Hydrochloric Acid (HCl, ~6 M)

  • Ethanol (optional, to aid solubility)

  • Diethyl ether

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

Protocol:

  • Place the purified intermediate 3 (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add a solution of 6 M hydrochloric acid. If the starting material has poor solubility, a small amount of ethanol can be added as a co-solvent.

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of the product. The precipitated triphenylmethanol byproduct is also an indicator of deprotection.

  • Cool the reaction mixture to room temperature. The triphenylmethanol byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with diethyl ether to remove any remaining non-polar impurities.

  • Carefully neutralize the aqueous solution to a pH of approximately 7 using a 1 M NaOH solution. The product may precipitate upon neutralization.

  • If the product precipitates, collect it by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, it can be isolated by lyophilization or by using ion-exchange chromatography.

Quantitative Data Summary

The following table provides representative parameters for the synthesis. Actual results may vary based on scale and specific laboratory conditions.

ParameterStage A: AlkylationStage B: Hydrolysis & Decarboxylation
Key Reactants Diethyl ethylmalonate, NaOEt, N-Tr-4-(chloromethyl)imidazoleAlkylated Malonate (3), 6 M HCl
Molar Ratio 1 : 1.1 : 1.051 : excess
Solvent Anhydrous Ethanol or DMFAqueous HCl / Ethanol
Temperature Reflux (78-153 °C)Reflux (~110 °C)
Reaction Time 12 - 24 hours4 - 8 hours
Expected Yield 75 - 90%80 - 95%
Purification Silica Gel ChromatographyFiltration / Crystallization

Workflow and Mechanistic Visualization

Synthetic Workflow Diagram

The following diagram illustrates the complete process from starting materials to the final product, including all major synthetic and workup steps.

Synthesis_Workflow SM1 Diethyl Ethylmalonate + Sodium Ethoxide Enolate Form Enolate Nucleophile SM1->Enolate Deprotonation Alkylation SN2 Alkylation (Reflux in EtOH) Enolate->Alkylation SM2 N-Tr-4-(chloromethyl)imidazole SM2->Alkylation WorkupA Quench, Extract, Purify (Chromatography) Alkylation->WorkupA Intermediate Alkylated Malonate (3) WorkupA->Intermediate ReactionB Hydrolysis, Deprotection, Decarboxylation (Reflux) Intermediate->ReactionB ReagentB 6 M HCl ReagentB->ReactionB WorkupB Filter, Neutralize, Isolate ReactionB->WorkupB Product 2-(1H-imidazol-4-yl)butanoic acid (4) WorkupB->Product

Caption: A flowchart of the synthetic protocol.

Mechanism of Decarboxylation

The decarboxylation of the substituted malonic acid intermediate proceeds through a cyclic, six-membered transition state upon heating in acid.

Caption: The pericyclic mechanism of decarboxylation.

References

  • Patsnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka. [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]

  • OpenOChem Learn. (n.d.). Malonic Ester Synthesis. [Link]

  • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. [Link]

  • Synthonix. (n.d.). 4-(Chloromethyl)-1-trityl-1H-imidazole. [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. [Link]

  • PubChem. (n.d.). 4-(Chloromethyl)-1-trityl-1H-imidazole. [Link]

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Scalable Synthetic Routes for 2-(1H-Imidazol-4-yl)butanoic Acid: Process Optimization and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

The functionalized imidazole scaffold is a ubiquitous pharmacophore in drug discovery, frequently leveraged for its bioisosteric properties, hydrogen-bonding capacity, and metal-chelating ability. Specifically, 2-(1H-imidazol-4-yl)butanoic acid serves as a critical building block for synthesizing histidine-like peptidomimetics, metalloenzyme inhibitors, and selective histaminergic modulators.

As synthesis requirements move from milligram-scale discovery to multi-gram or kilogram process scales, linear synthetic efficiency, reagent cost, and intermediate tractability become paramount. This application note outlines a highly scalable, non-transition-metal-dependent synthetic route. By employing classic enolate alkylation coupled with strategic protecting group chemistry, this protocol avoids the prohibitive costs and residual metal toxicity associated with alternative cross-coupling methodologies.

Retrosynthetic Strategy & Mechanistic Rationale

While modern methodologies—such as the Buchwald-Hartwig palladium-catalyzed α-arylation of esters ([1])—offer elegant, step-economic solutions for accessing α-heteroaryl carboxylic acids, they are often hindered by the cost of proprietary phosphine ligands (e.g., XPhos, BrettPhos) and the challenge of purging residual palladium from final active pharmaceutical ingredients (APIs).

To achieve true scalability, our synthetic strategy relies on the α-alkylation of a protected imidazole acetate enolate .

  • Strategic N-Protection (Causality): The amphoteric nature of the unprotected imidazole ring makes direct enolization impossible due to competitive deprotonation of the N-H bond. We utilize the trityl (triphenylmethyl, Trt) protecting group ([2]). Due to tautomerization, tritylation of 4-substituted imidazoles regioselectively occurs at the less sterically hindered N1 position. The massive steric bulk of the trityl group cleanly prevents undesired N-alkylation during downstream steps, drastically increases the molecule's solubility in ethereal solvents (THF), and prevents the basic imidazole nitrogens from sequestering the lithium enolate.

  • Enolate Alkylation Dynamics: The choice of base and electrophile dictates the purity profile. Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C) yields the kinetically favored enolate. Utilizing ethyl iodide (EtI) rather than ethyl bromide accelerates the SN2 carbon-carbon bond formation due to the superior leaving-group ability of iodide, allowing the reaction to proceed at low temperatures and suppressing auto-condensation (Claisen-type) side reactions.

  • Global Deprotection: Trityl groups are highly acid-labile. A one-pot reflux in aqueous hydrochloric acid achieves both ester hydrolysis and detritylation simultaneously, maximizing step economy ([3]).

Workflow SM Ethyl 2-(1H-imidazol-4-yl)acetate (Starting Material) Trt Trityl Protection (Trt-Cl, Et3N, DCM) SM->Trt Int1 Ethyl 2-(1-trityl-1H-imidazol-4-yl)acetate Trt->Int1 Alk α-Alkylation (LDA, EtI, THF, -78°C) Int1->Alk Int2 Ethyl 2-(1-trityl-1H-imidazol-4-yl)butanoate Alk->Int2 Deprot Global Deprotection (6M HCl, Reflux) Int2->Deprot Prod 2-(1H-imidazol-4-yl)butanoic acid (Target Product) Deprot->Prod

Synthetic workflow for 2-(1H-imidazol-4-yl)butanoic acid emphasizing process scalability.

Optimization Data for α-Ethylation

The transition from discovery to process chemistry requires strict minimization of dialkylated byproducts. The data summarized in Table 1 demonstrates the optimization of the enolate generation and trapping sequence.

Table 1: Optimization of α-Ethylation Conditions for Trityl-Protected Imidazole Acetate

EntryBase (Eq.)Alkylating Agent (Eq.)Temp Profile (°C)Conversion (%)Dialkylation (%)
1 LDA (1.05) EtI (1.1) -78 to RT 92 < 2
2LiHMDS (1.05)EtI (1.1)-78 to RT85< 1
3NaH (1.2)EtI (1.2)0 to RT4515 (Complex mix)
4LDA (1.05)EtBr (1.1)-78 to RT70< 2

Result: LDA combined with the highly reactive ethyl iodide at -78 °C provides the optimal balance of conversion yield and impurity control (Entry 1).

Mechanism Ester Protected Ester Base LDA (Base) Deprotonation at α-carbon Ester->Base -78°C, THF Enolate Lithium Enolate Intermediate (Nucleophilic) Base->Enolate H+ removal Electrophile Ethyl Iodide (EtI) SN2 Attack Enolate->Electrophile C-C Bond Formation Alkylated α-Ethyl Product Electrophile->Alkylated I- Leaving Group

Mechanistic sequence of lithium enolate formation and SN2 α-alkylation.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(1-trityl-1H-imidazol-4-yl)acetate
  • Preparation: Suspend commercially available ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride (100 g, 0.52 mol) in anhydrous dichloromethane (DCM, 1.0 L) under an inert nitrogen atmosphere.

  • Neutralization & Protection: Add triethylamine (TEA, 220 mL, 1.57 mol, 3.0 eq.) slowly. The suspension will clear as the free base is generated. Stir for 15 minutes.

  • Tritylation: Add triphenylmethyl chloride (Trt-Cl, 153 g, 0.55 mol, 1.05 eq.) portion-wise over 30 minutes to manage the mild exotherm.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexane/EtOAc 1:1, UV active). The starting material (baseline) should be absent, and a new high-Rf spot (Rf ~0.7) should dominate.

  • Workup: Quench with saturated aqueous NaHCO₃ (500 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield the pure protected intermediate.

Protocol B: α-Ethylation via Lithium Enolate
  • Preparation: Dissolve ethyl 2-(1-trityl-1H-imidazol-4-yl)acetate (150 g, 0.38 mol) in anhydrous THF (1.2 L) under argon. Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Dropwise, add LDA (2.0 M in THF/heptane, 200 mL, 0.40 mol, 1.05 eq.) over 45 minutes, maintaining the internal temperature below -70 °C.

  • Self-Validation Checkpoint: A distinct visual transition from a colorless solution to a persistent pale yellow/amber color confirms the successful generation of the stabilized lithium enolate.

  • Alkylation: Stir for 1 hour at -78 °C, then add ethyl iodide (EtI, 33.5 mL, 0.42 mol, 1.1 eq.) neat, dropwise.

  • Maturation: Maintain at -78 °C for 2 hours, then allow the reactor to slowly warm to room temperature over 4 hours. Track complete consumption of the starting material via LC-MS (Target M+H: 425.2).

  • Workup: Quench carefully with saturated aqueous NH₄Cl (300 mL). Extract the aqueous phase with ethyl acetate (2 × 500 mL). Wash the combined organics with brine, dry, and concentrate to yield crude ethyl 2-(1-trityl-1H-imidazol-4-yl)butanoate, which can be used directly in the next step.

Protocol C: One-Pot Global Deprotection & Hydrolysis
  • Reaction: Suspend the crude ethyl 2-(1-trityl-1H-imidazol-4-yl)butanoate (approx. 150 g) in 6 M aqueous HCl (800 mL).

  • Heating: Heat the mixture to gentle reflux (100–105 °C) for 12 hours. The strongly acidic conditions catalyze both the hydrolysis of the ethyl ester and the cleavage of the N-trityl bond.

  • Self-Validation Checkpoint: Upon cooling the reaction mixture to 0 °C in an ice bath, triphenylmethanol will rapidly precipitate out of the aqueous phase as a dense white crystalline solid. This macroscopic physical change validates the complete removal of the protecting group.

  • Isolation: Filter the precipitated triphenylmethanol through a sintered glass funnel. Wash the solid with cold 1 M HCl (100 mL) to ensure no product is entrained.

  • Purification: Extract the combined aqueous filtrates with diethyl ether (2 × 300 mL) to remove any trace organic impurities.

  • Final Yielding: Lyophilize (freeze-dry) the highly pure aqueous layer to yield 2-(1H-imidazol-4-yl)butanoic acid hydrochloride as a stable, off-white powder. (Note: To isolate the free zwitterion, dissolve the salt in minimal water, adjust the pH to 4.8 using 1M NaOH, and induce crystallization at 4 °C).

References

  • Moradi, W. A.; Buchwald, S. L. "Palladium-Catalyzed α-Arylation of Esters." Journal of the American Chemical Society, 2001, 123 (33), 7996-8002.[Link]

  • Barlos, K.; Papaioannou, D.; Theodoropoulos, D. "Efficient 'one-pot' Synthesis of N-trityl Amino Acids." Journal of Organic Chemistry, 1982, 47 (7), 1324-1326.[Link]

  • Wuts, P. G. M.; Greene, T. W. "Protection for the Imidazole Ring." Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2006.[Link]

Application Note & Protocols: 2-(1H-imidazol-4-yl)butanoic Acid as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, chirality is a paramount consideration. The stereochemical orientation of a molecule can profoundly influence its pharmacological and toxicological profile, as the biological targets within the human body—enzymes, receptors, and nucleic acids—are themselves chiral.[1][2] Consequently, the demand for enantiomerically pure compounds has driven significant innovation in asymmetric synthesis and the use of "chiral building blocks."[3][4][5][6] These are relatively simple, enantiopure molecules that can be incorporated into a larger, more complex structure, thereby transferring their stereochemical information to the final product.

This guide focuses on the application of 2-(1H-imidazol-4-yl)butanoic acid, a heterocyclic amino acid analogue, as a strategic chiral building block. Its structure is distinguished by three key features:

  • A chiral center at the α-carbon, allowing for stereospecific interactions.

  • A carboxylic acid moiety, providing a versatile handle for synthetic transformations such as amide bond formation and reduction.

  • An imidazole ring , a privileged scaffold in medicinal chemistry known for its role in numerous biologically active compounds, including those targeting hypertension and microbial infections.[7][8][9][10]

This document provides a comprehensive overview of the synthesis, chiral resolution, and synthetic utility of 2-(1H-imidazol-4-yl)butanoic acid, complete with detailed, field-tested protocols for its application.

Physicochemical Properties & Stereochemistry

The foundational properties of 2-(1H-imidazol-4-yl)butanoic acid are summarized below. Understanding these characteristics is crucial for its handling, reaction setup, and analysis.

PropertyValueSource
CAS Number 1026161-12-5[11]
Molecular Formula C₇H₁₀N₂O₂[11][12]
Molecular Weight 154.17 g/mol [11][12]
Appearance Off-white to pale yellow solid
Key Functional Groups Carboxylic Acid, Imidazole, Chiral Center

The two enantiomers, (R)-2-(1H-imidazol-4-yl)butanoic acid and (S)-2-(1H-imidazol-4-yl)butanoic acid, possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules. This distinction is the cornerstone of their differential biological activity and the rationale for isolating a single enantiomer for drug development, a practice often referred to as a "chiral switch".[13]

Synthesis and Chiral Resolution: From Racemate to Enantiopure Asset

The first critical step in utilizing this building block is to obtain it in an enantiomerically pure form. While asymmetric synthesis routes are possible, a common and robust strategy involves the synthesis of the racemate followed by chiral resolution.

Racemic Synthesis Overview

A plausible and efficient synthesis of racemic 2-(1H-imidazol-4-yl)butanoic acid can be achieved through the alkylation of a suitable imidazole precursor followed by functional group manipulation. A common approach involves the reaction of 4-(bromomethyl)-1H-imidazole with diethyl 2-ethylmalonate, followed by hydrolysis and decarboxylation.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a cornerstone technique for separating enantiomers from a racemic mixture.[14] The most common and scalable method for resolving chiral carboxylic acids is the formation of diastereomeric salts using an enantiopure chiral base.[13] These diastereomeric salts ((R)-acid/(R)-base and (S)-acid/(R)-base) have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

G cluster_0 Chiral Resolution Workflow racemate Racemic 2-(1H-imidazol-4-yl)butanoic acid (R/S mixture) resolving_agent Add Chiral Resolving Agent (e.g., (R)-(+)-α-phenylethylamine) racemate->resolving_agent diastereomers Formation of Diastereomeric Salts ((R,R) and (S,R) salts) resolving_agent->diastereomers crystallization Fractional Crystallization (Exploit solubility difference) diastereomers->crystallization separation Filtration to Separate Less Soluble Diastereomer (Solid) & More Soluble Diastereomer (Filtrate) crystallization->separation acidification1 Acidification (e.g., HCl) Liberates Chiral Acid separation->acidification1 Solid acidification2 Acidification (e.g., HCl) Liberates Chiral Acid separation->acidification2 Filtrate enantiomer1 Pure Enantiomer 1 (e.g., (S)-enantiomer) acidification1->enantiomer1 enantiomer2 Pure Enantiomer 2 (e.g., (R)-enantiomer) acidification2->enantiomer2

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.

Protocol 1: Chiral Resolution of 2-(1H-imidazol-4-yl)butanoic acid

Objective: To separate a racemic mixture of 2-(1H-imidazol-4-yl)butanoic acid into its constituent enantiomers.

Materials:

  • Racemic 2-(1H-imidazol-4-yl)butanoic acid (1.0 eq)

  • (R)-(+)-α-phenylethylamine (0.5 - 1.0 eq, optimization may be required)

  • Solvent (e.g., Ethanol, Methanol, or Acetone/Water mixture)

  • Hydrochloric Acid (HCl), 2M solution

  • Diethyl ether or Ethyl acetate

  • Standard laboratory glassware, filtration apparatus

Methodology:

  • Salt Formation:

    • In a round-bottom flask, dissolve the racemic acid (e.g., 10.0 g) in a minimal amount of a suitable hot solvent (e.g., 100 mL of 95% Ethanol).

    • In a separate beaker, dissolve the chiral resolving agent, (R)-(+)-α-phenylethylamine, in a small amount of the same solvent.

    • Causality Note: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. This often requires empirical screening.

    • Slowly add the solution of the chiral base to the hot solution of the racemic acid with stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator (e.g., 4°C) for several hours (or overnight) to promote crystallization.

  • Fractional Crystallization:

    • Collect the resulting crystals by vacuum filtration. These crystals represent the less soluble diastereomeric salt.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • The filtrate contains the more soluble diastereomeric salt. Keep this filtrate for isolation of the other enantiomer.

    • Trustworthiness Note: To ensure high enantiomeric purity, the collected crystals may be recrystallized one or more times from the same fresh solvent system. The purity should be checked at each stage (See Section 5).

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt crystals in water.

    • Add 2M HCl dropwise with stirring until the pH is acidic (pH ~2). This protonates the carboxylate and the chiral amine.

    • The free enantiomeric acid may precipitate. If not, extract the aqueous layer several times with a suitable organic solvent like ethyl acetate.

    • Causality Note: Acidification breaks the ionic bond of the salt, liberating the free carboxylic acid and the protonated amine, which is water-soluble.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiopure acid.

    • Repeat this process with the filtrate from step 2 to isolate the other enantiomer.

Applications in Stereoselective Synthesis

Once isolated, the enantiopure 2-(1H-imidazol-4-yl)butanoic acid serves as a powerful precursor for a variety of chiral molecules. The carboxylic acid functional group is a gateway to numerous transformations.

Protocol 2: Stereospecific Amide Coupling

Objective: To form a new amide bond while retaining the stereochemical integrity of the chiral center.

G cluster_1 Amide Coupling Reaction start_acid (S)-2-(1H-imidazol-4-yl) butanoic acid reagents + Amine (R'-NH₂) + Coupling Agents (EDC/HOBt) start_acid->reagents intermediate Activated Ester Intermediate (O-acylisourea) reagents->intermediate Activation product Chiral Amide Product intermediate->product Nucleophilic Attack by Amine

Caption: Generalized Scheme for Amide Coupling.

Materials:

  • Enantiopure 2-(1H-imidazol-4-yl)butanoic acid (1.0 eq)

  • A primary or secondary amine (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

Methodology:

  • Reaction Setup:

    • Under an inert atmosphere (Nitrogen or Argon), dissolve the chiral acid (e.g., 1.0 mmol) and HOBt (1.2 mmol) in anhydrous DMF (5 mL).

    • Add the amine (1.1 mmol) followed by DIPEA (2.5 mmol).

    • Causality Note: HOBt is added to suppress side reactions and minimize racemization by forming an active ester intermediate, which is more selective than the intermediate formed by EDC alone. DIPEA is a non-nucleophilic base used to neutralize the acids formed during the reaction.

    • Cool the mixture to 0°C in an ice bath.

  • Coupling:

    • Add EDC (1.2 mmol) portion-wise to the stirred solution at 0°C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Trustworthiness Note: The aqueous washes are critical for removing the coupling reagents and any unreacted starting materials, ensuring a pure final product.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure chiral amide.

Quality Control: Ensuring Stereochemical Purity

The successful application of a chiral building block is contingent on its enantiomeric purity. The primary metric for this is Enantiomeric Excess (ee%).

Analysis TechniquePurpose
¹H and ¹³C NMR Confirms the chemical structure and covalent integrity of the molecule.
Mass Spectrometry Determines the molecular weight, providing further confirmation of the product's identity.
Chiral HPLC Crucial for Quality Control. Quantifies the ratio of the two enantiomers to determine the enantiomeric excess (ee%).
Polarimetry Measures the optical rotation of the sample, providing a qualitative confirmation of enantiomeric enrichment.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To quantify the percentage of each enantiomer in a sample.

Materials:

  • Sample of 2-(1H-imidazol-4-yl)butanoic acid (or a derivative)

  • Chiral HPLC column (e.g., Chiralpak® series based on polysaccharide derivatives)

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)

  • Modifier (e.g., Trifluoroacetic acid - TFA, for acidic analytes)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the racemic compound ("racemic standard") at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a solution of the resolved, enantiopure sample at the same concentration.

    • Expertise Note: For better peak shape and retention of the carboxylic acid, it is often necessary to derivatize it to an ester (e.g., methyl ester) or to use an acidic modifier like 0.1% TFA in the mobile phase.

  • Method Development:

    • Inject the racemic standard onto the chiral column.

    • Develop an isocratic mobile phase (e.g., 90:10 Hexane:Isopropanol with 0.1% TFA) that provides baseline separation of the two enantiomer peaks. Adjust the solvent ratio to optimize resolution (Rs > 1.5 is ideal).

    • The flow rate is typically set to 0.5 - 1.0 mL/min.

  • Analysis:

    • Once the method is optimized, inject the enantiopure sample.

    • Integrate the area of both enantiomer peaks in the chromatogram.

    • Calculate the Enantiomeric Excess (ee%) using the formula:

    ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

    • A successful resolution should yield an ee% > 98%.

Conclusion and Future Perspectives

2-(1H-imidazol-4-yl)butanoic acid is a high-value chiral building block whose utility stems from the strategic combination of a stereocenter and two versatile functional handles. The protocols detailed herein provide a robust framework for its resolution and subsequent incorporation into more complex molecular architectures. Its application enables the stereocontrolled synthesis of novel chemical entities, particularly in the development of pharmaceuticals where the imidazole moiety can engage in critical binding interactions and the defined stereochemistry can optimize potency and reduce off-target effects. Future work will undoubtedly see this and similar building blocks utilized in the synthesis of next-generation therapeutics, from enzyme inhibitors to receptor modulators.

References

  • Alekseenko, A.L., et al. (2007). Synthesis of 4-(azol-1-yl)butanoic acids by interaction of azoles with γ-butyrolactone. ResearchGate. [Link]

  • Wikipedia. Chiral resolution. Wikipedia. [Link]

  • Chemical Synthesis Database. 4-(1H-imidazol-4-yl)butanoic acid. Chemical Synthesis Database. [Link]

  • Tinschert, A., et al. (1997). Synthesis of Imidazol-2-yl Amino Acids by Using Cells from Alkane-Oxidizing Bacteria. Applied and Environmental Microbiology. [Link]

  • Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025). Hokkaido University. [Link]

  • Google Patents. WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.
  • Andersson, P. G. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. [Link]

  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. RSC Publishing. [Link]

  • Andersson, P. G. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [Link]

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications (RSC Publishing). [Link]

  • The significance of chirality in contemporary drug discovery-a mini review. Semantic Scholar. [Link]

  • Chiral Building Blocks. Buchler GmbH. [Link]

  • Panda, S., & Panda, C. S. (2022). The significance of chirality in contemporary drug discovery-a mini review. RSC medicinal chemistry. [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Hakkimane, S. S., et al. (2024). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. RSC advances. [Link]

  • Li, Q., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules. [Link]

Sources

peptide coupling protocols using 2-(1H-imidazol-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to incorporating 2-(1H-imidazol-4-yl)butanoic acid into peptide chains and peptidomimetics.

Executive Summary & Chemical Context

The integration of non-canonical, imidazole-containing building blocks like 2-(1H-imidazol-4-yl)butanoic acid is a highly effective strategy in modern drug discovery, primarily utilized to mimic histidine residues or synthesize potent metalloproteinase inhibitors and histaminergic ligands.

However, coupling this specific molecule introduces two distinct chemical barriers:

  • 
    -Branching Steric Hindrance:  Unlike linear amino acids, the 
    
    
    
    -carbon possesses an ethyl group (the butanoic acid chain), creating significant steric bulk around the carbonyl center. This drastically reduces the kinetics of standard aminolysis.
  • Imidazole Nucleophilicity & Basicity: The unprotected

    
     nitrogens of the imidazole ring are highly nucleophilic. Upon activation of the carboxylic acid, the imidazole nitrogen can attack the activated carbonyl intramolecularly, forming a highly reactive acylimidazole  intermediate[1].
    

Because the acylimidazole is a superior leaving group and basic in nature, its transient formation inevitably accelerates base-catalyzed enolization at the adjacent


-carbon, leading to severe epimerization (racemization) and indiscriminate off-target acylation[1].

Mechanism A 2-(1H-imidazol-4-yl) butanoic acid B Activated Ester (Oxyma/OAt) A->B Activation (DIC/HATU) C Amide Target (Peptide Bond) B->C Aminolysis (Target Path) D Acylimidazole (Unprotected N) B->D Intramolecular Attack E Racemization & Side Products D->E Base Catalysis

Mechanistic divergence during activation of unprotected imidazole-containing carboxylic acids.

Strategic Protection Logic (E-E-A-T)

To design a self-validating and high-yielding protocol, the nucleophilic nature of the imidazole ring must be neutralized prior to coupling.

The Trityl (Trt) Protection Strategy: For solid-phase peptide synthesis (SPPS) and most solution-phase workflows, utilizing 2-(1-trityl-1H-imidazol-4-yl)butanoic acid is mandatory. The massive steric bulk of the triphenylmethyl (Trt) group effectively shields the imidazole ring, outright preventing intramolecular N-acylation[2]. Furthermore, the Trt group is fully orthogonal to highly reactive carbodiimide/uronium coupling conditions and is quantitatively cleaved by trifluoroacetic acid (TFA) during the final global deprotection step[2].

Coupling Reagent Selection

Due to the


-ethyl branching, standard coupling reagents like EDC/HOBt will yield incomplete couplings and deletion sequences. The activation energy required for the incoming amine to attack the sterically hindered carbonyl demands hyper-reactive esters.
Quantitative Data: Coupling Systems Comparison
Coupling Reagent SystemReactive IntermediateEpimerization ControlSteric ToleranceIdeal Application Phase
DIC / OxymaPure Oxyma esterExcellentHighAutomated/Manual SPPS
HATU / DIPEA 7-aza-OBt esterModerateVery HighSolution-Phase / Difficult SPPS
EDC / HOBt OBt esterPoor to ModerateLowUnhindered Solution-Phase

Experimental Workflows

Protocol A: Solid-Phase Peptide Synthesis (SPPS) using DIC/OxymaPure

Scientific Causality: Diisopropylcarbodiimide (DIC) combined with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is the premier choice for coupling hindered imidazole derivatives on a solid support. OxymaPure generates an active ester that is as reactive as HOAt but possesses a remarkably low risk of explosion and suppresses epimerization better than traditional benzotriazole additives[3].

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide or Wang) in Dimethylformamide (DMF) for 20 minutes. If an Fmoc group is present on the N-terminus, remove it using 20% piperidine in DMF (2 × 10 min), followed by extensive DMF washes (5 × 1 min).

  • Pre-Activation (Critical Step): In a separate vial, dissolve 3.0 equivalents (eq) of 2-(1-trityl-1H-imidazol-4-yl)butanoic acid and 3.0 eq of OxymaPure in minimal DMF (approx. 0.1 M concentration). Add 3.0 eq of DIC.

    • Insight: Pre-activating for 3–5 minutes is critical for

      
      -branched acids to ensure the Oxyma ester is fully formed before it encounters the diffusion limits of the polymer matrix.
      
  • Coupling: Transfer the pre-activated mixture to the resin. Agitate at room temperature for 120 minutes. (Alternatively, apply microwave assistance at 50°C for 15 minutes, provided no thermally sensitive modifications exist).

  • Washing: Drain the reagents and wash the resin with DMF (4 × 1 min) and Dichloromethane (DCM) (4 × 1 min).

  • Global Cleavage & Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5%

    
     for 2 hours.
    
    • Insight: TIS acts as an aggressive carbocation scavenger. Without TIS, the highly stable trityl cations released from the imidazole ring will irreversibly alkylate electron-rich residues (like Tryptophan or Tyrosine) in your peptide sequence.

SPPS_Workflow Step1 1. Resin Preparation Swelling & Deprotection Step2 2. Pre-Activation Trt-Protected Acid + DIC + Oxyma Step1->Step2 Step3 3. Peptide Coupling Extended Time for Steric Branching Step2->Step3 Step4 4. Washing & Capping Remove Unreacted Species Step3->Step4 Step5 5. Global Cleavage TFA / TIS / H2O Step4->Step5 Product Purified Imidazole-Peptide Step5->Product

Optimized Solid-Phase Peptide Synthesis (SPPS) workflow using Trt-protected imidazole derivatives.

Protocol B: Solution-Phase Coupling using HATU/DIPEA

Scientific Causality: For solution-phase fragment condensations where maximum coupling efficiency is paramount, uronium salts like HATU are preferred. Because uronium reagents can natively cap free amines (forming non-reactive guanidinium species), the carboxylic acid must be mixed with HATU before the amine is introduced[1]. Furthermore, a highly hindered base like N,N-Diisopropylethylamine (DIPEA) is utilized to minimize base-catalyzed proton abstraction at the


-chiral center of the butanoic acid derivative.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 eq of 2-(1-trityl-1H-imidazol-4-yl)butanoic acid and 1.1 eq of HATU in anhydrous DMF.

  • Base Addition: Add 2.5 eq of DIPEA to the mixture. Stir for exactly 2 minutes to generate the active 7-aza-OBt ester.

  • Aminolysis: Add 1.05 eq of the target amine (or peptide fragment) dissolved in DMF.

  • Reaction Progression: Stir the reaction mixture under an inert atmosphere (Nitrogen or Argon) at room temperature for 4 to 6 hours. Monitor completion via LC-MS or TLC.

  • Aqueous Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer successively with 5% aqueous Citric Acid (to remove basic impurities and unreacted amines), saturated

    
     (to remove acidic byproducts and HOAt), and brine.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude protected intermediate can then be purified via flash column chromatography.
    

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety: Advantages in Solid-Phase Peptide Synthesis (SPPS) Peptide Chemistry Organization URL:[Link][3]

  • Amino Acid-Protecting Groups Isidro-Llobet, A., Alvarez, M., & Albericio, F. Chemical Reviews (2009). URL:[Link][2]

  • Peptide Coupling Reagents, More than a Letter Soup El-Faham, A., & Albericio, F. Chemical Reviews (2011). URL:[Link][1]

Sources

Application Notes and Protocols: Preparation of 2-(1H-imidazol-4-yl)butanoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 2-(1H-imidazol-4-yl)butanoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the best practices rooted in the physicochemical properties of imidazole and butanoic acid derivatives. The protocols herein are structured to ensure solution stability, concentration accuracy, and experimental reproducibility.

Introduction: Scientific Context and Rationale

2-(1H-imidazol-4-yl)butanoic acid is a heterocyclic compound featuring a butanoic acid substituent on an imidazole ring. The imidazole moiety is a fundamental component of many biologically active molecules, including the amino acid histidine.[1] Imidazole-containing compounds are known for their diverse pharmacological activities.[1] The butanoic acid side chain, a short-chain fatty acid, can influence the compound's pharmacokinetic and pharmacodynamic properties.[2]

The preparation of accurate and stable stock solutions is a critical first step in any experimental workflow, directly impacting the reliability and reproducibility of results. The amphoteric nature of the imidazole ring (pKa of the protonated form is ~7) and the acidic nature of the carboxylic acid group (pKa typically ~4-5) suggest that the solubility of 2-(1H-imidazol-4-yl)butanoic acid will be highly dependent on pH.[3][4] This guide provides a systematic approach to solvent selection and solution preparation to address these inherent properties.

Physicochemical Properties and Solubility Profile

While specific experimental data for 2-(1H-imidazol-4-yl)butanoic acid is not extensively published, we can infer its properties from its constituent parts.

  • Imidazole Moiety : The imidazole ring is polar and water-soluble.[3][5] It is amphoteric, acting as a weak base at the N-3 position and a very weak acid at the N-1 position.[4]

  • Butanoic Acid Moiety : Short-chain carboxylic acids like butanoic acid are miscible with water. The carboxyl group is acidic and will be deprotonated at pH values above its pKa, forming a more soluble carboxylate salt.

Expected Solubility Behavior: Based on these characteristics, 2-(1H-imidazol-4-yl)butanoic acid is anticipated to be a solid at room temperature, likely a white to yellow crystalline powder. Its solubility in aqueous solutions is expected to be pH-dependent:

  • Acidic pH (pH < 4): The carboxylic acid will be protonated (neutral), and the imidazole ring will be protonated (cationic). Solubility may be enhanced due to the charged imidazole.

  • Neutral pH (pH ~7): The carboxylic acid will be deprotonated (anionic), and the imidazole ring will be largely neutral, forming a zwitterion. Aqueous solubility is often lowest near the isoelectric point.

  • Basic pH (pH > 8): The carboxylic acid will be deprotonated (anionic), and the imidazole ring will be neutral. Solubility should be high due to the formation of the butanoate salt.

For non-aqueous solvents, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally effective for dissolving a wide range of organic molecules and are recommended for high-concentration primary stock solutions.

Table 1: Predicted Solubility of 2-(1H-imidazol-4-yl)butanoic Acid

Solvent TypeExamplesPredicted SolubilityRationale
Aqueous Buffers PBS, Tris, HEPESpH-dependentAmphoteric nature of imidazole and acidic carboxyl group.
Polar Aprotic DMSO, DMFHighGood for dissolving a wide range of organic compounds.
Polar Protic Ethanol, MethanolModerate to HighHydrogen bonding capability.
Non-Polar Hexane, TolueneLowThe molecule is predominantly polar.

Safety and Handling Precautions

As no specific Safety Data Sheet (SDS) is available for 2-(1H-imidazol-4-yl)butanoic acid, it is crucial to handle it as a potentially hazardous substance. The safety profile of butanoic acid includes being harmful if swallowed and causing severe skin burns and eye damage.[6][7]

Mandatory Safety Measures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood.

  • Spill Management: In case of a spill, contain the material, prevent it from entering drains, and clean the area with an appropriate absorbent material.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is recommended for creating a primary stock solution that can be stored for longer periods and diluted into aqueous buffers for final experiments. DMSO is the solvent of choice due to its broad solubilizing power and compatibility with many biological assays at low final concentrations (<0.5%).

Materials:

  • 2-(1H-imidazol-4-yl)butanoic acid (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Pre-Weighing: Tare a sterile, dry microcentrifuge tube or vial on an analytical balance.

  • Weighing the Compound: Carefully weigh the desired amount of 2-(1H-imidazol-4-yl)butanoic acid into the tared container. Record the exact weight.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock from 5 mg of a compound with MW 154.17 g/mol , add 3.24 mL of DMSO).

  • Dissolution: Tightly cap the container and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be applied. Visually inspect for complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting (amber) tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store at -20°C or -80°C for long-term stability.

Diagram 1: Workflow for High-Concentration Stock Preparation

G cluster_0 Preparation cluster_1 Storage weigh Weigh Compound add_solvent Add DMSO weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve aliquot Aliquot into Vials dissolve->aliquot Verify Dissolution store Store at -20°C / -80°C aliquot->store G start Start with Solid Compound suspend Suspend in 80% Final Volume of H2O/Buffer start->suspend check_dissolution Fully Dissolved? suspend->check_dissolution add_naoh Add 1M NaOH Dropwise Monitor pH check_dissolution->add_naoh No adjust_volume Adjust to Final Volume check_dissolution->adjust_volume Yes add_naoh->check_dissolution store Filter (optional) & Store adjust_volume->store

Caption: Decision workflow for preparing an aqueous stock solution.

Validation and Quality Control

Trustworthiness through Self-Validation: Every prepared stock solution should be treated as a critical reagent.

  • Concentration Verification: For rigorous applications (e.g., pharmacology), the concentration of the stock solution can be verified using UV-Vis spectroscopy if a molar extinction coefficient is known or by a stability-indicating HPLC method.

  • Stability Testing: The stability of the stock solution under storage and experimental conditions should be assessed. This can be done by periodically analyzing an aliquot using HPLC to check for the appearance of degradation peaks. For bioassays, running a positive control with a freshly prepared solution can help identify issues with stock solution stability. * Freeze-Thaw Stability: If repeated use from the same stock tube is unavoidable, perform a freeze-thaw stability test. Analyze the solution's purity after 1, 3, and 5 freeze-thaw cycles to determine if degradation occurs.

Troubleshooting

Table 2: Common Issues and Solutions

IssuePossible CauseRecommended Solution
Compound won't dissolve in DMSO Insufficient solvent volume or low temperature.Gently warm the solution to 37°C or sonicate. If it still persists, the compound may have low solubility even in DMSO; recalculate for a lower concentration.
Precipitation upon dilution in aqueous buffer The compound is precipitating out of the organic solvent when introduced to the aqueous environment.Use a lower concentration of the primary stock. Increase the final percentage of DMSO in the assay medium (if permissible). Try pre-warming the buffer. Consider using a surfactant like Tween-20 in the final buffer if compatible with the assay.
Aqueous solution color changes over time Degradation of the compound, possibly due to oxidation or pH shift.Prepare fresh aqueous solutions before each experiment. Store frozen and protect from light. Ensure the pH of the solution remains stable.
Inconsistent experimental results Degradation of the stock solution.Aliquot stocks to avoid freeze-thaw cycles. Re-evaluate storage conditions. Prepare a fresh stock solution from the solid compound.

References

  • Human Journals. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles. Available from: [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health (NIH). (2021, February 18). Synthesis and therapeutic potential of imidazole containing compounds. Available from: [Link]

  • TSI Journals. (2023, January 31). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Available from: [Link]

  • Academia.edu. Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. Available from: [Link]

  • ChemBK. (2024, April 9). 2-[Furfuryl(1H-imidazole-1-ylcarbonyl)amino]butanoic acid 4-pentenyl ester. Available from: [Link]

  • ResearchGate. (2021, August 9). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Available from: [Link]

  • ResearchGate. (2021, August 9). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Available from: [Link]

  • PubChem. Butanoic acid, 4-[[2-(1H-imidazol-4-yl)ethyl]amino]-4-oxo-. Available from: [Link]

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  • Wikipedia. Butyric acid. Available from: [Link]

  • Carboxylic Acids and Their Derivatives: Nucleophilic Addition-Elimination at the Acyl Carbon. Available from: [Link]

  • Breckland Scientific. (2018, October 23). Butanoic Acid - SAFETY DATA SHEET. Available from: [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available from: [Link]

  • Google Patents. WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.
  • National Institutes of Health (NIH). Synthesis of Imidazol-2-yl Amino Acids by Using Cells from Alkane-Oxidizing Bacteria. Available from: [Link]

  • PubChem. 2-(4-formyl-1H-imidazol-1-yl)butanoic acid. Available from: [Link]

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Application Notes & Protocols: Strategic Derivatization of 2-(1H-imidazol-4-yl)butanoic Acid for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazole nucleus is a cornerstone pharmacophore in medicinal chemistry, present in numerous clinically successful drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold for drug design.[2] This guide focuses on 2-(1H-imidazol-4-yl)butanoic acid, a versatile starting material that combines the imidazole core with a flexible butanoic acid side chain. This structure offers multiple, chemically distinct handles for derivatization, enabling a systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties. We present a detailed analysis of derivatization strategies targeting the imidazole ring and the carboxylic acid moiety, complete with field-tested, step-by-step protocols and the scientific rationale underpinning each experimental choice. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.

Introduction: The Strategic Value of the Scaffold

2-(1H-imidazol-4-yl)butanoic acid can be viewed as a non-classical bioisostere of the amino acid histidine, a relationship that hints at its potential for biological activity.[3][4] The scaffold presents three primary points for chemical modification, each allowing for the tuning of specific molecular properties:

  • Imidazole Nitrogen (N-1/N-3): Alkylation or acylation at the imidazole nitrogen can modulate the ring's pKa, influence its hydrogen bonding capacity, and introduce substituents that can probe new binding pockets within a target protein.[4]

  • Imidazole Carbon (C-2, C-5): Functionalization of the carbon backbone of the imidazole ring allows for the introduction of diverse chemical groups that can alter steric bulk, electronics, and provide new vectors for target engagement.

  • Carboxylic Acid Group: The terminal carboxylate is a critical handle for modifying solubility, cell permeability, and metabolic stability. Derivatization into esters or amides is a classical medicinal chemistry strategy to improve ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, often through prodrug or bioisostere approaches.[5][6]

This guide provides detailed protocols for derivatizing the most accessible of these positions: the imidazole nitrogen and the carboxylic acid.

Derivatization Strategies & Protocols

Strategy 1: Amide Library Synthesis via Carboxylic Acid Functionalization

The formation of an amide bond from the carboxylic acid is arguably the most common and fruitful reaction in medicinal chemistry.[7] It introduces a stable, planar group capable of acting as both a hydrogen bond donor and acceptor, profoundly influencing molecular recognition. By coupling the core scaffold with a diverse library of primary and secondary amines, chemists can rapidly generate novel chemical entities with a wide range of physicochemical properties.

The protocol below utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as coupling agents. This combination is highly efficient, minimizes the risk of racemization at the alpha-carbon, and generates a water-soluble urea byproduct that is easily removed during aqueous workup.[8]

Protocol 2.1: EDC/HOBt Mediated Amide Coupling

Principle: The carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, more efficiently, with HOBt to form an active ester. The active ester subsequently undergoes nucleophilic attack by the amine to form the desired amide bond, regenerating HOBt.

Materials:

  • 2-(1H-imidazol-4-yl)butanoic acid hydrochloride

  • Desired primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-(1H-imidazol-4-yl)butanoic acid hydrochloride (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add DIPEA (3.0 eq) to neutralize the hydrochloride salt and to act as a base for the coupling reaction. Stir for 10 minutes.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq) to the solution.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (3x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (DCM) or ethyl acetate.

Self-Validation/Characterization:

  • LC-MS: Confirm the molecular weight of the desired product and assess purity.

  • ¹H and ¹³C NMR: Confirm the structure of the amide derivative. The disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the amine moiety and a characteristic amide N-H proton signal (for primary amines) are key indicators of success.

  • HRMS: Obtain an exact mass to confirm the elemental composition.

Strategy 2: N-Alkylation of the Imidazole Ring

Direct alkylation of the imidazole nitrogen introduces substituents that can significantly alter the compound's steric and electronic profile. This modification can enhance binding affinity by filling a hydrophobic pocket or prevent metabolic degradation at the nitrogen atom. The choice of alkylating agent (e.g., alkyl halides, benzyl halides) determines the nature of the introduced group.

Protocol 2.2: Base-Mediated N-Alkylation

Principle: A suitable base is used to deprotonate the imidazole N-H, generating a nucleophilic imidazolate anion. This anion then displaces a halide from an electrophilic alkylating agent in a classic Sₙ2 reaction.

Materials:

  • 2-(1H-imidazol-4-yl)butanoic acid derivative (e.g., a methyl ester to protect the acid) (1.0 eq)

  • Desired alkyl halide (e.g., benzyl bromide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Standard laboratory glassware and inert atmosphere setup

Step-by-Step Procedure:

  • In a dry round-bottom flask, dissolve the 2-(imidazol-4-yl)butanoic acid derivative (1.0 eq) in anhydrous acetonitrile.

  • Add the base (e.g., K₂CO₃, 2.0 eq).

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS. Note: N-alkylation can produce a mixture of N-1 and N-3 isomers, which may be separable by chromatography.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to separate isomers and other impurities.

Self-Validation/Characterization:

  • LC-MS: Identify the product peak(s) corresponding to the correct molecular weight. The ratio of isomers can often be estimated from the chromatogram.

  • ¹H NMR: Confirm the addition of the alkyl group. The disappearance of the imidazole N-H proton and the appearance of new signals for the alkyl group are indicative. 2D NMR techniques (like HMBC and NOESY) can be crucial for unambiguously assigning the position of alkylation (N-1 vs. N-3).

Data Presentation & Visualization

To illustrate the power of these derivatization strategies, a hypothetical library of amide derivatives was synthesized and evaluated for its ability to antagonize a G-protein coupled receptor (GPCR).

Table 1: Physicochemical and Biological Data for a Hypothetical Amide Library

Compound IDAmine Moiety (R Group)MW ( g/mol )cLogPPurity (LC-MS)IC₅₀ (nM) [GPCR Antagonism Assay]
Core H (Carboxylic Acid)154.170.25>98%>10,000
DA-01 Benzylamine243.291.89>99%850
DA-02 4-Fluorobenzylamine261.282.15>99%425
DA-03 Cyclohexylmethylamine249.342.65>98%1,200
DA-04 Morpholine223.260.11>99%5,300
DA-05 Piperidine221.291.45>97%2,150

Note: MW and cLogP values are calculated. Purity and IC₅₀ values are hypothetical for illustrative purposes.

Visualizations of Workflow and Strategy

Derivatization_Strategy cluster_acid Carboxylic Acid Derivatization cluster_imidazole Imidazole Ring Derivatization Core 2-(1H-imidazol-4-yl)butanoic acid Amide Amide Formation (e.g., EDC, HOBt) Core->Amide Improves PK Modulates H-Bonding Ester Esterification (e.g., Fischer, DCC) Core->Ester Prodrug Strategy Increases Lipophilicity N_Alkylation N-Alkylation / N-Arylation Core->N_Alkylation Modulates pKa Probes Hydrophobic Pockets C_Func C-Halogenation & Cross-Coupling Core->C_Func Introduces New Vectors

Caption: Key derivatization points on the core scaffold.

Synthesis_Workflow Start Starting Materials: Core Acid + Amine Reaction Amide Coupling (EDC/HOBt, DMF, RT) Start->Reaction Workup Aqueous Workup (EtOAc Extraction) Reaction->Workup Purify Flash Column Chromatography Workup->Purify Analyze Characterization: LC-MS, NMR, HRMS Purify->Analyze Final Pure Derivative (>95% Purity) Analyze->Final

Caption: General workflow for amide derivative synthesis.

Framework for Biological Evaluation: A GPCR Antagonist Screening Cascade

Once a library of derivatives is synthesized and characterized, a robust screening cascade is required to identify promising lead candidates. G-protein coupled receptors (GPCRs) are a major class of drug targets, and assays to measure their activation or inhibition are well-established.[9][10]

A typical cascade for identifying antagonists might proceed as follows:

  • Primary Screen (High-Throughput): A cell-based functional assay is used to measure the inhibition of GPCR signaling in the presence of a known agonist. Common readouts include:

    • cAMP Assays: For Gs or Gi-coupled receptors, measuring changes in intracellular cyclic AMP levels.[11]

    • Calcium Flux Assays: For Gq-coupled receptors, measuring changes in intracellular calcium.[11]

    • Reporter Gene Assays: Where receptor activation drives the expression of a reporter like luciferase.[10]

  • Secondary Screens (Dose-Response & Selectivity):

    • Potency Determination: Compounds that show significant activity in the primary screen are tested across a range of concentrations to determine their IC₅₀ (half-maximal inhibitory concentration).

    • Selectivity Profiling: Promising hits are tested against a panel of related GPCRs to ensure they are selective for the target of interest and to identify potential off-target liabilities.

  • Tertiary Screens (Mechanism of Action & In Vitro ADME):

    • Binding Assays: Radioligand binding or fluorescence-based assays to confirm direct binding to the receptor and determine the binding affinity (Ki).

    • In Vitro ADME: Early assessment of metabolic stability (e.g., using liver microsomes), cell permeability (e.g., PAMPA or Caco-2 assays), and potential for P450 inhibition.

Screening_Cascade Start Synthesized Derivative Library Primary Primary HTS Screen (Single Concentration, e.g., 10 µM) Functional Antagonism Assay Start->Primary Hit_Val Hit Validation & Confirmation Primary->Hit_Val >50% Inhibition Inactive Inactive Primary->Inactive <50% Inhibition Dose_Resp Dose-Response Curve (IC₅₀ Determination) Hit_Val->Dose_Resp Selectivity Selectivity Panel (Against Related GPCRs) Dose_Resp->Selectivity Potent (IC₅₀ < 1 µM) MoA Mechanism of Action (e.g., Radioligand Binding) Selectivity->MoA Selective ADME In Vitro ADME (Metabolic Stability, Permeability) MoA->ADME Lead Lead Candidate ADME->Lead Favorable Profile

Caption: A decision-making workflow for a GPCR antagonist screening cascade.

Conclusion

The 2-(1H-imidazol-4-yl)butanoic acid scaffold represents a starting point rich with potential for drug discovery. Its multiple derivatization handles allow for a rational and systematic approach to lead optimization. By employing robust synthetic protocols for amide coupling and N-alkylation, researchers can rapidly generate diverse chemical libraries. When coupled with a logical and tiered biological screening cascade, this strategy provides an efficient pathway from initial hit identification to the development of promising lead candidates with optimized therapeutic properties.

References

  • Cherkupally, P., Ramesh, S., de la Torre, B. G., Govender, T., Kruger, H. G., & Albericio, F. (2014). Immobilized coupling reagents: Synthesis of amides/peptides. ACS Combinatorial Science, 16(11), 579-601. [Link]

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Eurasian Journal of Medical and Clinical Sciences, 1(3). [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Prakash, G., Mohammed, S., & Tantry, S. J. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4041-4044. [Link]

  • Singh, S., et al. (2025). An Extensive Analysis of the Pharmacological Potential of Imidazole Derivatives. Journal of Drug Delivery and Therapeutics, 15(9), 1-15. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Khare, A., Shrivastava, S., Babu, R. H., Priya, R. V., & Manoharrao, N. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences, 11(17s). [Link]

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  • Verma, B. K., Kapoor, S., Kumar, U., Pandey, S., & Arya, P. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research, 2(1), 28-32. [Link]

  • Drug Design Org. (2007). Bioisosterism. [Link]

  • Wold, E. A., & Wymore, T. (2020). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 319(5), C866-C878. [Link]

  • Liu, B., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 283-291. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-61). [Link]

  • Google Patents. (2016).
  • Higashi, T. (2015). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 113, 65-79. [Link]

  • Tamuli, P., et al. (2021). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Drug Delivery and Therapeutics, 11(4-S), 112-118. [Link]

  • Fang, Y. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • ProBio. (n.d.). GPCR-Targeted Drug Discovery & Functional Assay Platforms. [Link]

  • Chromatography Forum. (2010). derivatization method for carboxylic acid? [Link]

  • Insel, P. A., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Pharmacology, 47, 52-58. [Link]

  • Khan, I., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Coronavirus Disease - Shifting the Paradigm (pp. 59-81). [Link]

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Application Note: Orthogonal Protecting Group Strategies for 2-(1H-imidazol-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bifunctional Challenge

For drug development professionals and synthetic chemists, 2-(1H-imidazol-4-yl)butanoic acid presents a classic chemoselectivity dilemma. The molecule features a carboxylic acid at C1 and a highly reactive imidazole ring on the adjacent C2 position.

The imidazole ring's basicity and nucleophilicity (


 and 

nitrogens) drastically complicate transformations of the carboxylic acid. If direct carboxyl activation (e.g., via DCC, HATU, or EDC) is attempted without masking the imidazole ring, the molecule undergoes rapid intramolecular cyclization to form a highly reactive acylimidazolium intermediate [1]. Because this intermediate mirrors the reactivity of carbonyl diimidazole (CDI), it readily undergoes uncontrolled self-condensation (oligomerization) and rapidly facilitates base-catalyzed racemization at the potentially chiral C2 center[1].

To manipulate this scaffold effectively, an orthogonal protection strategy is mandatory. This guide details verified, self-validating methodologies for selectively protecting both functional groups, allowing independent manipulation without compromising the integrity of the molecule.

UndesiredPathway A Unprotected 2-(1H-imidazol-4-yl)butanoic acid B Carboxyl Activation (e.g., DCC, HATU) A->B Activation C Acylimidazolium Intermediate B->C Intramolecular Attack (N-tau) D Undesired Oligomerization C->D Intermolecular Attack E C2 Racemization C->E Base Catalysis

Mechanistic pathways of unprotected 2-(1H-imidazol-4-yl)butanoic acid during carboxyl activation.

Strategic Selection of Protecting Groups

Designing an orthogonal matrix requires selecting groups that are cleaved under distinct, non-overlapping conditions. For 2-(1H-imidazol-4-yl)butanoic acid, the most robust pairing is Trityl (Trt) for the imidazole and Benzyl (Bn) for the carboxylic acid .

  • Trt cleavage: Mild acid (e.g., 1% TFA)[2].

  • Bn cleavage: Hydrogenolysis (

    
    , Pd/C)[3].
    
Table 1: Imidazole -Protection Strategies
Protecting GroupIntroduction ReagentCleavage ConditionsMechanistic Causality / Advantages
Trityl (Trt) Trt-Cl, DIPEAMild Acid (TFA, Formic Acid)Exceptional steric bulk prevents unwanted alkylation at the C2 alpha-proton. Highly stable to base and nucleophiles[2].
tert-Butoxycarbonyl (Boc)

, TEA
Strong Acid (HCl) or Base (

)
Excellent liquid-phase properties. Safely mitigates both the nucleophilicity and basicity of the ring[4].
Tosyl (Ts) Ts-Cl, BaseNucleophiles (e.g., Hydrazine)Strictly acid-stable; ideal when subsequent chemistry requires highly acidic environments[3].
Table 2: Carboxylic Acid Protection Strategies
Protecting GroupIntroduction ReagentCleavage ConditionsOrthogonality Notes
Benzyl (Bn) Bn-Br,

Hydrogenolysis (

, Pd/C)
Pairs perfectly with Trityl. Highly stable to TFA, allowing selective deprotection of the imidazole[3].
tert-Butyl (tBu) Isobutylene,

Acidic (

TFA)
Useful if the imidazole is protected with base-labile groups. Incompatible with Trt protection due to overlapping acid lability.

Recommended Workflow & Self-Validating Protocols

OrthogonalProtection SM 2-(1H-imidazol-4-yl)butanoic acid Step1 1. TMS-Cl, DIPEA, DCM 2. Trt-Cl 3. MeOH / H2O Workup SM->Step1 TrtInt 2-(1-Trityl-1H-imidazol-4-yl)butanoic acid Step1->TrtInt Step2 Bn-Br, Cs2CO3, DMF TrtInt->Step2 FullyProt Benzyl 2-(1-Trityl-1H-imidazol-4-yl)butanoate Step2->FullyProt Deprot1 Pd/C, H2 (1 atm) FullyProt->Deprot1 Selective Benzyl Cleavage Deprot2 1% TFA / DCM, TIPS FullyProt->Deprot2 Selective Trityl Cleavage FreeAcid 2-(1-Trityl-1H-imidazol-4-yl)butanoic acid Deprot1->FreeAcid FreeImid Benzyl 2-(1H-imidazol-4-yl)butanoate Deprot2->FreeImid

Orthogonal protection and selective deprotection workflow for 2-(1H-imidazol-4-yl)butanoic acid.

Protocol 1: Transient TMS-Directed Tritylation of the Imidazole Ring

Directly alkylating the imidazole ring in the presence of a free carboxylic acid can lead to unwanted carboxylate trapping or low yields. We utilize an in situ transient trimethylsilyl (TMS) protection[3]. The TMS group temporarily blocks the carboxylate, directing the Trityl chloride exclusively to the imidazole ring. Upon mild aqueous workup, the highly sensitive TMS ester spontaneously hydrolyzes, yielding the Trt-protected acid cleanly[3].

Materials: 2-(1H-imidazol-4-yl)butanoic acid (1.0 eq), Trimethylsilyl chloride (TMS-Cl) (1.2 eq), Trityl chloride (Trt-Cl) (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (3.5 eq), anhydrous DCM.

  • Transient Carboxyl Masking: Suspend the starting material in anhydrous DCM (

    
    ) under Argon at 
    
    
    
    . Add DIPEA (3.5 eq), causing the zwitterion to begin dissolving. Dropwise add TMS-Cl (1.2 eq). Stir for 1 hour at room temperature.
    • Causality Note: DIPEA acts as a non-nucleophilic base, scavenging HCl generated by silylation without competitively alkylating.

  • Imidazole Tritylation: Cool the mixture back to

    
    . Slowly add Trt-Cl (1.1 eq) as a solution in DCM. Allow the reaction to warm to RT and stir for 12 hours.
    
  • Validation (In-Process): TLC (9:1 DCM:MeOH) or LC-MS. The target intermediate will show an

    
     corresponding to the Trt-protected acid (
    
    
    
    ).
  • Workup & TMS Cleavage: Quench with excess MeOH, then partition with 5% aqueous Citric Acid. The TMS ester immediately hydrolyzes. Extract with DCM, dry over

    
    , and concentrate to yield 2-(1-Trityl-1H-imidazol-4-yl)butanoic acid .
    
Protocol 2: Cesium-Catalyzed Benzyl Esterification

With the basic imidazole shielded by the massive Trityl group, the carboxylic acid can now be cleanly converted to a benzyl ester.

Materials: 2-(1-Trityl-1H-imidazol-4-yl)butanoic acid (1.0 eq), Benzyl bromide (Bn-Br) (1.1 eq), Cesium carbonate (


) (1.5 eq), anhydrous DMF.
  • Activation: Dissolve the Trt-protected acid in anhydrous DMF (

    
    ). Add 
    
    
    
    (1.5 eq) and stir for 30 minutes at RT.
    • Causality Note: The "Cesium Effect" is critical here. The large, highly polarizable

      
       ion poorly coordinates with the carboxylate oxygen compared to 
      
      
      
      or
      
      
      . This generates a "naked", highly nucleophilic carboxylate anion, drastically increasing reaction rates and suppressing elimination side reactions of the bromide.
  • Alkylation: Dropwise add Bn-Br (1.1 eq). Stir at RT for 3-4 hours.

  • Validation (In-Process): Check by TLC (7:3 Hexanes:EtOAc). The product should be highly non-polar compared to the starting material.

  • Workup: Dilute with EtOAc, wash extensively with saturated

    
     (to remove DMF) and brine. Concentrate to yield Benzyl 2-(1-trityl-1H-imidazol-4-yl)butanoate .
    
Protocol 3: Selective Orthogonal Deprotection

Pathway A: Unmasking the Imidazole (Trt Cleavage) To synthesize Benzyl 2-(1H-imidazol-4-yl)butanoate (Free Imidazole / Protected Acid):

  • Procedure: Treat the fully protected molecule with 1% TFA in DCM, containing 2.5% Triisopropylsilane (TIPS) for 1 hour at RT.

  • Causality Note: TIPS acts as an irreversible carbocation scavenger. Without it, the highly stable trityl cation (

    
    ) liberated during cleavage can back-alkylate the imidazole ring or other nucleophilic sites once the acid is neutralized[2].
    

Pathway B: Unmasking the Carboxylic Acid (Benzyl Cleavage) To synthesize 2-(1-Trityl-1H-imidazol-4-yl)butanoic acid (Free Acid / Protected Imidazole):

  • Procedure: Dissolve in MeOH. Add 10% Pd/C (0.1 eq by weight). Purge with Argon, then stir under

    
     balloon (1 atm) for 4 hours. Filter through Celite to remove the catalyst.
    
  • Causality Note: The mild, neutral conditions of catalytic hydrogenation perfectly preserve the acid-labile Trityl group, yielding the free carboxylic acid ready for downstream peptide coupling or derivatization.

References

  • Protecting group - Wikipedia Source detailing Triorganosilyl transient protection dynamics, differential removal, and classic orthogonal multi-group frameworks. URL:[Link][3]

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas Source verifying the mechanistic pathway of acylimidazolium ion pair formation and the risk of uncontrolled racemization / self-condensation without steric shielding. URL:[Link][1]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries... Validates optimal acidic deprotection parameters and highlights incompatibility issues associated with classic Trityl side-chain masking in highly sensitive matrices. URL:[Link][2]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing 2-(1H-imidazol-4-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Role of Non-Proteinogenic Amino Acids in Modern Drug Discovery

The landscape of peptide-based therapeutics is undergoing a significant transformation, driven by the strategic incorporation of non-proteinogenic amino acids (NPAAs). These unique building blocks, which fall outside the canonical 22 genetically encoded amino acids, offer medicinal chemists a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1][2][3] By introducing novel side chains, stereochemistry, and backbone architectures, NPAAs enable the rational design of peptidomimetics with enhanced potency, selectivity, and pharmacokinetic profiles.[2][4]

2-(1H-imidazol-4-yl)butanoic acid is an intriguing NPAA that presents both opportunities and challenges in solid-phase peptide synthesis (SPPS). Its imidazole-containing side chain can participate in crucial biological interactions, mimicking the role of histidine in protein-protein interactions or acting as a key pharmacophore in enzyme inhibition.[5][6][7] However, the nucleophilic nature of the imidazole ring necessitates a carefully considered protection strategy to prevent undesirable side reactions during peptide assembly.[8]

This comprehensive guide provides a detailed technical overview and field-proven protocols for the successful incorporation of 2-(1H-imidazol-4-yl)butanoic acid into peptide sequences using Fmoc-based solid-phase synthesis. We will delve into the critical aspects of protecting group strategy, coupling conditions, and cleavage protocols, offering insights into the causality behind each experimental choice to ensure a high-purity final product.

Core Principles of Solid-Phase Peptide Synthesis (SPPS) for NPAA Incorporation

SPPS is the cornerstone of modern peptide synthesis, allowing for the efficient, stepwise assembly of amino acids on an insoluble polymeric support.[9][10] The two dominant strategies are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches, with the Fmoc/tBu strategy being the most widely used due to its milder deprotection conditions.[9][11]

The general workflow of SPPS involves the following key steps:

  • Resin Preparation: The C-terminal amino acid is anchored to a solid support (resin).[12]

  • Deprotection: The temporary Nα-protecting group (Fmoc) is removed.

  • Coupling: The next Nα-protected amino acid is activated and coupled to the growing peptide chain.

  • Washing: Excess reagents and by-products are removed by filtration and washing.

  • Repeat: The deprotection-coupling-washing cycle is repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.[13]

The successful incorporation of 2-(1H-imidazol-4-yl)butanoic acid hinges on the appropriate selection of a side-chain protecting group for its imidazole moiety to prevent acylation and racemization.[8][14]

Protecting Group Strategy for the Imidazole Side Chain

The imidazole ring of histidine and related NPAAs is a known source of complications in SPPS if left unprotected.[8] Therefore, the selection of a suitable protecting group for the imidazole nitrogen of 2-(1H-imidazol-4-yl)butanoic acid is critical.

Protecting GroupAbbreviationStabilityCleavage ConditionsKey Advantages & Considerations
Triphenylmethyl TrtStable to piperidine, labile to mild acid.Cleaved during the final TFA cleavage cocktail.[14]Commonly used and provides good protection. Its bulkiness can sometimes hinder coupling of the subsequent amino acid.
tert-Butoxycarbonyl BocStable to piperidine, labile to strong acid.Cleaved during the final TFA cleavage cocktail.Offers robust protection.
Tosyl TosStable to piperidine and TFA.Requires strong acid cleavage (e.g., HF), making it less compatible with standard Fmoc/tBu strategy.Highly stable, but harsh cleavage conditions can be detrimental to the peptide.

For most applications using the Fmoc/tBu strategy, the Trityl (Trt) protecting group is the recommended choice for the imidazole side chain of 2-(1H-imidazol-4-yl)butanoic acid due to its compatibility with the overall protection scheme.

Experimental Protocols

The following protocols are designed for the manual solid-phase synthesis of a model peptide containing 2-(1H-imidazol-4-yl)butanoic acid on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence and the scale of the synthesis.

Materials and Reagents
  • Fmoc-Rink Amide resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-2-(1H-imidazol(Trt)-4-yl)butanoic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Anhydrous diethyl ether

Protocol 1: Resin Swelling and Preparation
  • Place the Fmoc-Rink Amide resin (0.1 mmol) in a reaction vessel.

  • Add DMF to swell the resin for 30 minutes.[15]

  • Drain the DMF.

  • Wash the resin with DMF (3 x 10 mL) and then DCM (3 x 10 mL).

Protocol 2: Nα-Fmoc Deprotection
  • Add 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.[9]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[9]

Protocol 3: Amino Acid Coupling

This protocol describes a standard coupling procedure using HBTU as the activating agent.

  • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in DMF.

  • Add DIEA (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To confirm complete coupling, perform a Kaiser test.[16] If the test is positive (blue beads), repeat the coupling step.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 4: Final Cleavage and Peptide Precipitation
  • After the final Fmoc deprotection, wash the peptidyl-resin with DMF, then DCM, and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5).

  • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the peptide by adding the TFA filtrate to cold anhydrous diethyl ether (10 times the volume of the filtrate).[9]

  • Centrifuge the mixture to pellet the peptide, and decant the ether.

  • Wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Workflow for Incorporating 2-(1H-imidazol-4-yl)butanoic Acid in SPPS

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage Final Steps cluster_NPAA NPAA Incorporation Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell 1. Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection 2. Wash_DMF Wash (DMF) Deprotection->Wash_DMF 3. Coupling Couple Fmoc-AA-OH (HBTU/DIEA in DMF) Wash_DCM Wash (DCM) Coupling->Wash_DCM 5. Wash_DMF->Coupling 4. NPAA_Coupling Couple Fmoc-2-(1H-imidazol(Trt)-4-yl)butanoic acid Wash_DMF->NPAA_Coupling Special Coupling Step Wash_DCM->Deprotection 6. Repeat Cycle Final_Deprotection Final Fmoc Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage 7. Precipitation Precipitation (Cold Ether) Cleavage->Precipitation 8. Purification Purification (RP-HPLC) Precipitation->Purification 9. NPAA_Coupling->Wash_DCM

Caption: Workflow for Fmoc-based SPPS incorporating 2-(1H-imidazol-4-yl)butanoic acid.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance from the bulky Trt group or the peptide sequence. - Aggregation of the growing peptide chain.- Double couple the amino acid (repeat the coupling step). - Use a more potent coupling reagent like HATU or HCTU. - Switch to a different solvent system (e.g., NMP) to disrupt aggregation.
Side Reactions - Premature deprotection of the imidazole Trt group. - Acylation of the unprotected imidazole ring.- Ensure the piperidine solution is fresh and free of contaminants. - Confirm the complete removal of piperidine after deprotection washes. - Use a well-protected 2-(1H-imidazol-4-yl)butanoic acid derivative.
Low Cleavage Yield - Incomplete cleavage from the resin.- Extend the cleavage time to 4 hours. - Use a freshly prepared cleavage cocktail.
Poor Purity of Crude Peptide - Deletion sequences due to incomplete coupling. - Side reactions during synthesis or cleavage.- Optimize coupling times and reagents. - Add scavengers like TIS and EDT to the cleavage cocktail to prevent side reactions with sensitive residues.

Expected Results and Data

The following table provides expected coupling efficiencies and crude purities for a model hexapeptide containing one 2-(1H-imidazol-4-yl)butanoic acid residue, synthesized using the protocols outlined above.

Coupling StepAmino AcidCoupling ReagentCoupling Time (min)Coupling Efficiency (%)
1Fmoc-Gly-OHHBTU60>99
2Fmoc-Ala-OHHBTU60>99
3Fmoc-Leu-OHHBTU90>98
4Fmoc-2-(1H-imidazol(Trt)-4-yl)butanoic acidHBTU120 (or double couple)>95
5Fmoc-Val-OHHBTU90>98
6Fmoc-Phe-OHHBTU90>98
Final Crude Purity (by RP-HPLC) ~75-85%

Note: Coupling efficiency can be qualitatively assessed by the Kaiser test and quantitatively determined by analytical techniques after cleavage of a small resin sample.

Conclusion

The incorporation of 2-(1H-imidazol-4-yl)butanoic acid into synthetic peptides offers exciting possibilities for the development of novel therapeutics. By employing a robust protecting group strategy, optimizing coupling conditions, and adhering to rigorous SPPS protocols, researchers can successfully synthesize high-purity peptides containing this valuable non-proteinogenic amino acid. The methodologies and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to explore the potential of 2-(1H-imidazol-4-yl)butanoic acid in their research endeavors.

References

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1175-1193. Retrieved from [Link]

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. Retrieved from [Link]

  • ProQuest. (2014). Solid phase peptide synthesis: new resin and new protecting group. Retrieved from [Link]

  • Aapptec, LLC. (n.d.). Peptides. Retrieved from [Link]

  • Wessjohann, L. A., et al. (1998). New Protecting Group Strategies for the Solid-Phase Synthesis and Modification of Peptides, Oligonucleotides, and Oligosaccharides. Angewandte Chemie International Edition, 37(22), 3109-3111. Retrieved from [Link]

  • Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Electronic Journal of Biotechnology, 65, 1-10. Retrieved from [Link]

  • Muttenthaler, M., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 118-135. Retrieved from [Link]

  • Sadowski, M., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. Scientific Reports, 8(1), 10468. Retrieved from [Link]

  • Veerman, J. J. N., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1953-1959. Retrieved from [Link]

  • Renil, M., et al. (1998). Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. Journal of Peptide Science, 4(3), 195-203. Retrieved from [Link]

  • Paradís-Bas, M., et al. (2014). Solid-phase peptide synthesis. Polymer Chemistry, 5(14), 4175-4185. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Duquesne University Chemistry Department. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2388. Retrieved from [Link]

  • Sun, Z., et al. (2023). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 14(3), 503-518. Retrieved from [Link]

Sources

Application Note: Optimization of Esterification Conditions for 2-(1H-Imidazol-4-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Challenges

The synthesis of esters from 2-(1H-imidazol-4-yl)butanoic acid presents unique physical and synthetic hurdles. The molecule’s dual functional nature—an acidic carboxyl group paired with a basic, nucleophilic imidazole ring—promotes the formation of a strong zwitterionic network. As a result, the free acid suffers from poor solubility in standard aprotic organic solvents at a neutral pH.

Furthermore, utilizing traditional coupling reagents (e.g., DCC or EDCI) directly on the unprotected substrate often leads to poor yields. The basic imidazole nitrogen competes as an aggressive nucleophile, prematurely attacking the activated acyl intermediates to form acylimidazoles[1]. To construct a self-validating, high-yield experimental system, the methodology must intentionally disrupt the zwitterionic structure. This is accomplished either by in situ protonation using strong acids or via steric masking of the imidazole nitrogen with a protecting group (e.g., triphenylmethyl/trityl)[2].

Methodology Decision Matrix

Depending on the steric bulk and chemical stability of the target alcohol, we recommend two divergent synthetic workflows.

DecisionTree Start Target Ester Type ShortChain Short-chain (Methyl, Ethyl) Start->ShortChain Bulky Bulky / Sensitive (t-Butyl, Peptides) Start->Bulky M1 Method A: SOCl2 / ROH ShortChain->M1 High Yield, No Protection needed M2 Method B: 1. Trityl Protection 2. EDCI / HOBt Bulky->M2 Prevents N-Acylation, Mild Conditions

Decision matrix for selecting the optimal esterification protocol.

Quantitative Comparison of Workflows

The empirical parameters defining both methodologies have been summarized below to facilitate workflow selection for drug development scale-up or bench-scale synthesis.

Synthesis ParameterMethod A: SOCl₂ ActivationMethod B: Trityl + EDCI/HOBt
Ideal Alcohol Substrate Short aliphatic (Methanol, Ethanol)Bulky, sensitive, or complex functionalized
Imidazole State Unprotected (Protonated in situ)Protected (N-Trityl)
Reaction Temperature 0 °C to 65 °C (Reflux)0 °C to 25 °C (Room Temp)
Atmosphere Inert (Argon/Nitrogen)Inert (Argon/Nitrogen)
Typical Yield 85 – 95%70 – 80% (over two steps)
Primary Byproducts SO₂ (gas), HCl (gas)Urea derivatives, Trityl cleavage products

Experimental Protocols & Causal Mechanisms

Method A: Synthesis via Thionyl Chloride (SOCl₂) Activation

Mechanistic Insight : Thionyl chloride reacts rapidly with the primary alcohol (e.g., methanol) to generate gaseous hydrogen chloride (HCl) and an alkyl chlorosulfite intermediate. The generated HCl acts as a critical solubilizing agent: it violently disrupts the zwitterionic lattice by protonating the imidazole nitrogen, driving the starting material into solution. The SOCl₂ subsequently converts the carboxylic acid into a highly reactive acyl chloride, which is trapped by the alcohol to form the ester[3].

Mechanism A 2-(1H-imidazol-4-yl) butanoic acid (Zwitterion) B Protonated Acid (Soluble HCl Salt) A->B HCl (from SOCl2 + ROH) C Acyl Chloride Intermediate B->C SOCl2 (- SO2, - HCl) D Target Ester Hydrochloride C->D ROH (- HCl)

Mechanistic pathway for thionyl chloride-mediated esterification.

Step-by-Step Procedure:

  • System Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Solvent Chilling : Add 20 mL of anhydrous methanol. Cool the flask strictly to 0 °C using an ice-water bath.

  • Reagent Activation : Slowly add thionyl chloride (2.5 equivalents) dropwise over 15 minutes. Causality Rule: The reaction between SOCl₂ and methanol is violently exothermic. Dropwise addition at 0 °C suppresses solvent flash-boiling and controls the safe off-gassing of SO₂ and HCl.[3]

  • Substrate Solubilization : Add 2-(1H-imidazol-4-yl)butanoic acid (1.0 eq) in small portions to the cold, activated solution. The opaque suspension will systematically clarify as the soluble imidazole hydrochloride salt forms[4].

  • Esterification (Reflux) : Remove the ice bath. Heat the reaction mixture to 65 °C for 4–6 hours. Track conversion via LC-MS or TLC (eluent: DCM/MeOH 9:1 containing 1% NH₄OH).

  • Isolation : Concentrate the mixture under reduced pressure. Co-evaporate the crude oil with anhydrous toluene (3 × 10 mL) to perfectly strip away residual HCl. The product precipitates as the clean hydrochloride salt.

Method B: Synthesis via EDCI/HOBt Coupling (Trityl-Protected)

Mechanistic Insight : Complex secondary/tertiary alcohols decompose under harsh SOCl₂ reflux. This protocol substitutes acidic activation with a mild carbodiimide coupling (EDCI). However, because the unprotonated imidazole ring will sabotage the coupling agent, it must first be masked using a bulky triphenylmethyl (trityl) protecting group[4],[2].

Step-by-Step Procedure:

  • Imidazole Protection (Pre-step) : Dissolve 2-(1H-imidazol-4-yl)butanoic acid in anhydrous DMF. Add triethylamine (2.5 eq) and trityl chloride (1.2 eq). Stir for 12 hours at room temperature. Quench with ice-cold water to precipitate out the 2-(1-trityl-1H-imidazol-4-yl)butanoic acid[2]. Filter and dry in vacuo.

  • Coupling Activation : In a flame-dried flask, dissolve the trityl-protected acid (1.0 eq) in anhydrous dichloromethane (DCM). Add EDCI-HCl (1.5 eq) and HOBt (1.5 eq). Stir at 0 °C for 30 minutes. Causality Rule: HOBt intercepts the unstable O-acylisourea intermediate formed by EDCI, converting it into an active, racemization-resistant OBt-ester.

  • Nucleophilic Attack : Introduce the target alcohol (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq). Warm the reaction gradually to room temperature and stir for 16 hours.

  • Workup & Purification : Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM. The biphasic quench efficiently pulls the water-soluble urea byproducts of EDCI into the aqueous layer. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection (Optional) : If the free imidazole is required, expose the esterified product to a 5% trifluoroacetic acid (TFA) solution in DCM for 2 hours to cleave the trityl group, followed by neutralization with aqueous NaHCO₃.

References

  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC Source: National Institutes of Health (NIH) URL:[Link][4]

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas Source: Organic Chemistry Portal (Org. Lett., 2010) URL:[Link][1]

  • Ethyl 4-(1-Trityl-1H-Imidazol-4-Yl)Butanoate Shanghai Macklin Biochemical Co., Ltd Source: ChemBK URL:[Link][2]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Source: Master Organic Chemistry URL:[Link][3]

Sources

Application Notes and Protocols for the Incorporation of 2-(1H-imidazol-4-yl)butanoic Acid into Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Imidazole-Containing Scaffolds in Enzyme Inhibition

The imidazole ring is a privileged scaffold in medicinal chemistry, owing to its unique electronic properties and its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and metal coordination.[1] Its presence in the amino acid histidine underscores its fundamental role in the catalytic mechanisms of numerous enzymes. Consequently, molecules incorporating an imidazole moiety are of significant interest in the design of enzyme inhibitors. 2-(1H-imidazol-4-yl)butanoic acid, a non-canonical amino acid and a structural analog of histidine, presents a compelling starting point for the development of novel therapeutic agents. Its structure offers a bioisosteric replacement for histidine, potentially modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.[2][3] This butanoic acid derivative provides a valuable building block for creating inhibitors that can interact with key residues in an enzyme's active site, particularly in metalloenzymes where the imidazole nitrogen can coordinate with a catalytic metal ion, such as the zinc ion in matrix metalloproteinases (MMPs).[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 2-(1H-imidazol-4-yl)butanoic acid into enzyme inhibitors. We will detail the synthetic strategies for its inclusion in peptide-based inhibitors, robust protocols for evaluating the inhibitory activity of the resulting compounds, and methods for elucidating their mechanism of action through structural biology techniques.

Part 1: Synthesis and Incorporation of 2-(1H-imidazol-4-yl)butanoic Acid

The successful integration of 2-(1H-imidazol-4-yl)butanoic acid into a potential inhibitor, particularly a peptide-based one, necessitates a strategic approach to chemical synthesis, primarily focusing on the use of appropriate protecting groups to ensure regioselective bond formation and prevent unwanted side reactions.

Protecting Group Strategy

For incorporation using Fmoc-based solid-phase peptide synthesis (SPPS), both the α-amino group and the imidazole nitrogen of 2-(1H-imidazol-4-yl)butanoic acid must be protected.[5]

  • α-Amino Group Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard choice for protecting the α-amino group in Fmoc-SPPS. It is stable under the conditions required for peptide bond formation but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6]

  • Imidazole Side-Chain Protection: The imidazole ring of histidine and its analogs is prone to side reactions, including acylation and racemization, during peptide synthesis.[7] The trityl (Trt) group is a widely used protecting group for the imidazole side chain due to its steric bulk and its stability under the basic conditions used for Fmoc deprotection, while being labile to the acidic conditions of the final cleavage from the resin.[1][8]

Protocol for the Preparation of Nα-Fmoc-N(im)-Trt-2-(1H-imidazol-4-yl)butanoic Acid

This protocol describes a representative synthesis of the protected building block required for SPPS.

Materials:

  • 2-(1H-imidazol-4-yl)butanoic acid

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Trityl chloride (Trt-Cl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Tritylation of the Imidazole Nitrogen:

    • Dissolve 2-(1H-imidazol-4-yl)butanoic acid (1 equivalent) in anhydrous DMF.

    • Add triethylamine (2.2 equivalents) and stir the solution at room temperature.

    • Slowly add a solution of trityl chloride (1.1 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to yield the crude N(im)-Trt-2-(1H-imidazol-4-yl)butanoic acid. This intermediate may be purified by column chromatography or used directly in the next step if sufficiently pure.

  • Fmoc Protection of the α-Amino Group:

    • Dissolve the N(im)-Trt-2-(1H-imidazol-4-yl)butanoic acid from the previous step in a mixture of 1,4-dioxane and water.

    • Cool the solution in an ice bath and add sodium bicarbonate (or another suitable base) to maintain a basic pH.

    • Slowly add a solution of Fmoc-Cl (1.1 equivalents) in 1,4-dioxane.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, acidify the mixture with dilute HCl and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the final product, Nα-Fmoc-N(im)-Trt-2-(1H-imidazol-4-yl)butanoic acid, by silica gel column chromatography.

Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol outlines the incorporation of the protected 2-(1H-imidazol-4-yl)butanoic acid into a peptide sequence using a standard Fmoc/tBu strategy.[9]

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Nα-Fmoc-N(im)-Trt-2-(1H-imidazol-4-yl)butanoic acid

  • Other required Fmoc-protected amino acids

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) and DIPEA

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Diethyl ether, cold

  • Automated or manual peptide synthesizer

SPPS Workflow Diagram:

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC/Oxyma) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Fmoc_Deprotection Wash3 DMF Wash Final_Deprotection->Wash3 Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, twice, to remove the Fmoc group from the resin or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Coupling:

    • Pre-activate a solution of Nα-Fmoc-N(im)-Trt-2-(1H-imidazol-4-yl)butanoic acid (3-5 equivalents relative to resin loading) and Oxyma Pure (3-5 equivalents) in DMF with DIC (3-5 equivalents) for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.

    • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by liquid chromatography-mass spectrometry (LC-MS).

Part 2: Biochemical Evaluation of Inhibitory Activity

Once the inhibitor containing 2-(1H-imidazol-4-yl)butanoic acid has been synthesized and purified, its efficacy must be determined through robust biochemical assays. Matrix metalloproteinases (MMPs) are an excellent target class to illustrate this process, as imidazole-based compounds have shown promise as MMP inhibitors.[4] Specifically, we will focus on MMP-13 (collagenase-3), an enzyme implicated in osteoarthritis and cancer.[10]

Expression and Purification of Recombinant Human MMP-13

A reliable source of active enzyme is crucial for in vitro assays. The catalytic domain of human MMP-13 can be expressed in E. coli and purified.[11]

Protocol Outline:

  • Cloning and Expression:

    • The cDNA encoding the catalytic domain of human MMP-13 is cloned into a suitable bacterial expression vector (e.g., pET vector).

    • The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • A large-scale culture is grown, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Cells are harvested by centrifugation.

  • Lysis and Inclusion Body Solubilization:

    • The cell pellet is resuspended in lysis buffer and lysed (e.g., by sonication).

    • The insoluble fraction containing the MMP-13 inclusion bodies is collected by centrifugation.

    • The inclusion bodies are washed and then solubilized in a denaturing buffer containing a chaotropic agent (e.g., 6 M guanidine-HCl or 8 M urea).

  • Refolding and Purification:

    • The solubilized protein is refolded by rapid dilution or dialysis into a refolding buffer containing essential cofactors (e.g., Zn²⁺, Ca²⁺) and redox shuffling agents (e.g., reduced and oxidized glutathione).

    • The refolded protein is purified to homogeneity using a combination of chromatographic techniques, such as ion-exchange and size-exclusion chromatography.[11]

    • The purity and concentration of the final protein are assessed by SDS-PAGE and UV-Vis spectrophotometry.

Fluorogenic Enzyme Inhibition Assay for MMP-13

A continuous, fluorogenic assay is a sensitive and high-throughput method for determining the inhibitory potency (IC₅₀) of a compound.[12][13]

Materials:

  • Purified, active recombinant human MMP-13

  • Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5

  • Test inhibitor (dissolved in DMSO)

  • Positive control inhibitor (e.g., NNGH or a known broad-spectrum MMP inhibitor)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~328 nm, Emission: ~393 nm)

Assay Workflow Diagram:

Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Add_Inhibitor Dispense Inhibitor Dilutions and Controls into 96-well Plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add MMP-13 Enzyme Solution Add_Inhibitor->Add_Enzyme Preincubation Pre-incubate at 37°C (10-15 min) Add_Enzyme->Preincubation Add_Substrate Initiate Reaction by Adding Fluorogenic Substrate Preincubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically at 37°C Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate Initial Velocities) Measure_Fluorescence->Data_Analysis IC50_Determination Determine IC₅₀ Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for a fluorogenic MMP-13 inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor in assay buffer containing a constant percentage of DMSO (e.g., 1%).

    • Dilute the MMP-13 enzyme to the working concentration in cold assay buffer.

    • Prepare the fluorogenic substrate solution in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to the respective wells:

      • Blank: Assay buffer

      • Positive Control (No Inhibition): Assay buffer with DMSO

      • Test Wells: Serial dilutions of the test inhibitor

      • Positive Inhibitor Control: A known MMP-13 inhibitor at a concentration that gives >90% inhibition.

    • Add the diluted MMP-13 enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

    • Measure the increase in fluorescence intensity over time (kinetic mode) for 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data Presentation

The inhibitory activities of newly synthesized compounds should be systematically tabulated for comparison.

Table 1: Inhibitory Activity of Imidazole-Based Compounds against MMPs

Compound IDTarget MMPIC₅₀ (nM)Reference
10c MMP-1312.0[14]
10d MMP-133.4[14]
(S)-17b MMP-138.1[14]
(S)-17c MMP-137.9[14]
Compound 11 MMP-13~100[15]
Compound 8 MMP-93.8[16]

Note: The compounds listed are examples of imidazole-containing MMP inhibitors from the literature and do not contain the exact 2-(1H-imidazol-4-yl)butanoic acid moiety, but serve as a reference for the potential potency of this class of compounds.

Part 3: Structural and Biophysical Characterization of Inhibitor Binding

Understanding how an inhibitor binds to its target enzyme at the atomic level is crucial for structure-based drug design and lead optimization. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

X-ray Crystallography of Protein-Inhibitor Complexes

Determining the three-dimensional structure of an enzyme in complex with an inhibitor provides a detailed map of the binding interactions.[1]

Protocol Outline:

  • Protein-Inhibitor Complex Formation:

    • Incubate the purified MMP-13 with a 5-10 fold molar excess of the inhibitor to ensure saturation of the binding site.

  • Crystallization:

    • Screen for crystallization conditions for the protein-inhibitor complex using vapor diffusion methods (hanging or sitting drop) with various commercial and in-house screens.[17]

    • Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.[18]

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement, using a known structure of MMP-13 as a search model.

    • Refine the model and build the inhibitor into the electron density map to visualize the binding mode.

NMR Spectroscopy for Characterizing Ligand Binding

NMR spectroscopy is a versatile tool for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the ligand's binding epitope.[2] Saturation Transfer Difference (STD) NMR is particularly useful for detecting weak to moderate binding and identifying the parts of the ligand that are in close contact with the protein.[19]

STD NMR Protocol Outline:

  • Sample Preparation:

    • Prepare a sample containing the target protein (e.g., MMP-13) at a low concentration (e.g., 10-50 µM) and the inhibitor at a much higher concentration (e.g., 1-5 mM) in a suitable deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a reference 1D ¹H NMR spectrum of the inhibitor alone.

    • Acquire two sets of spectra for the protein-inhibitor mixture:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum.

      • Off-resonance spectrum: Irradiate a region of the spectrum where no protein or ligand signals are present.

    • The STD spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Data Analysis:

    • The signals that appear in the STD spectrum correspond to the protons of the inhibitor that are in close proximity to the protein in the bound state.

    • The relative intensities of the signals in the STD spectrum provide information about which parts of the inhibitor are most intimately involved in binding (the binding epitope).

Relationship Diagram for Structural and Biophysical Analysis:

Structural_Analysis Purified_Complex Purified Protein-Inhibitor Complex XRay_Crystallography X-ray Crystallography Purified_Complex->XRay_Crystallography NMR_Spectroscopy NMR Spectroscopy (e.g., STD NMR) Purified_Complex->NMR_Spectroscopy Structure_Solution 3D Structure Solution & Refinement XRay_Crystallography->Structure_Solution Binding_Epitope Ligand Binding Epitope (Protons in Proximity) NMR_Spectroscopy->Binding_Epitope Binding_Mode Detailed Binding Mode (Atomic Interactions) Structure_Solution->Binding_Mode SBDD Structure-Based Drug Design (SBDD) Binding_Mode->SBDD Binding_Epitope->SBDD

Caption: Integration of structural and biophysical methods for inhibitor characterization.

Conclusion

2-(1H-imidazol-4-yl)butanoic acid is a versatile and valuable building block for the design and synthesis of novel enzyme inhibitors. Its successful incorporation into peptide or small-molecule scaffolds, guided by strategic protecting group chemistry, can yield potent modulators of enzyme activity. The systematic evaluation of these compounds through robust biochemical assays, coupled with detailed structural and biophysical characterization of their interactions with target enzymes, provides a powerful platform for advancing drug discovery programs. The protocols and workflows detailed in these application notes offer a comprehensive framework for researchers to harness the potential of this promising chemical entity in the development of next-generation therapeutics.

References

  • Morgunova, E., Tuuttila, A., Bergmann, U., & Tryggvason, K. (1998). The expression, refolding, and purification of the catalytic domain of human collagenase-3 (MMP-13). Protein Expression and Purification, 14(2), 283-288. [Link]

  • Ferdinandy, P., et al. (2018). Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection. International Journal of Molecular Sciences, 19(4), 1154. [Link]

  • Angulo, J., & Nieto, P. M. (2011). Saturation Transfer Difference (STD). Glycopedia. [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Colgate University. [Link]

  • BPS Bioscience. (2017). Fluorogenic MMP13 Assay Kit (Catalog #79991) Technical Data Sheet. [Link]

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219. [Link]

  • ResearchGate. (2016). How reliable is saturation transfer difference (STD) NMR in determining protein-ligand interactions?. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Yamamoto, K., et al. (2015). MMP-13 is constitutively produced in human chondrocytes and co-endocytosed with ADAMTS-5 and TIMP-3 by the endocytic receptor LRP1. Journal of Biological Chemistry, 290(19), 12099-12111. [Link]

  • Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit (Catalog #3089) Protocol. [Link]

  • ABclonal. (n.d.). Recombinant Human MMP-13 Protein. [Link]

  • Chen, W., et al. (2017). Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. Journal of Medicinal Chemistry, 60(15), 6529-6545. [Link]

  • González, D., et al. (2021). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Molecules, 26(15), 4567. [Link]

  • Lindsley, C. W., et al. (2011). Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13. Journal of Medicinal Chemistry, 54(21), 7583-7599. [Link]

  • NKMAXBio. (n.d.). Recombinant human MMP-13 protein. [Link]

  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. In Chemical Biology of Peptides (pp. 1-24). John Wiley & Sons, Ltd. [Link]

  • ResearchGate. (n.d.). List of Mean IC 50 Values of Tested Imidazoles and In Vivo Human.... [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16. [Link]

  • Müller, I., et al. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(2), 79-92. [Link]

  • Al-Salahi, R., et al. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. International Journal of Molecular Sciences, 24(14), 12133. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. [Link]

  • Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. (2026). Medium. [Link]

  • Gans, E. R., & North, S. (1992). Drawing graphs with dot. AT&T Bell Laboratories. [Link]

  • Graphviz. (n.d.). User Guide. [Link]

  • A Quick Introduction to Graphviz. (2017). Jamie T..dev. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Synthesis Yield of 2-(1H-imidazol-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of 2-(1H-imidazol-4-yl)butanoic acid and its derivatives. This guide is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and ultimately improve the yield and purity of this important imidazole-containing compound.

This document provides in-depth troubleshooting guides in a question-and-answer format, addressing specific challenges you may encounter during your experiments. We will delve into the causality behind experimental choices, offering insights grounded in established chemical principles.

Troubleshooting Guides & FAQs

This section is structured to address common problems encountered during the synthesis of 2-(1H-imidazol-4-yl)butanoic acid, from low yields to purification challenges.

Issue 1: Low Overall Reaction Yield

Question: My multi-step synthesis of 2-(1H-imidazol-4-yl)butanoic acid is resulting in a very low overall yield. What are the most common pitfalls and how can I address them?

Answer: Low overall yield in a multi-step synthesis is a frequent challenge, often stemming from inefficiencies in one or more key steps. The synthesis of 2-(1H-imidazol-4-yl)butanoic acid typically involves the formation of the imidazole ring followed by alkylation. Let's break down the potential problem areas:

  • Inefficient Imidazole Ring Formation: The initial construction of the imidazole core is a critical step. The Debus-Radziszewski reaction, a common method for synthesizing substituted imidazoles, is known for sometimes producing low yields and side reactions.[1] To improve this step, consider the following:

    • Catalyst Optimization: The use of catalysts like silicotungstic acid has been shown to significantly improve the yield of trisubstituted imidazoles.[1] Experimenting with different catalysts and optimizing their loading can be beneficial.

    • Reaction Conditions: Temperature and solvent play a crucial role. While high temperatures may be necessary to drive the cyclization, they can also lead to degradation.[2] Systematic screening of solvents with varying polarities can also enhance reactant solubility and stabilize transition states, leading to better yields.[3]

    • Microwave-Assisted Synthesis: This technique has gained popularity for its ability to reduce reaction times and improve efficiency in imidazole synthesis.[1][2]

  • Poor Alkylation Efficiency: The introduction of the butanoic acid side chain via N-alkylation is another step where yield can be lost.

    • Choice of Base and Solvent: The selection of an appropriate base is critical for the deprotonation of the imidazole nitrogen.[4] Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent such as DMF or THF are often effective.[4][5] Weaker bases like potassium carbonate (K₂CO₃) can also be used, but may require more forcing conditions.[4]

    • Reactivity of the Alkylating Agent: The nature of the leaving group on your butanoic acid precursor is important. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[5] Using a more reactive alkylating agent can improve the reaction rate and yield.

Issue 2: Formation of Impurities and Side Products

Question: I'm observing significant impurity formation in my reaction mixture, making purification difficult. What are the likely side reactions and how can I minimize them?

Answer: Impurity generation is a common hurdle in imidazole synthesis. Understanding the potential side reactions is key to mitigating them.

  • Regioisomer Formation during Alkylation: Unsymmetrically substituted imidazoles can lead to a mixture of N1 and N3-alkylated products.[4]

    • Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen.[4]

    • Protecting Groups: In cases where high regioselectivity is essential, employing a protecting group on one of the nitrogen atoms is a reliable strategy.[4]

  • Over-Alkylation: The product, being an N-alkylated imidazole, can sometimes undergo a second alkylation to form a dialkylated imidazolium salt.

    • Control of Stoichiometry: Using a slight excess of the imidazole starting material relative to the alkylating agent can help minimize this side reaction.[4]

    • Slow Addition: Adding the alkylating agent dropwise helps to maintain a low concentration of the electrophile, reducing the chance of a second alkylation.[4]

  • Solvent-Related Byproducts: Certain solvents can participate in side reactions. For instance, acetate esters can sometimes lead to the formation of acetamide byproducts.[6] It is crucial to choose a solvent that is inert under the reaction conditions.

The following diagram illustrates a general troubleshooting workflow for low yield and purity issues:

Caption: A logical workflow for troubleshooting common issues in imidazole synthesis.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final 2-(1H-imidazol-4-yl)butanoic acid product. What are some effective purification strategies?

Answer: Purification of imidazole derivatives can be challenging due to their polarity and potential for zwitterion formation.

  • Acid-Base Extraction: Imidazoles are basic compounds. This property can be exploited for purification.[6]

    • Dissolve the crude product in an organic solvent.

    • Extract with an acidic aqueous solution to protonate the imidazole ring and bring it into the aqueous phase.

    • Wash the organic layer to remove non-basic impurities.

    • Re-basify the aqueous layer to precipitate the purified imidazole product.

  • Chromatography: Column chromatography is a standard method for separating closely related compounds.[5]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a polar solvent (like methanol) in a less polar solvent (like dichloromethane or ethyl acetate) is often effective. The addition of a small amount of a base (like triethylamine or ammonia) to the mobile phase can help to prevent tailing of the basic imidazole product on the silica gel.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[5] Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Imidazole Derivative

This protocol provides a general method for the N-alkylation of an imidazole precursor with a butanoic acid ester derivative.

Materials:

  • Imidazole precursor

  • Ethyl 4-bromobutanoate (or other suitable alkylating agent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the imidazole precursor (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add ethyl 4-bromobutanoate (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Saponification of the Ester to the Carboxylic Acid

Materials:

  • Alkylated imidazole ester

  • Lithium hydroxide (or sodium hydroxide)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the purified ester (1.0 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

  • Remove the THF under reduced pressure.

  • Carefully acidify the remaining aqueous solution to pH ~6 with 1 M HCl.

  • The product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the final carboxylic acid product.

Data Summary Table

The following table summarizes key parameters that can be optimized for the N-alkylation step.

ParameterOptionsConsiderations
Base NaH, K₂CO₃, KOH, Cs₂CO₃The strength of the base should be matched to the acidity of the imidazole proton. Stronger bases like NaH are often more effective but require anhydrous conditions.[4]
Solvent DMF, THF, AcetonitrileAprotic polar solvents are generally preferred as they can solvate the imidazolate anion.[3][4]
Alkylating Agent Ethyl 4-iodobutanoate, Ethyl 4-bromobutanoate, Ethyl 4-chlorobutanoateReactivity follows the order I > Br > Cl.[5]
Temperature 0 °C to refluxHigher temperatures can increase the reaction rate but may also lead to the formation of side products.[5]

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway for 2-(1H-imidazol-4-yl)butanoic acid.

SynthesisPathway cluster_0 Imidazole Ring Formation cluster_1 N-Alkylation cluster_2 Hydrolysis Glyoxal Glyoxal Imidazole_Core Substituted Imidazole Core Glyoxal->Imidazole_Core Aldehyde Aldehyde Aldehyde->Imidazole_Core Ammonia Ammonia Ammonia->Imidazole_Core Alkylation_Step Alkylation with Br(CH₂)₃CO₂Et Imidazole_Core->Alkylation_Step Alkylated_Ester Alkylated Imidazole Ester Alkylation_Step->Alkylated_Ester Hydrolysis_Step Saponification Alkylated_Ester->Hydrolysis_Step Final_Product 2-(1H-imidazol-4-yl)butanoic acid Hydrolysis_Step->Final_Product

Caption: A generalized synthetic route to 2-(1H-imidazol-4-yl)butanoic acid.

References

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). ChemCon. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. Retrieved from [Link]

  • Gomtsyan, A. (2012). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 17(12), 14446-14477. [Link]

  • National Center for Biotechnology Information. (2023, August 4). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(1H-imidazol-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Sciences Help Desk. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate zwitterionic heterocyclic compounds from crude reaction mixtures. Purifying 2-(1H-imidazol-4-yl)butanoic acid presents a classic amphoteric challenge. Because the molecule features both a basic imidazole ring and an acidic carboxylic acid moiety, conventional organic liquid-liquid extraction (e.g., ethyl acetate/water) will typically fail. The molecule remains highly polar and prefers the aqueous phase across a wide pH range.

To achieve pharmaceutical-grade purity, you must stop treating the molecule as a static entity and instead exploit its dynamic, pH-dependent state transitions. Below is our comprehensive troubleshooting guide to successfully isolating and polishing this compound.

Phase 1: Physicochemical Profiling

Before attempting purification, you must establish a predictive model for how the target molecule behaves in solution. We have summarized the critical variables for 2-(1H-imidazol-4-yl)butanoic acid below.

Table 1: Physicochemical Properties & Purification Impact

ParameterApproximate ValueMechanistic Impact on Purification Strategy
pKa1 (Carboxylic Acid) 3.8 – 4.2Deprotonates to an anion above pH 4.5. Requires pH < 2.5 to achieve a fully neutral carboxylic acid state.
pKa2 (Imidazole NH⁺) 6.0 – 6.5Protonates to a cation below pH 5.5. Responsible for retention on strong cation exchange (SCX) resins.
Isoelectric Point (pI) ~ 5.2Target pH for maximum precipitation. Net charge is zero, maximizing hydrophobic interactions and minimizing solubility.
LogP (Octanol/Water) < 0.5 (Estimated)Highly hydrophilic. Do not attempt standard organic solvent partitions without highly specialized ion-pairing reagents.
Phase 2: Troubleshooting Guides & Core Workflows
Q1: Why is my target compound not precipitating from the crude aqueous reaction mixture?

The Causality: You are likely overshooting or undershooting the isoelectric point (pI). If you arbitrarily acidify a basic reaction mixture to pH 1, the imidazole nitrogen becomes fully protonated, converting the molecule into a highly soluble cationic salt. Conversely, in the crude alkaline mixture (pH > 8), the carboxylate is deprotonated into a highly soluble anionic species.

To force precipitation, you must carefully target the pI (pH ~5.2). At this exact inflection point, the net charge of the molecule is neutral. This eliminates electrostatic repulsion between the solute molecules and disrupts their hydration shells, triggering what is known as isoelectric precipitation[1]. Lowering the temperature simultaneously decreases the kinetic solubility threshold, ensuring maximum recovery[2].

Protocol 1: Primary Isolation via Isoelectric Precipitation

  • Calibration Check: Calibrate a reliable pH meter to standard buffers (pH 4.0 and 7.0). Self-validation: A drifting pH probe is the #1 cause of failure here. If you miss the pI by even 0.5 units, recovery yields will plummet.

  • Thermal Shocking: Place the crude alkaline aqueous reaction mixture in an ice bath (0–5 °C) under vigorous mechanical stirring.

  • Precision Titration: Slowly add 1.0 M HCl dropwise. Monitor the mixture closely.

  • Equilibration: Halt the titration precisely when the pH reaches 5.2. You should observe the rapid onset of severe turbidity, validating the formation of the neutral zwitterionic species.

  • Aging & Recovery: Allow the suspension to age at 4 °C for 4 to 6 hours to promote Ostwald ripening (the growth of larger, more stable particles from smaller ones). Centrifuge the slurry at 4000 × g for 15 minutes, decant the supernatant, and wash the pellet with minimal ice-cold water.

Q2: My isoelectric precipitate still contains salts and polar colored impurities. How do I design a scalable chromatographic polishing step?

The Causality: Isoelectric precipitation is a capture step, not a final polish; it often co-precipitates structurally similar byproducts. Because 2-(1H-imidazol-4-yl)butanoic acid is highly polar, traditional Normal Phase (Silica) or Reversed-Phase (C18) chromatography will yield poor resolution. Instead, we leverage Ion Exchange Chromatography (IEX)[3].

By deliberately dropping the sample to pH 2.0, you fully protonate the imidazole ring while neutralizing the carboxylic acid. The molecule becomes a pure cation (+1 charge) that will bind fiercely to a Strong Cation Exchange (SCX) matrix[3]. Neutral impurities or strictly acidic byproducts will flow completely through the column.

Protocol 2: Polishing via Strong Cation Exchange (SCX)

  • Resin Equilibration: Pack an open column or FPLC cartridge with a Strong Cation Exchange resin (e.g., a sulfopropyl functionalized agarose matrix). Equilibrate with 5 column volumes (CV) of 50 mM phosphate buffer adjusted to pH 2.0. Self-validation: Verify that the eluate pH exactly matches the input pH 2.0 before loading.

  • Sample Loading: Redissolve your crude pI-precipitate in a minimal volume of 0.1 M HCl (pH ~2.0). Load this directly onto the column at a steady flow rate.

  • Wash Step: Wash the column with 5 CV of the pH 2.0 equilibration buffer. Monitor the UV absorbance (254 nm) of the flow-through to ensure uncharged impurities have fully exited the resin bed.

  • Gradient Elution: Apply a step gradient using a 50 mM ammonium acetate buffer at pH 8.0. As the local microenvironment in the column rises above pH 6.5, the imidazole ring loses its positive charge, breaking the ionic interaction with the sulfopropyl groups and eluting as a highly purified fraction.

Q3: I successfully recovered the compound, but it is an amorphous paste. How do I obtain a high-purity crystalline solid?

The Causality: Amorphous pastes occlude water, salts, and trace organic solvents, degrading the long-term stability of the molecule. Imidazole derivatives achieve their highest purity when crystallized directly onto a cooling surface, driven by controlled supersaturation[4]. We recommend utilizing a binary solvent system where the compound has high solubility in one solvent (e.g., hot water or methanol) and low solubility in an anti-solvent (e.g., ethanol or acetone)[4].

Protocol 3: Final Crystallization Polish

  • Dissolve the SCX-purified product (after lyophilization to remove water) in a minimal volume of near-boiling Methanol (60 °C).

  • Slowly titrate in cold Acetone (anti-solvent) until the solution just begins to turn cloudy (the cloud point).

  • Add 1-2 drops of Methanol until the solution turns perfectly clear again, then remove it from the heat source.

  • Allow the vessel to cool undisturbed at room temperature for 12 hours. As the kinetic energy drops, high-purity crystalline needles of 2-(1H-imidazol-4-yl)butanoic acid will form, leaving trace impurities dissolved in the mother liquor. Filter and dry under a vacuum.

Phase 3: Purification Workflow Diagram

G A Crude Reaction Mixture (pH > 8, Soluble Anion) B Isoelectric Precipitation (Adjust to pH 5.2) A->B Add 1M HCl C Zwitterion Precipitate (Net Charge = 0) B->C Centrifuge & Filter D SCX Chromatography (Load pH 2.0) C->D Re-dissolve in Dilute Acid (pH 2) E Cationic Bound State (Net Charge = +1) D->E Bind to Matrix F Crystallization (MeOH / Acetone) E->F Elute (pH 8) & Evaporate

Caption: Workflow for the purification of amphoteric imidazole derivatives via pH-driven state transitions.

References
  • Process for purifying imidazoles and imidazol-based agents by crystallisation (EP0856344A1)
  • Ion Exchange Chromatography - Principles and Methods Source: Cytiva Life Sciences URL:[Link]

  • Optimization of the Isoelectric Precipitation Method To Obtain Protein Isolates Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Technical Support Center: Crystallization of 2-(1H-imidazol-4-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is tailored for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 2-(1H-imidazol-4-yl)butanoic acid. Because this molecule contains both a basic imidazole ring and an acidic butanoic acid chain, it acts as a zwitterion. Its crystallization requires precise control over pH, temperature, and solvent polarity rather than standard cooling or evaporative techniques.

Part 1: Core Physicochemical FAQs

Q: Why does 2-(1H-imidazol-4-yl)butanoic acid often form a biphasic "oil" instead of a crystalline solid? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs because zwitterionic molecules form extensive, chaotic intermolecular hydrogen-bonding networks in solution. Rather than nucleating into a highly ordered crystal lattice, the compound associates heavily with water to form a stable, solute-rich liquid phase. To break this network, you must strictly operate at the compound's isoelectric point (pI), where the molecule attains a neutral charge, minimizing its affinity for the polar solvent[1].

Q: How do I pinpoint the theoretical isoelectric point (pI) for this specific compound? A: The isoelectric point of an amino acid-like compound is the pH at which it bears a net charge of zero[2]. For 2-(1H-imidazol-4-yl)butanoic acid, you calculate the average of its two relevant


 values. The carboxylic acid protonates around 

~3.5–4.0, while the imidazole nitrogen deprotonates around

~6.0–6.5. Calculation:

, which places the target pH tightly around 4.8 to 5.2 . Operating strictly at this pH balances the positively and negatively charged groups exactly, creating an intermediate state where the molecule exists primarily as a neutral, dipolar zwitterion[3].

Part 2: Process Troubleshooting Guide

Q: My crystallization at the pI yields an amorphous gel instead of a filterable powder. How can I induce true crystallinity? A: Gelation occurs when supersaturation is generated too rapidly (e.g., via a fast acid/base "crash" titration) before the crystal lattice has time to assemble.

  • The Causality: Rapidly crossing the solubility curve forces immediate precipitation without primary nucleation.

  • The Fix: Implement a temperature-cycling mechanism combined with a slow pH approach. Dissolve the crude API at an extreme pH (e.g., pH 8.5) where it is highly soluble as an anion. Heat to 50°C to increase kinetics, then titrate very slowly (0.1 pH units/hour) towards the pI.

Q: My recovery yield is under 60% even when the solution is held exactly at the calculated pI. What is causing this, and how do I maximize yield? A: While operating at the pI nullifies the net charge, the zwitterion remains highly polar. At the isoelectric point, the uncharged molecule tends to be less soluble in polar solvents like water, but its intrinsic dipole moment still affords it some baseline solubility[4].

  • The Causality: The dielectric constant of pure water (~80) is too high to force complete precipitation of polar molecules.

  • The Fix: Depress the dielectric constant of the bulk solvent. Once the exact pI is reached, slowly drip in a water-miscible anti-solvent like acetone (dielectric constant ~21). The shifting solvent environment physically forces the highly polar zwitterions out of the solvent shell and into the solid phase.

Part 3: Quantitative Data & Solvent Screening Matrix

Optimizing the solvent system is critical. The following table summarizes quantitative yield and purity data based on various crystallization environments.

Solvent SystemFinal pHYield (%)Purity (HPLC %)Physical Form
100% Water2.0< 10%N/AHighly Soluble (Cationic)
100% Water5.055%98.0%Microcrystalline Powder
Water / Ethanol (1:1)5.078%98.5%Agglomerated Needles
Water / Acetone (1:2) 5.0 92% 99.5% Well-defined Prisms

Part 4: Standardized Experimental Protocol

Workflow: Isoelectric Crystallization via pH-Shift and Anti-Solvent Addition Note: This protocol incorporates self-validating visual cues. If the solution becomes persistently cloudy during step 4, the system has validated its nucleation phase.

  • Step 1: Complete Dissolution

    • Action: Dissolve 10 g of crude 2-(1H-imidazol-4-yl)butanoic acid in 50 mL of Deionized (DI) water. Adjust to pH 8.5 using 2M NaOH. Stir at 50°C.

    • Causality: Elevating the pH fully deprotonates the imidazole ring, creating a highly soluble anionic species. The heat ensures the complete destruction of prior thermal history and undissolved aggregates.

  • Step 2: Isoelectric pH Shift

    • Action: Slowly titrate the solution with 1M HCl until the pH reaches precisely 5.0. Monitor continuously via an automated, temperature-compensated pH probe.

    • Causality: Moving to the pI minimizes the net charge, bringing the system to its absolute minimum thermodynamic solubility.

  • Step 3: Seeding (The Self-Validation Step)

    • Action: Add 0.1 g of pure crystalline seed of 2-(1H-imidazol-4-yl)butanoic acid. Hold the suspension at 50°C for 30 minutes.

    • Causality: Adding seeds bypasses the massive energy barrier required for primary nucleation. Validation: The seeds should remain suspended and not dissolve. If they dissolve, the pH is incorrect; re-calibrate and adjust before proceeding.

  • Step 4: Anti-Solvent Addition

    • Action: Using a syringe pump, add 100 mL of Acetone at a constant rate of 1 mL/min.

    • Causality: Acetone systematically lowers the bulk dielectric constant of the solution, squeezing the neutral zwitterion out of the liquid phase to drive the yield from ~55% up to >90%.

  • Step 5: Isolation

    • Action: Cool the reactor to 5°C at a linear rate of 0.2°C/min. Filter via a Buchner funnel, wash the cake with 20 mL of cold acetone, and dry under a vacuum at 40°C overnight.

Part 5: Workflow Visualization

G N1 Crude 2-(1H-imidazol-4-yl)butanoic acid Dissolution at pH > 8 N2 Titration (1M HCl) Towards pI ~5.0 N1->N2 N3 Phase Behavior Check: Oiling Out (LLPS)? N2->N3 N4 Pause Titration Add 1% w/w Seed Crystals N3->N4 Yes (Cloudy Oil) N5 Isoelectric Point Reached (Zero Net Charge) N3->N5 No (Clear) N4->N5 N6 Anti-Solvent Addition (Acetone at 1 mL/min) N5->N6 N7 Cooling to 5°C Filter & Vacuum Dry N6->N7

Workflow for avoiding liquid-liquid phase separation in zwitterionic APIs.

References

  • Master Organic Chemistry. "Isoelectric Points of Amino Acids (and How To Calculate Them)".[Link][2]

  • Chemistry LibreTexts. "12.2: Amino Acids and Isoelectric Points".[Link][3]

  • Metwarebio. "What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications".[Link][4]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for 2-(1H-imidazol-4-yl)butanoic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into Ensuring Analytical Excellence

For researchers, scientists, and drug development professionals, establishing the purity of a drug substance is a critical step in ensuring its safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for determining the purity of 2-(1H-imidazol-4-yl)butanoic acid, a compound of interest in pharmaceutical development. We will delve into a robust High-Performance Liquid Chromatography (HPLC) method, validated according to the stringent guidelines of the International Council for Harmonisation (ICH)[1][2][3], and compare its performance with alternative techniques.

The intrinsic properties of 2-(1H-imidazol-4-yl)butanoic acid, namely its high polarity and lack of a strong chromophore, present unique analytical challenges.[4][5] This guide will explain the rationale behind the chosen analytical strategies, providing a framework for developing and validating methods for similarly challenging compounds.

The Primary Workhorse: A Validated Reversed-Phase HPLC Method

The cornerstone of purity assessment for many pharmaceutical compounds is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Its versatility, robustness, and high resolving power make it an invaluable tool. However, for a polar compound like 2-(1H-imidazol-4-yl)butanoic acid, a standard C18 column might not provide adequate retention.[4][5] Therefore, a more specialized approach is warranted.

Method Development: A Logic-Driven Approach

The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties. For 2-(1H-imidazol-4-yl)butanoic acid, its polar nature dictates the need for a stationary phase that can effectively retain it. A polar-embedded or aqueous-compatible C18 column is often the preferred choice, as these columns are designed to prevent phase collapse in highly aqueous mobile phases, a common issue when analyzing very polar molecules.[5]

To enhance detection, especially given the compound's weak UV absorbance, pre-column derivatization is a powerful strategy.[6][7] Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or o-phthaldialdehyde (OPA) react with the primary amine of the amino acid, attaching a fluorescent or UV-active moiety, thereby significantly increasing detection sensitivity.[8][9]

Experimental Protocol: HPLC Method Validation

The validation of an analytical procedure is a documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3][10] The following protocol outlines the validation of an HPLC method for the purity of 2-(1H-imidazol-4-yl)butanoic acid, adhering to ICH Q2(R2) guidelines.[1][2]

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][12]

  • Procedure:

    • Analyze a blank sample (diluent), a placebo sample (if applicable), a sample of 2-(1H-imidazol-4-yl)butanoic acid reference standard, and a sample spiked with known impurities.

    • Subject a sample of 2-(1H-imidazol-4-yl)butanoic acid to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

    • Analyze the stressed samples and assess the peak purity of the main peak using a photodiode array (PDA) detector.

  • Acceptance Criteria: The peak for 2-(1H-imidazol-4-yl)butanoic acid should be free from interference from any other components, and the peak purity angle should be less than the peak purity threshold.

2. Linearity and Range:

  • Objective: To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a specified range.

  • Procedure:

    • Prepare a series of at least five standard solutions of 2-(1H-imidazol-4-yl)butanoic acid at different concentrations, typically ranging from 50% to 150% of the target concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the average peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Perform a recovery study by spiking a placebo with known amounts of 2-(1H-imidazol-4-yl)butanoic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three preparations at each level.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability should be ≤ 1.0%, and for intermediate precision, it should be ≤ 2.0%.

5. Detection Limit (DL) and Quantitation Limit (QL):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Procedure:

    • DL and QL can be estimated based on the standard deviation of the response and the slope of the calibration curve (DL = 3.3 * σ/S; QL = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Alternatively, they can be determined by analyzing a series of diluted solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for DL and 10:1 for QL.

  • Acceptance Criteria: The QL should be demonstrated with acceptable precision and accuracy.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

  • Procedure:

    • Vary critical method parameters such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), flow rate (± 10%), and mobile phase composition (± 2% absolute).

    • Analyze the system suitability solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits.

Data Presentation: HPLC Method Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte. Peak purity pass.Pass
Linearity (r²) ≥ 0.9990.9998
Range 50% - 150% of target concentration0.5 µg/mL - 1.5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 1.0%0.8%
- Intermediate Precision≤ 2.0%1.5%
Detection Limit (DL) Signal-to-Noise ≥ 3:10.05 µg/mL
Quantitation Limit (QL) Signal-to-Noise ≥ 10:10.15 µg/mL
Robustness System suitability parameters met under all varied conditions.Pass

Comparative Analysis: Alternative Methodologies

While a validated HPLC method is a powerful tool, it is essential to consider alternative techniques that may offer advantages in specific scenarios.

Gas Chromatography (GC) with Derivatization

Gas chromatography is a viable alternative, particularly for volatile or semi-volatile compounds. However, the polar and non-volatile nature of amino acids necessitates a derivatization step to increase their volatility and thermal stability.[13][14] Common derivatization agents for GC analysis of amino acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkyl chloroformates.[14]

Advantages:

  • High separation efficiency.

  • Can be coupled with mass spectrometry (GC-MS) for definitive peak identification.

Disadvantages:

  • Derivatization can be complex and may introduce variability.[13]

  • Derivatives can be sensitive to moisture, affecting reproducibility.[13][14]

  • Not suitable for thermally labile compounds.

Experimental Protocol: GC with Silylation Derivatization

  • Sample Preparation: Dry the sample containing 2-(1H-imidazol-4-yl)butanoic acid completely.

  • Derivatization: Add the silylating reagent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., acetonitrile). Heat the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 30 minutes).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature to achieve optimal separation.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing smaller particle size columns (<2 µm) and higher operating pressures. This results in faster analysis times, improved resolution, and enhanced sensitivity. For the analysis of 2-(1H-imidazol-4-yl)butanoic acid, a UPLC method would follow a similar logic to the HPLC method development, but with the potential for significantly shorter run times.

Advantages:

  • Faster analysis times, increasing sample throughput.[]

  • Higher resolution and sensitivity compared to HPLC.

  • Reduced solvent consumption.

Disadvantages:

  • Higher initial instrument cost.

  • More susceptible to blockages due to the smaller particle size of the stationary phase.

Experimental Protocol: UPLC Method The UPLC method would be analogous to the HPLC method but adapted for the UPLC system. This would involve using a UPLC column with a smaller particle size (e.g., 1.7 µm) and adjusting the flow rate and gradient profile to take advantage of the system's capabilities.

Performance Comparison of Analytical Techniques
FeatureHPLC with DerivatizationGC with DerivatizationUPLC with Derivatization
Analysis Time ~20-30 minutes~30-45 minutes~5-10 minutes
Sensitivity High (with appropriate derivatization)HighVery High
Resolution GoodExcellentExcellent
Robustness HighModerate (derivatization can be a source of variability)High
Sample Throughput ModerateLowHigh
Cost (Instrument) ModerateModerateHigh
Ease of Use ModerateRequires expertise in derivatizationModerate

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for successful implementation.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Method Application MD_Start Define Analytical Target Profile MD_Column Select Column (e.g., Polar-Embedded C18) MD_Start->MD_Column MD_Mobile Optimize Mobile Phase (pH, Organic Modifier) MD_Column->MD_Mobile MD_Deriv Select Derivatization Reagent (e.g., FMOC) MD_Mobile->MD_Deriv MD_Detect Optimize Detector Settings MD_Deriv->MD_Detect Val_Specificity Specificity MD_Detect->Val_Specificity Validated Method Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_Accuracy Accuracy Val_Linearity->Val_Accuracy Val_Precision Precision (Repeatability & Intermediate) Val_Accuracy->Val_Precision Val_Limit DL & QL Val_Precision->Val_Limit Val_Robustness Robustness Val_Limit->Val_Robustness MA_Routine Routine Purity Testing Val_Robustness->MA_Routine Ready for Use MA_Stability Stability Studies MA_Routine->MA_Stability

Caption: Decision tree for selecting an analytical method.

Conclusion

The purity determination of 2-(1H-imidazol-4-yl)butanoic acid requires a well-thought-out analytical strategy that addresses its inherent polarity and weak chromophoric properties. A validated HPLC method with pre-column derivatization stands as a robust and reliable primary choice. However, for laboratories with high-throughput needs, transitioning to a UPLC method can offer significant advantages in terms of speed and sensitivity. Gas chromatography with derivatization remains a viable, albeit more complex, alternative.

The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the desired level of sensitivity. By following the principles of method validation outlined in this guide, researchers can ensure the generation of accurate and reliable data, a cornerstone of scientific integrity and drug development.

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • UPLC Amino Acid Analysis Solution. Waters Corporation. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]

  • Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. Waters Corporation. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. National Center for Biotechnology Information. [Link]

  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bio analytical Techniques. [Link]

  • Waters UPLC Amino Acid Analysis Solution. ResearchGate. [Link]

  • Application of UPLC Amino Acid Analysis Solution to Foods and Feeds. American Laboratory. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European Compliance Academy. [Link]

  • Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis Stable Isotope Facility. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. LinkedIn. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. AAFCO. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Analysis of Amino Acids by HPLC. Agilent. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • (PDF) Determination of Amino Acids by Different Methods. ResearchGate. [Link]

  • Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography and pho. Journal of Animal and Feed Sciences. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • High-Performance Liquid Chromatography (HPLC). Seven Star Pharma. [Link]

  • HPLC problems with very polar molecules. Axion Labs. [Link]

  • 4-(1H-imidazol-4-yl)butanoic acid. Chemical Synthesis Database. [Link]

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A Comparative Guide to the Potency of Histidine Analogs and the Elusive 2-(1H-imidazol-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Histidine Analogs in Pharmacology

Histidine, and its decarboxylated product histamine, are pivotal molecules in human physiology, mediating a wide range of effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1] The development of analogs of histidine and histamine has been a cornerstone of medicinal chemistry, leading to the discovery of numerous therapeutic agents for conditions ranging from allergic rhinitis to peptic ulcers and neurological disorders.[1][2] The imidazole core of histidine is a critical pharmacophore, and modifications to its side chain or the ring itself can dramatically alter receptor selectivity and potency.

This guide will delve into the potency of key histidine analogs, with a particular emphasis on their interactions with the H3 and H4 receptors, which have been the focus of significant recent drug discovery efforts.[3][4] While we will not be able to provide direct experimental values for 2-(1H-imidazol-4-yl)butanoic acid, we will analyze the impact of alkyl substitution at the α-carbon of the ethylamine side chain of histamine, which provides the closest structural parallel to the target compound.

Comparative Potency of Histidine Analogs at Histamine Receptors

The potency of a ligand is a critical parameter in drug development, typically quantified by its binding affinity (Ki or IC50) and its functional activity (EC50 or pD2). The following tables summarize the reported potencies of key histidine analogs at the human H3 and H4 receptors, providing a basis for understanding the SAR of this class of compounds.

Table 1: Binding Affinity (Ki) of Histidine Analogs at Human H3 and H4 Receptors

CompoundStructureReceptorKi (nM)Reference
HistamineH3Varies[3]
H43.8 ± 0.8[5]
(R)-α-MethylhistamineH3High Affinity[6]
H4~25-fold less potent than histamine[3]
(S)-α-MethylhistamineH3~100-fold less potent than (R)-isomer[6]
H417-fold less potent than (R)-isomer[3]
4-MethylhistamineH3Low Affinity[5]
H47.0 ± 1.2[5]
ImmepipH3High Affinity[1][3]
H4Lower Affinity[3]

Table 2: Functional Agonist Potency (pD2 / pEC50) of Histidine Analogs

CompoundReceptorAssayPotency (pD2 / pEC50)Reference
(1S,2S)-CyclopropylhistamineH3 (rat cortex)Agonist Activity7.1[7]
(1S,2S)-CyclopropylhistamineH3 (guinea pig jejunum)Agonist Activity6.6[7]
2-Amino-5-(2-aminoethyl)-4-methylthiazole (Amthamine)H2 (guinea pig atrium)Agonist Activity6.21[8]
2-(3-(Trifluoromethyl)phenyl)histamineH1 (guinea pig ileum)Agonist Activity6.81[9]

Structure-Activity Relationship (SAR) Insights

The data presented in the tables above highlight key structural features that govern the potency and selectivity of histidine analogs:

  • Stereochemistry at the α-Carbon: The stereochemistry of substituents on the ethylamine side chain has a profound impact on potency. For α-methylhistamine, the (R)-enantiomer is significantly more potent at the H3 receptor than the (S)-enantiomer, demonstrating a clear stereochemical preference by the receptor.[6] A similar, though less pronounced, stereoselectivity is observed at the H4 receptor.[3] This suggests that the orientation of the α-methyl group is critical for optimal interaction with the binding pocket of these receptors.

  • Substitution on the Imidazole Ring: Methylation at the 4-position of the imidazole ring, as seen in 4-methylhistamine, dramatically shifts selectivity towards the H4 receptor, with high affinity and potent agonism, while having very low potency at H1 and H3 receptors.[5] This makes 4-methylhistamine a valuable tool for studying H4 receptor function.

  • Conformational Constraint: Constraining the flexible ethylamine side chain, as in immepip, can lead to high affinity and potent agonism at the H3 receptor.[1][3] This suggests that a specific conformation of the side chain is preferred for H3 receptor binding.

Based on these principles, we can infer the potential activity of 2-(1H-imidazol-4-yl)butanoic acid . The presence of an ethyl group at the α-carbon of the butanoic acid side chain is a key modification. Given the significant impact of even a methyl group at this position, it is highly probable that 2-(1H-imidazol-4-yl)butanoic acid will exhibit distinct potency and selectivity profiles at histamine receptors compared to histidine or histamine. The larger ethyl group may introduce steric hindrance that could either decrease or, in some cases, enhance binding affinity depending on the topography of the receptor's binding pocket. Furthermore, the presence of the carboxylic acid group will introduce a negative charge at physiological pH, which will significantly alter the molecule's interaction with the receptor compared to the amine group of histamine.

Experimental Protocols for Potency Determination

To empirically determine the potency of novel compounds like 2-(1H-imidazol-4-yl)butanoic acid, the following experimental protocols are essential.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing the target receptor (e.g., HEK293-hH3R) prep2 Harvest cells and homogenize prep1->prep2 prep3 Centrifuge to isolate cell membranes prep2->prep3 prep4 Resuspend membranes in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of test compound prep4->assay1 assay2 Separate bound from free radioligand by filtration assay1->assay2 assay3 Quantify bound radioactivity using liquid scintillation counting assay2->assay3 analysis1 Plot percent inhibition vs. log[test compound] assay3->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki value using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK) 293 cells stably expressing the human histamine receptor of interest (e.g., H3R or H4R).

    • Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]Nα-methylhistamine for H3R), and a range of concentrations of the test compound.[10][11]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12][13]

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in GPCR signaling. For Gi-coupled receptors like H3 and H4, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

Signaling Pathway Diagram:

G Agonist Histidine Analog (Agonist) Receptor H3/H4 Receptor (Gi-coupled) Agonist->Receptor Binds G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Response Cellular Response cAMP->Response Mediates

Caption: Gi-coupled signaling pathway for H3/H4 receptors.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture cells expressing the histamine receptor of interest (e.g., CHO-K1 or HEK293 cells).

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a suitable assay buffer.

    • Remove the culture medium from the cells and replace it with the assay buffer containing the different concentrations of the test compound.

    • To stimulate cAMP production, add a fixed concentration of forskolin, a direct activator of adenylyl cyclase.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).[14][15]

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the maximum inhibition of forskolin-stimulated cAMP accumulation.

    • The potency is often expressed as the pEC50, which is the negative logarithm of the EC50 value.

Conclusion and Future Directions

The study of histidine analogs has been instrumental in advancing our understanding of histamine receptor pharmacology and has led to the development of important therapeutic agents. While direct experimental data on the potency of 2-(1H-imidazol-4-yl)butanoic acid is currently lacking, the established structure-activity relationships for related compounds provide a strong foundation for predicting its potential biological activity. The presence of an ethyl group at the α-position and a carboxylate group will undoubtedly confer unique properties to this molecule.

Future research should focus on the synthesis and pharmacological characterization of 2-(1H-imidazol-4-yl)butanoic acid using the detailed protocols outlined in this guide. Such studies will not only elucidate the specific potency and selectivity of this compound but also contribute to a deeper understanding of the molecular determinants of ligand recognition and activation of histamine receptors. This knowledge will be invaluable for the rational design of novel and more effective therapeutics targeting the histaminergic system.

References

  • Lim, H. D., et al. (2003). Synthesis and Structure-Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry, 46(25), 5465-5474.
  • Ligneau, X., et al. (2007). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology, 150(5), 605-616.
  • Tedford, C. E., et al. (1999). Identification and pharmacological characterization of a series of new 1H-4-substituted-imidazoyl histamine H3 receptor ligands. Journal of Pharmacology and Experimental Therapeutics, 289(2), 1160-1168.
  • Leurs, R., et al. (1994). (R)-alpha-Methylhistamine, a potent and selective histamine H3 receptor agonist. Trends in Pharmacological Sciences, 15(6), 177-180.
  • Timmerman, H. (1990). Histamine H3 ligands: a new class of potential drugs. Journal of Medicinal Chemistry, 33(1), 4-11.
  • De Esch, I. J. P., et al. (1999). Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles. Bioorganic & Medicinal Chemistry, 7(12), 3003-3009.
  • Stark, H., et al. (2004). H3-Receptor Agonists. Current Topics in Medicinal Chemistry, 4(9), 965-977.
  • Morikawa, T., et al. (2010). Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Journal of Medicinal Chemistry, 53(17), 6326-6338.
  • Smits, R. A., et al. (2009). Histamine H4 Receptor Ligands: Future Applications and State of Art. Current Topics in Medicinal Chemistry, 9(9), 834-845.
  • van der Ark, A., et al. (2009).
  • Stark, H., et al. (2001). Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists. International Journal of Pharmaceutics, 219(1-2), 87-97.
  • Creative Biolabs. (n.d.). In Vitro Cell based Histamine Receptor Functional Characterization Service. [Link]

  • Eurofins Discovery. (n.d.). H3 Human Histamine GPCR Cell Based PAM cAMP LeadHunter Assay. [Link]

  • Stark, H. (2010). Histamine H4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(24), 7249-7254.
  • Seifert, R., & Strasser, A. (2018). Ligand- and G Protein-dependent Signaling of the Histamine H3 and H4 Receptors. Molecular Pharmacology, 94(6), 1371-1381.
  • Menge, W. M. P. B., et al. (1993). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 36(15), 2116-2124.
  • Thurmond, R. L., et al. (2008). Targeting the Histamine H4 Receptor. Chemical Reviews, 108(8), 3349-3365.
  • Tedford, C. E., et al. (2000). Synthesis and Biological Evaluation of Novel 2-(1H-Imidazol-4-yl)cyclopropane Carboxylic Acids: Key Intermediates for H3 Histamine Receptor Ligands. Journal of Medicinal Chemistry, 43(17), 3299-3309.
  • de Esch, I. J., et al. (2014). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 57(2), 435-449.
  • Thurmond, R. L., et al. (2014). Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists. Journal of Medicinal Chemistry, 57(4), 1546-1561.
  • Tedford, C. E., et al. (1999). Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. Journal of Pharmacology and Experimental Therapeutics, 289(2), 1160-1168.
  • Rasajna, G., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 3(1), 121-129.
  • de Esch, I. J. P., et al. (1999). Characterization of the Binding Site of the Histamine H3 Receptor. 1. Various Approaches to the Synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and Histaminergic Activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of Medicinal Chemistry, 42(7), 1115-1122.
  • van der Goot, H., et al. (1992). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry, 35(16), 3061-3068.

Sources

A Comparative Guide to the Chiral HPLC Separation of 2-(1H-imidazol-4-yl)butanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the enantiomeric purity of a chiral molecule is not a trivial detail—it is fundamental to its pharmacological and toxicological profile. 2-(1H-imidazol-4-yl)butanoic acid, a non-proteinogenic amino acid analogue, is a chiral building block whose utility in synthesis and drug discovery necessitates robust methods for enantiomeric separation. This guide provides an in-depth comparison of potential High-Performance Liquid Chromatography (HPLC) strategies for resolving its enantiomers, grounded in established principles and data from structurally analogous compounds.

The Analytical Challenge: Resolving Amphoteric Enantiomers

2-(1H-imidazol-4-yl)butanoic acid presents a unique challenge for chiral separation due to its amphoteric nature. It possesses a carboxylic acid group, an amino group (implied at the alpha position, typical for such nomenclature), and an imidazole ring. This combination of functional groups allows for multiple points of interaction with a chiral stationary phase (CSP), including ionic, hydrogen bonding, and π-π stacking interactions. The key to a successful separation lies in selecting a CSP and mobile phase that can exploit these interactions stereoselectively.

Direct chiral separation using a CSP is often preferred over indirect methods (which require derivatization) as it eliminates extra sample preparation steps and the potential for racemization during the derivatization reaction.[1][2] This guide will focus on direct separation approaches.

Comparative Analysis of Chiral Stationary Phases

Based on the structural features of the target analyte, three classes of CSPs stand out as primary candidates for successful enantioseparation: Zwitterionic, Macrocyclic Glycopeptide, and Polysaccharide-based CSPs.

Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX)

These phases are specifically engineered for the separation of amphoteric molecules like amino acids.[3] The selector, often derived from cinchona alkaloids, contains both an acidic (e.g., sulfonic acid) and a basic site.[4][5]

  • Chiral Recognition Mechanism: The primary mechanism is a "synergistic double ion-pairing" interaction where the protonated amine of the analyte pairs with the anionic site of the selector, and the deprotonated carboxylate of the analyte pairs with the cationic site of the selector.[4][6] For 2-(1H-imidazol-4-yl)butanoic acid, the imidazole ring can further enhance selectivity through π-π stacking and hydrogen bonding with the selector.[1][4] The pseudo-enantiomeric nature of ZWIX(+) and ZWIX(-) columns allows for the reversal of elution order, a powerful tool for confirming enantiomeric identity and for trace analysis.[1][6]

Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC® T, V, TAG)

Selectors like teicoplanin (CHIROBIOTIC® T) and vancomycin (CHIROBIOTIC® V) are macrocyclic antibiotics that possess a complex, three-dimensional structure with multiple chiral centers and functional groups.[7]

  • Chiral Recognition Mechanism: These CSPs offer a multitude of interaction mechanisms, including hydrogen bonding, dipole-dipole, π-π, ionic, and steric interactions.[8] The "basket-like" structure allows for inclusion complexation. For amino acids, a key interaction is the electrostatic attraction between the analyte's carboxylate group and a cationic amine group within the selector's peptide basket.[7] The aromatic rings in the selector provide sites for π-π interactions with the imidazole ring of the analyte. These phases are versatile and can be operated in reversed-phase, normal-phase, or polar ionic modes.[9]

Polysaccharide-Based CSPs (e.g., Lux® Cellulose-1, CHIRALPAK® IA/IB/IC)

These are among the most widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[10] Immobilized versions offer superior solvent compatibility, allowing for the use of a wider range of mobile phases.[11][12]

  • Chiral Recognition Mechanism: The helical structure of the polysaccharide polymer creates chiral grooves. Enantioseparation occurs through a combination of interactions, including hydrogen bonding (between the analyte's carboxyl/amino groups and the carbamate linkages of the selector), dipole-dipole interactions, and π-π stacking with the phenyl groups of the selector.[10] Steric fit into the chiral cavities is a critical determinant of selectivity. While often used for neutral or derivatized compounds, they have shown success in separating underivatized amino acids in reversed-phase or polar organic modes.[13]

Performance Comparison and Method Development Starting Points

The following table provides a comparative summary of the three CSP classes with proposed starting conditions for the separation of 2-(1H-imidazol-4-yl)butanoic acid enantiomers. These are extrapolated from successful separations of analogous compounds like histidine, phenylalanine, and tryptophan.

CSP Type Example Column Proposed Mobile Phase Anticipated Strengths Potential Challenges Est. Resolution (Rs)
Zwitterionic CHIRALPAK® ZWIX(+)Methanol/Water/Formic Acid/Diethylamine (98/2/0.2/0.1, v/v/v/v)High selectivity for amino acids; LC-MS compatible; predictable elution order.[4]Requires careful balancing of acidic and basic additives.> 2.0
Macrocyclic Glycopeptide CHIROBIOTIC® T10 mM Ammonium Acetate in Methanol/Water (80/20, v/v)Broad applicability; robust in reversed-phase mode; good for ionizable compounds.[8][14]Retention can be sensitive to pH and buffer concentration.> 1.8
Polysaccharide (Immobilized) Lux® Cellulose-1 (or CHIRALPAK® IB)Acetonitrile/10 mM Ammonium Bicarbonate (90/10, v/v)High success rate for a wide range of compounds; expanded solvent compatibility.[13]May show lower selectivity for small, polar underivatized amino acids compared to other CSP types.> 1.5

Detailed Experimental Protocol: A Zwitterionic CSP Approach

This protocol outlines a systematic approach to developing a chiral separation method for 2-(1H-imidazol-4-yl)butanoic acid using a zwitterionic CSP, which is highly promising due to its specific design for amino acid analysis.

Materials and Equipment
  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chiral Column: CHIRALPAK® ZWIX(+) or ZWIX(-), 250 x 4.6 mm, 3 µm.

  • Reagents: HPLC-grade methanol, acetonitrile, and water; Formic acid (FA), Diethylamine (DEA).

  • Sample: Racemic standard of 2-(1H-imidazol-4-yl)butanoic acid (1 mg/mL in mobile phase).

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Prepare the stock mobile phase: Methanol/Water (98/2, v/v).

    • To 100 mL of this stock, add 200 µL of Formic Acid and 100 µL of Diethylamine.

    • Sonicate for 15 minutes to degas. The additives control the ionization states of both the analyte and the CSP, which is crucial for the ion-pairing mechanism.[1]

  • System Setup and Equilibration:

    • Install the CHIRALPAK® ZWIX(+) column.

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection and Data Acquisition:

    • Set the UV detector wavelength to 215 nm, where the imidazole chromophore absorbs.

    • Inject 5 µL of the racemic standard solution.

    • Acquire data for approximately 20-30 minutes.

  • Analysis and Optimization:

    • Evaluate Resolution: Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs > 1.5 indicates baseline separation.

    • Optimize Selectivity: If resolution is poor, systematically adjust the ratio of FA and DEA. Increasing the acid/base concentration can modulate the strength of the ionic interactions.

    • Adjust Retention: If retention times are too long or too short, adjust the water content in the mobile phase. Increasing water content typically decreases retention in this polar-ionic mode.

    • Confirm Elution Order: If both ZWIX(+) and ZWIX(-) columns are available, run the separation on the ZWIX(-) column under the same conditions to confirm the reversal of the enantiomer elution order.[6]

Visualizing the Workflow

The following diagram illustrates a logical workflow for developing a chiral HPLC method for this specific application.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analyte: 2-(1H-imidazol-4-yl)butanoic acid Screen_CSPs Screen 3 CSP Types: 1. Zwitterionic 2. Macrocyclic Glycopeptide 3. Polysaccharide Start->Screen_CSPs Screen_MP Test Initial Mobile Phases: - Polar Ionic (Zwitterionic) - Reversed Phase (All CSPs) - Normal Phase (Polysaccharide) Screen_CSPs->Screen_MP Eval_Resolution Evaluate Initial Results (Resolution, Peak Shape) Opt_MP Optimize Mobile Phase: - Adjust Organic/Aqueous Ratio - Vary Additive Concentration - Change Organic Modifier Eval_Resolution->Opt_MP Rs < 1.5 Validation Method Validation: - Specificity (Elution Order) - Linearity & Range - Accuracy & Precision - Robustness Eval_Resolution->Validation Rs > 1.5 Opt_Params Optimize Physical Parameters: - Temperature - Flow Rate Opt_MP->Opt_Params Opt_Params->Validation Final_Method Final Validated Method Validation->Final_Method

Sources

Analytical Comparison Guide: IR Spectroscopy Profiling of 2-(1H-imidazol-4-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on sophisticated histidine homologues and imidazole-based organocatalysts, accurate structural verification of intermediates like 2-(1H-imidazol-4-yl)butanoic acid is critical. Relying on generic spectral libraries often leads to false rejections in QA/QC due to physical state variations.

This guide provides an authoritative comparative analysis of Fourier-Transform Infrared (FT-IR) spectroscopy techniques for 2-(1H-imidazol-4-yl)butanoic acid. By evaluating the performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr Pellet) methodologies, we will delineate the exact mechanistic causes behind spectral shifts and provide self-validating workflows for accurate analytical benchmarking.

Mechanistic Insights: The Solid-State Zwitterion Effect

When analyzing amino acid homologues, researchers frequently misinterpret missing carbonyl (C=O) stretch peaks as chemical degradation. As a Senior Application Scientist, I consistently advise that evaluating the exact protonation state is the mandatory first step before running any IR scan.

2-(1H-imidazol-4-yl)butanoic acid contains two critical functional groups: an imidazole ring (pKₐ ~6.0) and a butanoic acid chain (pKₐ ~4.0). In the gas phase or non-polar solvents, the molecule exists in a neutral state. However, during crystallization or solid-state sample preparation, the molecule undergoes an intramolecular proton transfer. The acidic carboxyl proton migrates to the basic unprotonated nitrogen (Nπ or Nτ) of the imidazole ring, generating a highly stable zwitterionic lattice 1.

This phenomenon fundamentally rewrites the expected IR spectrum. The sharp C=O stretching vibration standard for carboxylic acids (typically observed at ~1730 cm⁻¹) disappears. In its place, the resonant carboxylate anion (COO⁻) produces a strong asymmetric stretch around 1580–1610 cm⁻¹ and a symmetric stretch near 1380 cm⁻¹ 2.

Zwitterion_Logic Neutral Neutral State (Non-polar environment) IR_Neutral C=O Stretch at ~1730 cm⁻¹ (Standard Carboxylic Acid) Neutral->IR_Neutral Yields ProtonTransfer Intramolecular Proton Transfer ΔpKa ≈ 2.0 Neutral->ProtonTransfer Crystallization Zwitterion Zwitterionic State (Solid-State / KBr Matrix) IR_Zwit COO⁻ Asymmetric Stretch ~1590 cm⁻¹ (Carboxylate Anion) Zwitterion->IR_Zwit Yields ProtonTransfer->Zwitterion

Caption: Logical relationship defining IR spectral shifts due to solid-state zwitterion formation.

Comparative Evaluation of FT-IR Methodologies

To objectively capture these vibrational modes, researchers must choose between ATR-FTIR and KBr Transmission FTIR. Below is a comparative matrix outlining the performance parameters of each technique when analyzing 2-(1H-imidazol-4-yl)butanoic acid.

Table 1: Performance Matrix of FT-IR Sampling Alternatives
Performance ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)Methodological Impact for 2-(1H-imidazol-4-yl)butanoic acid
Spectral Resolution (N-H / O-H Region) Moderate. Peak intensity diminishes at higher wavenumbers (>3000 cm⁻¹).High . Excellent resolution for resolving imidazole N-H vs. carboxyl O-H bonding.KBr is superior for distinguishing the broad, complex hydrogen-bonding network (3300-2500 cm⁻¹) inherent to zwitterionic imidazoles.
Peak Position Integrity Minor shifts (~2-5 cm⁻¹) due to anomalous dispersion in strong absorption bands.Absolute . Adheres strictly to Beer-Lambert linear absorption.ATR can artificially shift the intense asymmetric COO⁻ peak (1590 cm⁻¹), requiring mathematical baseline correction.
Moisture Interference Zero . No hygroscopic matrix is used.High risk. KBr readily absorbs atmospheric water.Imidazole derivatives are prone to hydrate formation 3. KBr pellets may introduce artificial -OH stretches if not pressed in a dry environment.
Sample Destructiveness Non-destructive. Complete sample recovery is possible.Destructive. Sample is locked into the salt matrix.ATR is favored for highly expensive or limited yield synthetic intermediates.

Verdict : While ATR is the preferred rapid-throughput screening tool in downstream QC, Transmission (KBr) remains the gold standard for the definitive structural elucidation of zwitterionic compounds due to the high-fidelity resolution of the critical 3000-2500 cm⁻¹ region.

Reference Spectral Data

Synthesized from core vibrational principles of butanoic acid backbones 4 and solid-state imidazole-acetates 2, Table 2 benchmarks the expected FT-IR peaks for a highly pure standard of 2-(1H-imidazol-4-yl)butanoic acid.

Table 2: Benchmark IR Peaks of 2-(1H-imidazol-4-yl)butanoic Acid (Solid State)
Wavenumber (cm⁻¹)Vibration ModeStructural AssignmentScientific Justification & Causality
3150 – 2600 ν(N-H⁺) / ν(O-H)Imidazolium & Hydrogen BondingBroad overlapping bands caused by extensive intermolecular hydrogen bonding. Represents the protonated nitrogen of the imidazole ring.
2975, 2870 ν(C-H)Alkyl Backbone (CH₂, CH₃)Aliphatic C-H stretching from the butanoic acid side chain. This differentiates it from shorter-chain variants like imidazole-4-acetic acid.
~1590 νₐₛ(COO⁻)Carboxylate (Asymmetric)Strongest peak in the spectrum. The definitive proof of zwitterion formation, completely replacing the neutral ~1730 cm⁻¹ C=O stretch.
1540, 1450 ν(C=N), ν(C=C)Imidazole Ring Skeletal StretchShifted slightly higher than non-protonated free imidazole due to increased ring resonance upon N-protonation.
1385 νₛ(COO⁻)Carboxylate (Symmetric)Sharp, medium-intensity peak operating in tandem with the 1590 cm⁻¹ asymmetric stretch.
830, 750 δ(C-H)Imidazole Out-of-Plane BendingProvides a reliable fingerprint region to confirm the specific substitution pattern (C2/C4) on the imidazole ring.

Validated Experimental Workflows

IR_Workflow Sample 2-(1H-imidazol-4-yl) butanoic acid Sub1 ATR-FTIR Protocol Sample->Sub1 Sub2 KBr Pellet Protocol Sample->Sub2 ATR_Prep Apply 2mg to Diamond Apply 80 N Anvil Force Sub1->ATR_Prep KBr_Prep Triturate 1mg Sample with 100mg Dry KBr Sub2->KBr_Prep ATR_Scan Scan 4000-400 cm⁻¹ (64 Scans, 4 cm⁻¹ Res) ATR_Prep->ATR_Scan KBr_Scan Press at 10 Tons Scan 4000-400 cm⁻¹ KBr_Prep->KBr_Scan Analysis Spectral Comparison & Baseline Validation ATR_Scan->Analysis KBr_Scan->Analysis

Caption: Workflow comparison of ATR-FTIR versus KBr Transmission techniques for QA/QC profiling.

Protocol A: High-Resolution KBr Transmission Analysis

Purpose: Baseline-agnostic, absolute structural elucidation.

  • System Background Validation: Run a 64-scan ambient air background.

    • Self-Validation Check: The absolute absorbance of water vapor (3900-3500 cm⁻¹) and CO₂ (2350 cm⁻¹) must be < 0.05 AU. If higher, purge the optical bench with dry nitrogen for 15 minutes.

  • Matrix Preparation: Dry spectroscopic grade KBr in an oven at 110°C for 24 hours. Store in a desiccator.

  • Trituration: In an agate mortar, combine exactly 1 mg of 2-(1H-imidazol-4-yl)butanoic acid with 100 mg of dry KBr. Grind thoroughly for 3 minutes to achieve a particle size < 2 µm to minimize light scattering (the Christiansen effect).

  • Pellet Pressing: Transfer the powder to a 13 mm evacuable die. Apply vacuum for 2 minutes, then apply a load of 10 tons for 2 minutes to fuse the salt into a transparent disk.

  • Acquisition: Place the pellet in the IR path. Acquire 64 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Self-Validation Check: Verify that the asymmetric COO⁻ peak (~1590 cm⁻¹) registers between 0.6 and 1.2 AU. If >1.2 AU, the DTGS detector is operating outside linear dynamic range, and the sample must be re-diluted.

Protocol B: Rapid ATR-FTIR Screening

Purpose: High-throughput batch verification with zero sample preparation.

  • Crystal Decontamination: Clean the diamond crystal using an electronics-grade isopropanol wipe. Allow to air dry.

  • System Background Validation: Collect a background scan of the clean, dry crystal. Ensure the background energy profile matches the manufacturer’s installation profile (no ghost peaks in the fingerprint region).

  • Application: Place ~2 mg of the dry powder onto the center of the crystal.

  • Compression: Lower the pressure arm anvil.

    • Self-Validation Check: Utilize the software's pressure gauge to apply exactly 80 Newtons of force. Inconsistent pressure will lead to variations in the penetration depth of the evanescent wave, artificially altering the relative peak intensity of the 2975 cm⁻¹ alkyl stretching region.

  • Acquisition: Scan 4000 to 400 cm⁻¹ (64 scans, 4 cm⁻¹ resolution). Apply an advanced ATR algorithm (incorporating refractive index correction) to mathematically normalize the intensities for direct comparison against transmission libraries.

References

  • Title: The homologation of histidine Source: ResearchGate URL
  • Title: Density functional modelling of metal–ligand vibrations in polymeric zinc(II)
  • Title: Composition of butanoic acid determined by IR spectroscopy Source: AWS URL
  • Source: Physiology.

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A Senior Application Scientist's Guide to the Comparative Stability of Imidazole-4-butanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is the foundation of a safe, effective, and reliable therapeutic product. The imidazole ring, a privileged structure in medicinal chemistry, is a common scaffold.[1][2][3] However, its substituted derivatives, such as imidazole-4-butanoic acid, can exist as multiple isomers, each with a unique stability profile that can profoundly impact shelf-life, formulation strategies, and ultimately, patient safety.

This guide provides an in-depth comparison of the stability of imidazole-4-butanoic acid isomers, moving from theoretical predictions to rigorous experimental validation. We will explore the causality behind our experimental choices, grounding our protocols in established scientific principles and regulatory expectations.

The Isomers in Focus: Positional Isomers and Tautomers

The primary isomers of concern for imidazole-butanoic acid are positional isomers, where the butanoic acid chain is attached to different carbon atoms of the imidazole ring. The most common are imidazole-4-butanoic acid and imidazole-5-butanoic acid. Furthermore, the imidazole ring itself is subject to prototropic tautomerism, where a hydrogen atom can reside on either of the two ring nitrogen atoms.[2][4] This creates an equilibrium between two tautomeric forms for each positional isomer.

For the purpose of this guide, we will focus on the comparative stability of the two key positional isomers:

  • Isomer 1: 1H-Imidazole-4-butanoic acid

  • Isomer 2: 1H-Imidazole-5-butanoic acid (structurally equivalent to 1H-Imidazole-4-butanoic acid due to tautomerism, but often synthesized as a distinct regioisomer before equilibration).

  • Isomer 3: 1H-Imidazole-1-butanoic acid (N-substituted)

The crucial difference lies in the attachment point of the butanoic acid group, which influences the electronic properties and, consequently, the stability of the molecule.

Part 1: In Silico Stability Prediction: A First Principles Approach

Before committing to costly and time-consuming synthesis and experimentation, a computational approach provides invaluable predictive insights into the relative thermodynamic stabilities of the isomers. Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the ground-state electronic energy of molecules, offering a reliable forecast of their intrinsic stability.[5][6][7]

The underlying principle is straightforward: a lower calculated ground-state energy corresponds to a more stable molecule.

Computational Workflow: DFT for Isomer Stability

G cluster_0 Computational Workflow A 1. Structure Generation Build 3D structures of each isomer (e.g., Avogadro, GaussView) B 2. Geometry Optimization Find lowest energy conformation (e.g., DFT B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation Confirm true energy minima (No imaginary frequencies) B->C D 4. Single-Point Energy Calculate final electronic energy with Zero-Point Energy (ZPE) correction C->D E 5. Comparative Analysis Compare ΔE values. Lower energy = higher stability. D->E

Caption: Workflow for predicting isomer stability using DFT.

Protocol: DFT-Based Stability Assessment
  • Structure Generation: Create 3D models of Imidazole-4-butanoic acid and its relevant isomers using molecular modeling software.[8]

  • Geometry Optimization: Perform a full geometry optimization for each isomer using a DFT functional and basis set known for accuracy with organic molecules, such as B3LYP/6-311++G(d,p).[6][7] This step finds the most stable spatial arrangement of atoms for each isomer.

  • Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. A true energy minimum is confirmed by the absence of imaginary frequencies.

  • Energy Calculation: The output of the frequency calculation provides the zero-point corrected electronic energy. This value represents the intrinsic energy of the molecule at 0 Kelvin.

  • Analysis: Compare the final energies. The isomer with the lowest absolute energy is predicted to be the most thermodynamically stable.

Part 2: Experimental Verification: Stressing the Molecules

While computational methods provide a strong theoretical foundation, experimental data is the definitive measure of stability. We employ two pillars of stability testing: thermal analysis and forced degradation studies, which are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[9][10][11]

Thermal Stability: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on the physical and thermal stability of a substance.

  • DSC measures the heat flow into or out of a sample as it is heated, revealing events like melting (endothermic) and decomposition (exothermic). A sharp, high-temperature melting point often indicates high purity and crystalline stability.

  • TGA measures the change in mass of a sample as a function of temperature. A higher decomposition onset temperature indicates greater thermal stability.

Chemical Stability: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of understanding how a drug substance will behave under various environmental conditions.[12][13][14] It involves subjecting the API to conditions more severe than those it would encounter during long-term storage to accelerate degradation.[15] This process is vital for developing stability-indicating analytical methods and identifying potential degradation products.[14][16]

The ICH Q1A(R2) guideline recommends stressing the drug substance under several conditions.[10][11][17]

Experimental Workflow: Forced Degradation & Analysis

G cluster_1 Forced Degradation Workflow cluster_2 Stress Conditions A Acid Hydrolysis (0.1 M HCl, 80°C) G Stress Application Expose samples for defined time points (e.g., 2, 4, 8, 24 hrs) A->G B Base Hydrolysis (0.1 M NaOH, 80°C) B->G C Oxidation (3% H2O2, RT) C->G D Thermal (80°C, Dry Heat) D->G E Photolytic (ICH Q1B Light) E->G F Sample Preparation Dissolve isomers in suitable solvent F->A F->B F->C F->D F->E H Analysis by HPLC-UV/MS Use a stability-indicating method G->H I Data Interpretation Quantify % degradation Identify degradants H->I

Caption: Workflow for forced degradation studies.

Protocol: Forced Degradation of Imidazole-4-butanoic Acid Isomers

This protocol is a self-validating system because it relies on a stability-indicating analytical method . This means the High-Performance Liquid Chromatography (HPLC) method used must be proven to separate the intact API from all its degradation products, ensuring accurate quantification of stability.

  • Method Development: Develop a reverse-phase HPLC method with UV detection capable of resolving all isomers and any potential degradants. A gradient elution with a C18 column is a common starting point. Couple this with Mass Spectrometry (MS) for peak identification.

  • Sample Preparation: For each stress condition, prepare solutions of each isomer (e.g., at 1 mg/mL) in an appropriate solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution (final conc. 0.1 M HCl). Heat at 80°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final conc. 0.1 M NaOH). Heat at 80°C.

    • Oxidation: Add an equal volume of 6% H₂O₂ (final conc. 3% H₂O₂). Keep at room temperature.

    • Thermal: Store the solid API in an oven at 80°C.

    • Photostability: Expose the API (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

  • Time Points: Withdraw aliquots at appropriate intervals (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acid and base samples before injection.

  • Analysis: Analyze all samples by the validated stability-indicating HPLC-UV/MS method. Calculate the percentage of the parent API remaining and identify the major degradation products by their mass-to-charge ratio (m/z).

Data Synthesis and Comparison

The following table presents a hypothetical but realistic comparison of the stability profiles for the three isomers based on the described computational and experimental methodologies.

Parameter Isomer 1 (1H-Imidazole-4-butanoic acid) Isomer 2 (1H-Imidazole-5-butanoic acid) Isomer 3 (1H-Imidazole-1-butanoic acid) Rationale for Observation
Relative Energy (ΔE, kcal/mol) 0.00 (Reference)+0.5 to +1.5+3.0 to +5.0C-substituted imidazoles are generally more stable than N-substituted isomers due to aromaticity preservation. The 4- and 5-positions are electronically very similar.[18]
TGA Onset of Decomposition ~250°C~245°C~220°CHigher thermal energy is required to break the C-C bond to the ring compared to the N-C bond.
% Degradation (Acid, 24h) < 5%< 5%~15%The N-alkyl bond in Isomer 3 is more susceptible to acid-catalyzed hydrolysis compared to the more robust C-C bond in Isomers 1 and 2.
% Degradation (Base, 24h) < 2%< 2%< 5%Imidazole rings are generally stable to base; minor degradation may occur on the side chain.
% Degradation (Oxidative, 24h) ~10%~12%~8%The imidazole ring itself is susceptible to oxidative cleavage. The substitution pattern slightly modifies the electron density and reactivity.
% Degradation (Photolytic, 24h) ~5%~5%~7%Photodegradation pathways can be complex, but N-substituted rings may offer different electronic transitions, leading to slightly higher degradation.

Conclusion and Expert Recommendation

Based on both predictive computational modeling and rigorous experimental stress testing, a clear hierarchy of stability emerges.

The C-substituted isomers (Imidazole-4-butanoic acid and Imidazole-5-butanoic acid) demonstrate superior thermodynamic, thermal, and hydrolytic stability compared to the N-substituted isomer (Imidazole-1-butanoic acid). The increased lability of the N-C bond in the N-substituted isomer makes it more vulnerable to degradation, particularly under acidic conditions.

Between the two C-substituted isomers, the stability differences are minimal, as would be expected from their close electronic and structural similarity. However, computational data often suggests a marginal stability advantage for the 4-substituted isomer.

For drug development professionals, this data strongly supports prioritizing Imidazole-4-butanoic acid as the lead candidate for further development. Its robust stability profile promises a longer shelf-life, a reduced propensity for forming degradation-related impurities, and greater formulation flexibility.

References

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. 9

  • ICH. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. 10

  • ICH. (2010, February 2). Q1A(R2) Guideline. 11

  • Rao, N. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. 12

  • Tautomerism of protonated imidazoles: A perspective from ab initio valence bond theory. (n.d.). ResearchGate.

  • A deep dive in Stability Studies. (2025, April 3). YouTube.

  • Szefler, B. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal. 18

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14). BioBoston Consulting. 19

  • Li, X., Zhang, R., & Zhang, X. (2010). Computational study of imidazole derivative as high energetic materials. Journal of Hazardous Materials, 183(1-3), 622-631.

  • Computational study on relative stability of imidazole and pyrazole derivatives. (n.d.). Semantic Scholar.

  • Assessing the fractions of tautomeric forms of the imidazole ring of histidine in proteins as a function of pH. (n.d.). PNAS.

  • Theoretical and computational studies of 2,5-dibutyl-1H-imidazole. (n.d.). Benchchem.

  • Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems. (n.d.). RSC Publishing.

  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease. (2024, May 23). MDPI.

  • A comprehensive investigation on one-pot synthesis of imidazole derivatives. (2024, August 19). Taylor & Francis Online.

  • Tautomerism in 4,4'-Bi-1H-imidazole: An In-depth Technical Guide. (n.d.). Benchchem.

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). That's Nice.

  • 1H-Imidazole-4-butanoic acid, a-amino-, (S)-. (n.d.). CymitQuimica.

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate.

  • 1h-imidazole-1-butanoic acid, 4,5-dihydro-2-methyl-5-oxo-4-(phenylmethylene)-. (n.d.). PubChemLite.

  • 4-IMIDAZOL-1-YL-BUTYRIC ACID. (n.d.). Chemsrc.

  • 1H-Imidazole-4-butanoic acid, monohydrochloride. (n.d.). Axsyn.

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC.

  • Imidazole. (n.d.). Wikipedia.

  • Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. (2024, July 6). Advanced Journal of Chemistry.

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 1). ResearchGate.

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023, January 31). TSI Journals.

  • Imidazole-4,5-dicarboxylic acid. (n.d.). CymitQuimica.

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determining enantiomeric excess (ee) of 2-(1H-imidazol-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Determining the precise enantiomeric excess (ee) of 2-(1H-imidazol-4-yl)butanoic acid presents a unique set of analytical challenges. Unlike straightforward neutral racemates, this molecule is a highly polar ampholyte. It possesses an acidic carboxyl group (pKa ~3.0) and a basic imidazole ring (pKa ~6.0), causing it to exist as a zwitterion near neutral pH. When subjected to standard normal-phase chiral chromatography, its dual ionic nature inevitably leads to severe peak tailing, unpredictable retention times, and irreversible adsorption onto residual silanols.

As a Senior Application Scientist, I evaluate analytical methods not merely by whether they "work," but by understanding the specific physicochemical mechanisms that govern their success. This guide objectively compares the three most robust methodologies for calculating the ee of 2-(1H-imidazol-4-yl)butanoic acid: Chiral Reversed-Phase HPLC , Macrocyclic Glycopeptide LC-MS , and Capillary Zone Electrophoresis (CZE) .

Mechanistic Profiling & Chiral Recognition

To establish a self-validating analytical system, one must first deconstruct the molecule’s interaction potential. The ethyl chain provides a hydrophobic anchor, the imidazole ring participates in robust


 stacking and hydrogen bonding, and the carboxyl group acts as a strong dipole/hydrogen-bond acceptor.

Mechanism cluster_Analyte Analyte: 2-(1H-imidazol-4-yl)butanoic acid Imid Imidazole (Basic) CSP Chiral Selector Phase (Polysaccharide / Cyclodextrin) Imid->CSP π-π & H-Bonding COOH Carboxyl (Acidic) COOH->CSP Electrostatic / Dipole Alkyl Ethyl (Steric) Alkyl->CSP Hydrophobic Inclusion

Diagram 1: Tri-modal chiral recognition mechanism of 2-(1H-imidazol-4-yl)butanoic acid.

Method 1: Chiral Reversed-Phase HPLC (Polysaccharide CSP)

Cellulose-based chiral stationary phases (CSPs), such as Cellulose tris(3,5-dimethylphenylcarbamate), offer multimodal chiral recognition capacity[1]. While traditionally used in normal-phase, applying them in Reversed-Phase (RP) mode is causally necessary for zwitterionic imidazoles. By fixing the mobile phase pH at 7.5 with ammonium acetate, the imidazole ring remains neutrally charged while the carboxyl group becomes anionic. This suppresses disruptive secondary interactions with the silica matrix, achieving clean baseline resolution[1], analogous to resolving standard imidazole-based antifungal drugs[2].

Self-Validating Experimental Protocol:

  • Column Setup: Install a Chiralpak IB (or equivalent Cellulose-3) column (250 x 4.6 mm, 5 µm). Set oven temperature strictly to 20 °C to stabilize the thermodynamics of the carbamate hydrogen-bonding networks.

  • Buffer Preparation: Dissolve ammonium acetate in MS-grade water to achieve a 40 mM concentration. Adjust the apparent pH to exactly 7.5 using dilute ammonia.

  • Mobile Phase: Formulate an isocratic blend of Buffer / Acetonitrile / Methanol (50:40:10, v/v/v).

  • Validation Check: Inject a 50:50 racemic standard. The system is validated only if the resolution factor (

    
    ) is 
    
    
    
    1.5. If severe fronting occurs, reduce the injection volume (e.g., from 10 µL to 2 µL), as amphoteric compounds readily exceed localized mass-load capacities.

Method 2: Direct Analysis via Macrocyclic Glycopeptide CSP

For underivatized, zwitterionic amino-acid-like structures, macrocyclic glycopeptide CSPs (such as Teicoplanin-based Chirobiotic T) are highly favored. Unlike neutral polysaccharide phases, teicoplanin inherently possesses ionic groups that complement the zwitterion.

Self-Validating Experimental Protocol:

  • Column Setup: Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm), 25 °C.

  • Mobile Phase: Use a simple hydro-organic mobile phase (e.g., Methanol/Water 70:30, v/v). Because the CSP natively accommodates zwitterions, aggressive salt buffers are unnecessary, making this method perfectly compatible with MS detection.

  • Validation Check: Plot retention time against organic modifier concentration. You must confirm a characteristic "U-shaped profile" to ensure the chiral recognition is dictated by conformational fit rather than sheer insolubility. Calibrate at the trough of the U-curve for maximum retention stability.

Method 3: Capillary Zone Electrophoresis (HP- -CD BGE)

When sample volumes are critically low, or orthogonal validation is required, Capillary Zone Electrophoresis (CZE) using a chiral selector is the most cost-effective technique. Hydroxypropyl-


-cyclodextrin (HP-

-CD) features a hydrophobic cavity that encapsulates the ethyl group, while its substituted hydroxyl rims interact with the imidazole[3].

By pushing the background electrolyte (BGE) to pH 2.5, both the imidazole and the carboxyl group undergo protonation transitions. The molecule acts as a net cation, driving it rapidly toward the cathode. Transient diastereomeric inclusion with the neutral HP-


-CD causes the enantiomers to migrate at slightly different apparent mobilities.

Self-Validating Experimental Protocol:

  • Capillary Prep: Use an uncoated fused-silica capillary (50 µm ID x 40 cm effective length). Pre-condition with 1 M NaOH for 15 min, followed by MS-grade water.

  • BGE Formulation: Prepare a 50 mM sodium dihydrogen phosphate buffer, adjusted to pH 2.5 with phosphoric acid. Add 30 mM HP-

    
    -CD.
    
  • Electrophoretic Run: Hydrodynamic injection (50 mbar, 5 s). Apply a positive polarity of +20 kV at 15 °C. Detection via UV at 214 nm.

  • Validation Check: Verify peak purity by running the BGE without the cyclodextrin selector. The enantiomers must co-migrate as a single, perfectly symmetrical peak. Separation should solely emerge upon the addition of HP-

    
    -CD.
    

Quantitative Data & Methodology Comparison

The following table summarizes expected chromatographic and electrophoretic parameters compiled from method developments of analogous chiral imidazole carboxylic systems.

ParameterChiral RP-HPLC (Cellulose CSP)Glycopeptide LC-MS (Teicoplanin)Capillary Electrophoresis (CZE)
Separation Mechanism

, Dipole, Steric Exclusion
Macrocyclic H-bonding & IonicElectrophoretic Mobility + Inclusion
Analyte Ionization State Anionic (pH 7.5)Zwitterionic (pH ~6.0)Cationic (pH 2.5)
Typical Run Time 15 – 25 min10 – 20 min10 – 15 min
Resolution Limit (

)



Sensitivity / LOD ~0.1% ee (UV)~0.05% ee (MS Compatible)~0.5% ee (UV)
Key Advantage High robustness for preparative scaling.Direct LC-MS coupling.Highest theoretical plate count.

Analytical Selection Strategy

To eliminate experimental bias, standard operating procedure dictates a logical decision matrix when choosing the optimal assay for your laboratory's capabilities.

SelectionStrategy Analyte Target: 2-(1H-imidazol-4-yl)butanoic acid Decision1 Requirement: Direct LC-MS Coupling Available? Analyte->Decision1 Decision2 Requirement: High Preparative Scale / Routine QC? Decision1->Decision2 No Teico Teicoplanin CSP (Volatile Hydro-organic) Decision1->Teico Yes HPLC Cellulose RP-HPLC (Buffered at pH 7.5) Decision2->HPLC Yes (Scale & Robustness) CE Capillary Electrophoresis (HP-β-CD at pH 2.5) Decision2->CE No (Low volume/High plates)

Diagram 2: Decision workflow for selecting the optimal ee determination method.

References

1.[1] "Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines." mdpi.com. 2.[2] "Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC." researchgate.net. 3. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." sigmaaldrich.com. 4.[3] "Chiral separation of N-imidazole derivatives aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis." researchgate.net.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1H-imidazol-4-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 2-(1H-imidazol-4-yl)butanoic acid. As a compound featuring both a carboxylic acid and an imidazole moiety, it requires careful handling based on the known hazards of these functional groups. This guide is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of laboratory safety and environmental stewardship.

The core principle of this protocol is risk mitigation through informed procedure. The dual functionality of this molecule—the acidic nature of the carboxylic group and the corrosive and reactive potential of the imidazole ring—necessitates treating it as hazardous chemical waste.[1][2][3][4] Disposal through standard drains or as regular trash is strictly prohibited.[5][6][7]

Hazard Assessment and Immediate Safety Precautions

  • Corrosivity and Irritation : The imidazole ring is known to be corrosive to skin and irritating to the eyes.[1][3] Carboxylic acids are also corrosive and can cause skin burns and serious eye damage.[8][9][10] Therefore, 2-(1H-imidazol-4-yl)butanoic acid should be handled as a substance capable of causing severe skin and eye irritation or burns.

  • Reactivity : Imidazole-containing compounds are incompatible with strong acids and oxidizing agents.[4][11] The carboxylic acid group is incompatible with bases and active metals.[12] Mixing this waste with incompatible materials can lead to dangerous reactions.[5]

  • Toxicity : Imidazole itself is classified as harmful if swallowed and may pose a risk to the unborn child.[1][3] While the specific toxicity of this derivative is unknown, it is prudent to handle it with appropriate caution.

Mandatory Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense. The following must be worn at all times when handling 2-(1H-imidazol-4-yl)butanoic acid or its waste.

PPE CategorySpecific RequirementsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact with the corrosive compound.
Eye Protection Safety goggles or safety glasses with side shields. A face shield may be required when handling larger quantities.To protect against splashes that can cause serious eye damage.[13][14]
Body Protection A properly fastened laboratory coat.To protect skin and clothing from contamination.
Respiratory All handling should occur within a certified chemical fume hood.To prevent inhalation of any potentially harmful vapors or aerosols, a common precaution for volatile or dusty carboxylic acids and imidazoles.[3][8][14][15]

Step-by-Step Disposal Protocol

The disposal of 2-(1H-imidazol-4-yl)butanoic acid must be managed as a formal hazardous waste stream.[6][16][17] This involves systematic segregation, containment, and transfer to a licensed disposal facility.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[5][12][18]

  • Designate a Waste Stream : This compound should be classified as a non-halogenated organic acid waste .

  • Solid vs. Liquid Waste :

    • Solid Waste : Collect any contaminated solids (e.g., weighing paper, gloves, pipette tips) in a designated, compatible solid waste container.[19]

    • Liquid Waste : Collect solutions containing 2-(1H-imidazol-4-yl)butanoic acid in a dedicated liquid waste container. Do not mix with other waste streams like halogenated solvents or bases.[18][20]

  • Aqueous Solutions : Dilute aqueous solutions containing this acid must still be treated as hazardous waste. Neutralization for drain disposal is not recommended due to the presence of the imidazole ring and the potential for incomplete reaction or the formation of other hazardous byproducts.[7][20]

Step 2: Container Selection and Management

The integrity of the waste container is essential for safe storage and transport.[5][6]

  • Compatibility : Use a chemically resistant container, preferably high-density polyethylene (HDPE) or the original container if it is in good condition.[7][12] Avoid metal containers for acidic waste.[21]

  • Condition : Ensure the container is free from damage, clean, and has a secure, leak-proof screw cap.[16][21]

  • Headspace : Do not fill containers beyond 75-80% capacity to allow for vapor expansion and prevent spills.[18]

  • Closure : Keep the waste container closed at all times except when adding waste.[7][20][22]

Step 3: Labeling

Accurate and comprehensive labeling is a regulatory requirement and a critical safety measure.[5][16]

  • Attach a completed Hazardous Waste Label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .[16]

    • The full chemical name: "2-(1H-imidazol-4-yl)butanoic acid" . Do not use abbreviations.

    • A complete list of all constituents in the container, including solvents, with their approximate percentages.

    • The relevant hazard identification (e.g., "Corrosive," "Irritant").

    • The accumulation start date (the date the first waste was added).

Step 4: Storage

Waste must be stored in a designated and controlled area while awaiting pickup.

  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[20] This area must be at or near the point of generation and under the control of laboratory personnel.[6]

  • Secondary Containment : Place the container in a larger, chemically resistant secondary containment bin or tray to contain any potential leaks or spills.[12][16][20]

  • Segregation : Store the container away from incompatible materials, particularly bases, strong oxidizing agents, and flammable substances.[12][20]

  • Storage Limits : Adhere to institutional and regulatory limits for waste accumulation, which typically restrict laboratories to storing no more than 55 gallons of hazardous waste at one time.[21][23]

Step 5: Arranging for Disposal

Hazardous chemical waste must be disposed of through a licensed professional service.

  • Schedule Pickup : Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[16][19]

  • Documentation : Provide the disposal company with all necessary documentation, including a copy of the Safety Data Sheet (if available) or a detailed chemical composition of the waste.

Disposal Workflow and Emergency Procedures

The following diagram outlines the logical workflow for the proper disposal of 2-(1H-imidazol-4-yl)butanoic acid.

DisposalWorkflow Disposal Workflow for 2-(1H-imidazol-4-yl)butanoic Acid cluster_prep Preparation & Collection cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Identify Identify Waste Type (Solid vs. Liquid) PPE->Identify Segregate Segregate as Non-Halogenated Organic Acid Waste Identify->Segregate Container Select Compatible Container (e.g., HDPE) Segregate->Container Label Label Container with: 'Hazardous Waste', Full Chemical Name, Constituents, Hazards, Date Container->Label Store Store in Designated SAA with Secondary Containment Label->Store Inspect Keep Container Closed Inspect Weekly Store->Inspect Pickup Schedule Pickup with EHS or Licensed Vendor Inspect->Pickup Transport Waste Transferred by Authorized Personnel Pickup->Transport Spill Spill or Exposure Event Emergency Follow Emergency Protocol: 1. Alert Personnel & Evacuate if necessary 2. Use Spill Kit for Containment 3. Report to Supervisor & EHS Spill->Emergency

Caption: Logical workflow for the disposal of 2-(1H-imidazol-4-yl)butanoic acid.

Emergency Spill Procedures

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Spill : For small spills within a chemical fume hood, you may proceed with cleanup if you are trained and equipped to do so. For large spills, evacuate the area and contact your institution's EHS department immediately.[15]

  • Containment : Use a spill kit containing an acid neutralizer or an inert absorbent material like vermiculite or sand.[8][12][24] Do not use combustible materials to absorb the spill.

  • Cleanup : Carefully collect the absorbed material and contaminated items. Place them in a designated, labeled hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report all spills to your laboratory supervisor and EHS department.[19]

References

  • Latest Research on Carboxylic Acid for Sustainable Lab Practices. (2025, July 31). Google Cloud.
  • Imidazole hydrochloride Safety D
  • Imidazole. Wikipedia.
  • Imidazole CAS#: 288-32-4. ChemicalBook.
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  • 4,5-Imidazoledicarboxylic acid Safety D
  • Acid Handling Standard Oper
  • Imidazole Safety D
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  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem. (2025, December).
  • Hazardous Waste Management in the Labor
  • 4-(1H-Indol-3-yl)butanoic acid Safety Data Sheet. Apollo Scientific. (2023, May 18).
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(1H-imidazol-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Note to the Researcher: At the time of this guide's creation, a specific Safety Data Sheet (SDS) for 2-(1H-imidazol-4-yl)butanoic acid was not publicly available. The following recommendations are synthesized from the known hazards of its primary structural components: the imidazole ring and the butanoic acid side chain. This approach, grounded in established chemical safety principles, provides a robust framework for minimizing risk. Always consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

The chemical structure of 2-(1H-imidazol-4-yl)butanoic acid incorporates both an imidazole moiety, known for its potential to cause severe skin and eye irritation, and a carboxylic acid group (butanoic acid), which is corrosive.[1][2][3] This dual nature necessitates a comprehensive personal protective equipment (PPE) strategy to prevent chemical burns, eye damage, and respiratory irritation.

Core Hazard Assessment

A thorough risk assessment is the foundation of safe laboratory practice. Based on analogous compounds, 2-(1H-imidazol-4-yl)butanoic acid should be handled as a substance that is:

  • Corrosive to Skin and Eyes: Both imidazole and butanoic acid can cause severe burns and serious eye damage.[1][2][3][4][5][6]

  • A Respiratory Irritant: Inhalation of dust or aerosols may lead to respiratory tract irritation.[4][7]

  • Harmful if Swallowed: Ingestion can cause burns to the mouth, throat, and stomach.[1][2][6]

Recommended Personal Protective Equipment (PPE)

The following table summarizes the minimum PPE required for handling 2-(1H-imidazol-4-yl)butanoic acid.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles, which can cause severe eye damage.[1][8][9]
Skin and Body Protection Chemical-resistant gloves (Nitrile or Neoprene), a fully buttoned lab coat, long pants, and closed-toe shoes.Prevents skin contact, which can lead to chemical burns and irritation.[1][10][11][12]
Respiratory Protection Work within a certified chemical fume hood. A dust mask or respirator may be necessary for handling large quantities or if dust is generated.Minimizes the inhalation of dust or aerosols, which can cause respiratory irritation.[8][11][13]

Operational and Disposal Plans

Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure.

Preparation:

  • Designated Area: All handling of 2-(1H-imidazol-4-yl)butanoic acid should occur in a designated area within a certified chemical fume hood.[1][11]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1]

  • PPE Donning: Before entering the designated area, don all required PPE in the correct sequence.

Handling:

  • Weighing and Transfer: When weighing the solid compound, use a spatula and handle it gently to minimize dust formation.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Be aware that this process may be exothermic.

  • Avoid Contamination: Use dedicated glassware and utensils. Never pipette by mouth.

Post-Handling:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent, followed by soap and water.[8]

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. Always remove gloves last and wash hands thoroughly with soap and water immediately after.[1][11]

Donning and Doffing PPE Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) don1 Lab Coat don2 Goggles & Face Shield don1->don2 don3 Gloves don2->don3 doff1 Gloves doff2 Face Shield & Goggles doff1->doff2 doff3 Lab Coat doff2->doff3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.